molecular formula C4H3NOS B1332969 Thiazole-4-carboxaldehyde CAS No. 3364-80-5

Thiazole-4-carboxaldehyde

Cat. No.: B1332969
CAS No.: 3364-80-5
M. Wt: 113.14 g/mol
InChI Key: WRFKSVINLIQRKF-UHFFFAOYSA-N
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Description

Thiazole-4-carboxaldehyde (CAS 3364-80-5) is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry research. This compound serves as a crucial synthetic intermediate for the development of novel pharmaceutical agents, particularly due to the valuable properties of the thiazole scaffold . Thiazole derivatives are extensively investigated for their diverse biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . In anticancer research, thiazole derivatives have demonstrated potent antiproliferative activity against various human tumor cell lines. Studies indicate these compounds can induce apoptosis and inhibit key enzymes involved in cancer cell survival . In infectious disease research, thiazole-based molecules are promising candidates for overcoming antibiotic resistance, with some derivatives acting as potent inhibitors of bacterial targets like DNA gyrase and topoisomerase IV . Recent studies also highlight specific thiazole derivatives exhibiting remarkable in vitro and in vivo efficacy against Cryptococcus spp., reducing fungal load in the lungs and brains of infected mice and presenting a promising new strategy for treating severe fungal infections . Chemical Identifiers: : 3364-80-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NOS/c6-1-4-2-7-3-5-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFKSVINLIQRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376815
Record name Thiazole-4-carboxaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3364-80-5
Record name Thiazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiazole-4-carboxaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Thiazole-4-carboxaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-4-carboxaldehyde (CAS No: 3364-80-5) is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to an aromatic thiazole ring, renders it a versatile precursor for the synthesis of a wide array of biologically active compounds and novel materials. This document provides an in-depth overview of the core chemical properties, reactivity, spectral data, and handling procedures for this compound, intended to serve as a technical resource for researchers in drug discovery and chemical development.

Chemical and Physical Properties

This compound is typically a white to pale brown crystalline powder.[1] Its physical and chemical properties are summarized in the table below, providing a foundational dataset for its application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₄H₃NOS[2]
Molecular Weight 113.14 g/mol [2][3]
CAS Number 3364-80-5[2]
Appearance White to pale brown crystalline powder[1][4]
Melting Point 60-65 °C[2][5][6]
Boiling Point 222.4 ± 13.0 °C at 760 mmHg
Density 1.35 - 1.4 g/cm³[6]
Solubility Slightly soluble in water; soluble in many organic solvents like ethanol and ether.[1][4]
Flash Point 88.3 ± 19.8 °C
LogP 0.80
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization. Below is a summary of expected spectral data based on its chemical structure and literature on related thiazole derivatives.

TechniqueExpected Peaks / Signals
¹H NMR - Aldehyde proton (CHO): Singlet, ~9.9-10.1 ppm.- Thiazole H5 proton: Singlet or doublet, ~8.2-8.4 ppm.- Thiazole H2 proton: Singlet or doublet, ~9.0-9.2 ppm.
¹³C NMR - Aldehyde carbon (C=O): ~185-195 ppm.- Thiazole C4 (attached to CHO): ~150-155 ppm.- Thiazole C2: ~155-160 ppm.- Thiazole C5: ~125-130 ppm.
IR (Infrared) - C=O stretch (aldehyde): Strong absorption band around 1690-1710 cm⁻¹.- C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.- C=N and C=C stretch (thiazole ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spec. - Molecular Ion (M⁺): m/z = 113.

Note: Exact chemical shifts (ppm) and absorption frequencies (cm⁻¹) can vary based on the solvent and experimental conditions.

Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay between the electrophilic aldehyde group and the aromatic thiazole ring.

Reactions of the Aldehyde Group

The aldehyde functional group is highly reactive and serves as a key handle for synthetic transformations.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding Thiazole-4-carboxylic acid using common oxidizing agents such as potassium permanganate or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to 4-(hydroxymethyl)thiazole using reducing agents like sodium borohydride (NaBH₄).

  • Acetal Formation: In the presence of an acid catalyst, it reacts with alcohols to form acetals. This reaction is often employed as a protective strategy for the aldehyde group during multi-step syntheses.[7]

  • Condensation Reactions: It undergoes condensation reactions with various nucleophiles. For example, it reacts with amines to form imines (Schiff bases) and with compounds containing active methylene groups (e.g., malononitrile) in Knoevenagel condensations.

Reactions of the Thiazole Ring

The thiazole ring possesses aromatic character, making it relatively stable. However, it can participate in substitution reactions.[8]

  • Electrophilic Aromatic Substitution: The thiazole ring is electron-rich and can undergo electrophilic substitution. The calculated pi-electron density suggests that the C5 position is the primary site for electrophilic attack.[8] Reactions like halogenation and nitration can occur, though they may require vigorous conditions due to the ring's partial deactivation by the nitrogen atom.

  • Deprotonation: The proton at the C2 position is the most acidic due to the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms. It can be removed by strong bases like organolithium reagents, creating a nucleophilic center for further functionalization.

Chemical_Reactivity main This compound acid Thiazole-4-carboxylic acid main->acid Oxidation (e.g., KMnO4) alcohol 4-(Hydroxymethyl)thiazole main->alcohol Reduction (e.g., NaBH4) acetal Thiazole-4-acetal main->acetal ROH, H+ imine Imine (Schiff Base) main->imine R-NH2 electrophile Electrophilic Substitution (e.g., at C5 position) main->electrophile Electrophile (E+)

Caption: Key chemical reactions of this compound.

Experimental Protocols

Synthesis: Oxidation of 4-(hydroxymethyl)thiazole

A common and direct route to this compound is the oxidation of its corresponding alcohol, 4-(hydroxymethyl)thiazole. While various oxidizing agents can be used, a widely employed method involves the use of manganese dioxide (MnO₂) or a sulfur trioxide pyridine complex.[9][10]

Methodology:

  • Dissolution: Dissolve 4-(hydroxymethyl)thiazole in a suitable organic solvent, such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add the oxidizing agent (e.g., activated MnO₂ or sulfur trioxide pyridine complex in the presence of triethylamine) to the solution portion-wise at room temperature or 0 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant residues. Wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Synthesis_Workflow start Start: 4-(hydroxymethyl)thiazole + Oxidizing Agent (e.g., MnO2) reaction Reaction in Solvent (e.g., DCM) Stir at RT start->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Filter through Celite monitoring->workup Reaction Complete purification Column Chromatography or Recrystallization workup->purification product Product: this compound purification->product

Caption: General workflow for the synthesis of this compound.
Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the aldehyde proton and the correct substitution pattern on the thiazole ring.

  • FT-IR Spectroscopy: To verify the presence of key functional groups, particularly the characteristic aldehyde C=O stretch.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

Hazard Summary:

  • Harmful if swallowed (Acute Toxicity, Oral)[2]

  • Causes skin irritation [2]

  • May cause an allergic skin reaction [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) if dust is generated.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place. Recommended storage temperature is 2-8°C.[2][5]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the development of new pharmaceutical agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. This guide provides a consolidated resource of this critical information to support the scientific community.

References

Thiazole-4-carboxaldehyde: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3364-80-5

Introduction

Thiazole-4-carboxaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with an aldehyde group. This structure imparts significant chemical reactivity and versatility, making it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of the thiazole nucleus, a scaffold found in numerous FDA-approved drugs like Meloxicam and the vitamin Thiamine (B1), underscores the importance of its derivatives.[2][3] This guide provides an in-depth overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. It typically presents as a white to pale brown crystalline powder.[1]

Physicochemical Properties
PropertyValueReference
CAS Number 3364-80-5[4]
Molecular Formula C₄H₃NOS[4][5]
Molecular Weight 113.14 g/mol [4][6]
Appearance Solid, white to pale brown crystalline powder[1][7]
Melting Point 60-65 °C[4][7][8]
Boiling Point 222.4 °C at 760 mmHg[7]
Density 1.304 g/cm³[9]
Solubility Slight solubility in water, soluble in many organic solvents like ethanol and ether.[1][9]
Storage Temperature 2-8°C[4][7][8]
Spectral Information

Detailed spectral data is crucial for the identification and characterization of this compound.

Spectrum TypeAvailability / SourceReference
¹H NMR Available[10]
¹³C NMR Available[10]
Mass Spectrometry (GC-MS) Available, John Wiley & Sons, Inc.[6]
Infrared (IR) Spectroscopy Available (ATR-IR), Sigma-Aldrich[6]

Synthesis and Experimental Protocols

The synthesis of thiazole derivatives is a well-established field in organic chemistry. The Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, is a prominent method.[3] Other methods include the Cook-Heilbron synthesis from α-aminonitriles and various modern, copper-catalyzed approaches.[3][11]

General Synthesis Workflow

A common conceptual pathway for synthesizing substituted thiazoles involves the cyclization of precursors that provide the necessary carbon, nitrogen, and sulfur atoms for the heterocyclic ring.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A α-Halocarbonyl (e.g., Chloroacetaldehyde) C Cyclocondensation (Hantzsch Synthesis) A->C B Thioamide (e.g., Thioformamide) B->C D Thiazole Ring Formation C->D Formation of This compound

Caption: Conceptual workflow for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis via a Modified Gewald Reaction

This protocol describes the synthesis of a 2-substituted thiazole, which is a related core structure, using 1,4-dithiane-2,5-diol as an aldehyde precursor. This method avoids the direct use of potentially unstable α-halocarbonyls.

Materials:

  • Appropriate α-substituted benzylacetonitrile

  • 1,4-dithiane-2,5-diol

  • Trifluoroethanol (Solvent)

  • Base (e.g., Triethylamine)

Procedure:

  • To a solution of the α-substituted benzylacetonitrile in trifluoroethanol, add 1,4-dithiane-2,5-diol.

  • Add the base (e.g., triethylamine) to the mixture.

  • Heat the reaction mixture at 80 °C for a specified time (e.g., 300 minutes), monitoring the reaction progress by TLC or NMR spectroscopy.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the 2-substituted thiazole.[12]

Chemical Reactivity and Key Reactions

This compound possesses two primary sites of reactivity: the aldehyde group and the thiazole ring itself.

  • Aldehyde Group: The aldehyde is highly reactive towards nucleophiles. It readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines or active methylene compounds to form larger, more complex structures.[9] These reactions are fundamental to its role as a synthetic intermediate.[13]

  • Thiazole Ring: The thiazole ring exhibits aromatic character. The proton at the C2 position is acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic site for reaction with various electrophiles.[14] Electrophilic substitution, such as halogenation, typically occurs at the C5 position.[14]

Caption: Key reactive sites of this compound.

Experimental Protocol: Knoevenagel Condensation

This protocol provides a general method for the condensation of an aldehyde with an active methylene compound, a common reaction for this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., Malononitrile)

  • Ethanol (Solvent)

  • Catalytic amount of a base (e.g., Piperidine or Triethylamine)

Procedure:

  • Dissolve an equimolar mixture of this compound and the active methylene compound in ethanol in a round-bottom flask.[15]

  • Add a catalytic amount of piperidine or triethylamine to the solution.

  • Reflux the reaction mixture for a period of 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature, which may induce precipitation of the product.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.[15]

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily used as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The thiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.

Derivatives of thiazole have demonstrated significant potential as:

  • Anticancer Agents: Thiazole-based compounds have been designed as c-Met kinase inhibitors and have shown cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[16][17]

  • Antimicrobial Agents: The thiazole ring is a core component of many compounds with antibacterial and antifungal properties.[18]

  • Anti-inflammatory Agents: The well-known NSAID, Meloxicam, features a thiazole ring, highlighting the utility of this scaffold in developing anti-inflammatory drugs.[3]

  • Antiviral and Other Activities: Research has also shown that thiazole derivatives can possess antiviral, antioxidant, antidiabetic, and anticonvulsant properties.[2][18]

Conceptual Role as a Kinase Inhibitor Scaffold

Many modern cancer therapies target specific signaling pathways that drive tumor growth. Kinase inhibitors are a major class of such drugs. This compound serves as a starting point for synthesizing molecules designed to fit into the active site of a kinase (like c-Met), blocking its activity and halting downstream signaling that leads to cell proliferation.

G cluster_pathway Cancer Cell Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Binds Signal Downstream Signaling (e.g., RAS/MAPK) Receptor->Signal Activates Response Cell Proliferation & Survival Signal->Response Leads to Inhibitor Thiazole-Derivative Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase pathway by a thiazole derivative.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6]

  • Precautionary Measures: Use in a well-ventilated area, avoid breathing dust, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7]

  • Storage: Store in a cool, dry place (2-8°C recommended) in a tightly sealed container, away from heat sources.[7][19]

References

An In-depth Technical Guide to Thiazole-4-carboxaldehyde: Core Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the fundamental molecular characteristics of Thiazole-4-carboxaldehyde, a heterocyclic aldehyde compound of interest in various chemical and pharmaceutical research domains. The following data has been compiled to assist researchers, scientists, and drug development professionals in their work with this compound.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Chemical Name This compound
Molecular Formula C4H3NOS[1][2][3]
Molecular Weight 113.14 g/mol [1][2][3]
CAS Number 3364-80-5[1][3][4]

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its molar mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection for this compound.

G A This compound B Molecular Formula C4H3NOS A->B is represented by C Molecular Weight 113.14 g/mol B->C corresponds to

Caption: Logical flow from chemical name to molecular formula and weight.

References

Spectral Analysis of Thiazole-4-carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for thiazole-4-carboxaldehyde, a key heterocyclic aldehyde used in various chemical syntheses. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectral Data Summary

The following tables summarize the key spectral data for this compound. Please note that where direct experimental data for this compound was not publicly available, data from the closely related compound 4-methyl-5-formyl-thiazole and established spectral databases have been used for interpretation and are duly noted.

Table 1: ¹H NMR Spectral Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~9.0s-
H5~8.4s-
Aldehyde-H~10.1s-
Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is estimated based on spectral data of similar thiazole derivatives.
Table 2: ¹³C NMR Spectral Data
CarbonChemical Shift (δ, ppm)
C=O~183
C2~159
C4~133
C5~162
Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is estimated based on spectral data of 4-methyl-5-formyl-thiazole[1].
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3090StrongC-H stretching (thiazole ring)
~2870StrongC-H stretching (aldehyde)
~1660StrongC=O stretching (aldehyde)
~1520StrongC=N stretching (thiazole ring)
~1410StrongC-H in-plane bending
Sample preparation: KBr pellet or ATR. Data is based on spectral data of 4-methyl-5-formyl-thiazole[1].
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
113High[M]⁺ (Molecular Ion)
112Moderate[M-H]⁺
85Moderate[M-CO]⁺
84Moderate[M-CHO]⁺
58High[C₂H₂S]⁺
Ionization method: Electron Ionization (EI). Fragmentation pattern is predicted based on the known molecular weight and common fragmentation pathways of aldehydes and thiazole derivatives.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply firm and even pressure using the pressure clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters (GC):

    • Gas Chromatograph: A standard GC system coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C) for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-280 °C and hold for several minutes.

  • Instrument Parameters (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

    • Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern and assign structures to the major fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Pure Compound (this compound) NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample IR_Sample Solid Sample (ATR) Compound->IR_Sample MS_Sample Dilute in Volatile Solvent Compound->MS_Sample NMR NMR Spectrometer (¹H, ¹³C) NMR_Sample->NMR IR FT-IR Spectrometer (ATR) IR_Sample->IR MS GC-MS MS_Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectral Analysis of a Chemical Compound.

Logical_Relationship cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques cluster_information Derived Information Molecule This compound Structure Chemical Structure (C₄H₃NOS) Molecule->Structure FuncGroups Functional Groups (Aldehyde, Thiazole) Molecule->FuncGroups MS Mass Spec Molecule->MS NMR NMR Structure->NMR IR IR FuncGroups->IR Connectivity Proton & Carbon Environment NMR->Connectivity Vibrations Bond Vibrations IR->Vibrations Mass Molecular Mass & Fragments MS->Mass

Caption: Relationship between Molecular Properties and Spectroscopic Data.

References

Synthesis of Thiazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

Thiazole-4-carboxaldehyde (CAS No: 3364-80-5) is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2] As a versatile intermediate, its aldehyde functional group allows for a multitude of chemical transformations, making it a valuable precursor for the synthesis of complex molecules with diverse biological activities.[2][3][4] The thiazole ring itself is a "privileged scaffold," found in numerous FDA-approved drugs and biologically active compounds, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory activities.[5][6][7][8][9] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers and professionals in its synthesis and application.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 3364-80-5[10][11]
Molecular Formula C₄H₃NOS[10][11]
Molecular Weight 113.14 g/mol [10][12]
Melting Point 61-65 °C[10]
Appearance Not specified
SMILES O=Cc1cscn1[10][11]
InChI Key WRFKSVINLIQRKF-UHFFFAOYSA-N[10]

Core Synthetic Methodologies

The synthesis of this compound can be approached through several distinct pathways. The most prominent methods involve the construction of the thiazole ring followed by functional group manipulation, or the direct functionalization of a pre-formed thiazole derivative.

Method 1: Hantzsch Thiazole Synthesis and Subsequent Modification

The Hantzsch synthesis is a cornerstone method for the formation of thiazole rings, involving the condensation of an α-halocarbonyl compound with a thioamide.[13][14] To arrive at this compound, a starting material such as ethyl bromopyruvate can be reacted with formamide (as a source of the thioformamide equivalent) to yield ethyl thiazole-4-carboxylate, which can then be converted to the target aldehyde.

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Functional Group Conversion A α-Halocarbonyl (e.g., Ethyl bromopyruvate) C Thiazole-4-carboxylate Ester A->C Condensation B Thioamide (e.g., Thioformamide) B->C D Thiazole-4-carboxylate Ester E Thiazole-4-methanol D->E Reduction F This compound E->F Oxidation

Caption: Hantzsch synthesis followed by functional group conversion.

Experimental Protocol (Illustrative)

  • Step 1: Synthesis of Ethyl Thiazole-4-carboxylate.

    • To a solution of ethyl bromopyruvate in ethanol, add an equimolar amount of thioformamide.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a mild base such as sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Reduction to Thiazole-4-methanol.

    • Dissolve the ethyl thiazole-4-carboxylate in a dry solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid (e.g., AlCl₃), portion-wise.[15][16]

    • Allow the reaction to stir at 0 °C and then warm to room temperature until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

    • Filter the resulting precipitate and extract the filtrate with an organic solvent.

    • Dry and concentrate the organic extracts to yield the crude alcohol, which can be purified by chromatography.

  • Step 3: Oxidation to this compound. [15]

    • Dissolve the thiazole-4-methanol in a suitable solvent like dichloromethane (DCM).

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a milder, more selective method like Swern oxidation or Dess-Martin periodinane (DMP) oxidation.[15]

    • For PCC oxidation, add the reagent to the solution and stir at room temperature for 2-3 hours.[15]

    • Upon completion, dilute the reaction mixture with an ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • Concentrate the filtrate to obtain the crude aldehyde, which can be further purified by column chromatography.

Method 2: Synthesis from L-Cysteine

An alternative route utilizes readily available starting materials like L-cysteine hydrochloride and formaldehyde. This multi-step process involves the formation of a thiazolidine ring, which is subsequently oxidized to the thiazole.[17]

G A L-Cysteine HCl + Formaldehyde B Thiazolidine-4-carboxylic Acid A->B Condensation C Methyl Thiazolidine-4-carboxylate B->C Esterification D Methyl Thiazole-4-carboxylate C->D Oxidation (MnO2) E Thiazole-4-carboxylic Acid D->E Hydrolysis F This compound (via reduction/oxidation) E->F Conversion

Caption: Synthesis workflow starting from L-Cysteine.

Experimental Protocol [17]

  • Step 1: Synthesis of Methyl Thiazolidine-4-carboxylate.

    • Condense L-cysteine hydrochloride with formaldehyde in an appropriate solvent.

    • Follow this by esterification, for instance, by reacting with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

  • Step 2: Oxidation to Methyl Thiazole-4-carboxylate.

    • Dissolve the methyl thiazolidine-4-carboxylate in a solvent such as acetonitrile.

    • Add manganese dioxide (MnO₂) as the oxidizing agent.[17]

    • Reflux the mixture until the reaction is complete.

    • Filter off the MnO₂ and concentrate the solvent to obtain the thiazole ester.

  • Step 3: Hydrolysis to Thiazole-4-carboxylic Acid.

    • Hydrolyze the methyl thiazole-4-carboxylate using an aqueous base, such as 10% sodium hydroxide solution, under reflux for 1 hour.[17]

    • After cooling, acidify the mixture with an acid like HCl to a pH of 3 to precipitate the product.[17]

    • Filter and dry the solid to obtain thiazole-4-carboxylic acid.[17]

  • Step 4: Conversion to this compound.

    • The resulting carboxylic acid can be converted to the aldehyde. This typically involves reduction to the alcohol (Thiazole-4-methanol) using a reducing agent like borane or LiAlH₄, followed by oxidation as described in Method 1.

Comparison of Synthetic Routes

The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity.

RouteStarting MaterialsKey Reagents/ConditionsReported YieldAdvantages/Disadvantages
Method 1 Ethyl bromopyruvate, ThioformamideLiAlH₄ or NaBH₄/AlCl₃ (reduction); PCC or DMP (oxidation)Variable, typically moderate to good over multiple stepsAdv: Modular, well-established reactions. Disadv: Multi-step, requires handling of potent reagents (LiAlH₄, PCC).
Method 2 L-cysteine hydrochloride, FormaldehydeMnO₂ (oxidation); NaOH (hydrolysis)Good (e.g., 89.4% for hydrolysis step[17])Adv: Uses cheap, readily available starting materials; mild oxidation conditions.[17] Disadv: Multi-step process.

Applications in Drug Development and Signaling Pathways

The thiazole nucleus is a cornerstone in medicinal chemistry due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[7] Thiazole derivatives have demonstrated a vast array of pharmacological activities.[5][18][19]

  • Anticancer Agents: Thiazole-containing compounds like Dasatinib are potent kinase inhibitors used in cancer therapy.[6][7] The thiazole scaffold is often used to design inhibitors of targets like c-Met kinase.[7]

  • Antimicrobial and Antifungal Agents: Many antibiotics and antifungals incorporate a thiazole or a related thiazolidine ring.[8][20]

  • Anti-inflammatory Agents: Drugs such as Meloxicam feature a thiazole ring and are used to treat inflammation.[9]

The development of novel therapeutics often involves synthesizing derivatives of this compound to modulate their activity against specific biological targets, such as protein kinases involved in cell signaling pathways.

G cluster_0 Drug Development Workflow A This compound B Chemical Modification (e.g., Reductive amination, Wittig reaction) A->B C Library of Thiazole Derivatives B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification D->E F Signaling Pathway Modulation (e.g., Inhibition of c-Met) E->F

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as a hazardous substance.[10]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

  • Storage: Store in a cool, dry, well-ventilated area (2-8°C recommended).[10] Keep container tightly closed.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.[10] All manipulations should be performed in a well-ventilated fume hood.

References

Thiazole-4-carboxaldehyde: A Technical Guide to its Physical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-4-carboxaldehyde is a heterocyclic aldehyde that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a five-membered aromatic ring containing both sulfur and nitrogen, imparts specific reactivity and allows for its incorporation into a diverse range of complex molecules. Thiazole derivatives are integral components of numerous pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents. A thorough understanding of the physical properties and synthetic routes of this compound is therefore essential for its effective utilization in the development of novel therapeutics. This technical guide provides an in-depth overview of the melting and boiling points of this compound, outlines general experimental protocols for their determination, and illustrates a common synthetic workflow for thiazole derivatives.

Physical Properties of this compound

The physical state of this compound is typically a white to off-white or pale brown solid or powder at room temperature[1][2]. It is slightly soluble in water[2][3].

Physical PropertyValueReferences
Melting Point60-64 °C[1][2][4]
61-65 °C[5][6][7]
Boiling Point222.4 °C (at 760 mmHg)[1][4]
218-220 °C[8]

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not extensively detailed in publicly available literature, standard laboratory procedures are applicable. The following are generalized protocols for determining the melting and boiling points of a solid organic compound like this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus (e.g., Electrothermal or Gallenkamp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • This compound sample

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. A sample height of 2-3 mm is sufficient.

  • Packing the Sample: Firmly tap the sealed end of the capillary tube on a hard surface to pack the sample tightly at the bottom.

  • Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating:

    • For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

    • For a more accurate determination, heat the block rapidly to about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath. Heat the bath gradually.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the capillary tube.

  • Equilibrium: Stop heating and allow the bath to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

  • Reporting: Record the temperature at which the liquid enters the capillary tube. This is the boiling point of the substance at the prevailing atmospheric pressure.

Synthetic Pathway Overview

Thiazole derivatives are synthesized through various chemical reactions. A common and historically significant method is the Hantzsch thiazole synthesis. The following diagram illustrates a generalized workflow for the synthesis of thiazole derivatives, which often serves as a foundational strategy in drug development.

Synthesis_Workflow Start Starting Materials (e.g., α-haloketone, Thioamide) Reaction Hantzsch Thiazole Synthesis (Cyclocondensation) Start->Reaction Reaction Setup Intermediate Crude Thiazole Derivative Reaction->Intermediate Reaction Work-up Purification Purification (e.g., Recrystallization, Chromatography) Intermediate->Purification Isolation Product Pure Thiazole Derivative Purification->Product Analysis Characterization (e.g., NMR, IR, Mass Spec, M.P.) Product->Analysis Quality Control End Final Product for Further Application (e.g., Drug Discovery) Analysis->End

Caption: A generalized workflow for the synthesis and characterization of thiazole derivatives.

Conclusion

This compound is a valuable reagent for the synthesis of diverse heterocyclic compounds with significant potential in pharmaceutical research. Its physical properties, particularly its melting and boiling points, are critical parameters for its handling, purification, and use in chemical reactions. The synthetic pathways leading to thiazole derivatives are well-established, providing a robust platform for the creation of novel molecular entities. This guide serves as a foundational resource for professionals engaged in the exciting and impactful field of drug discovery and development.

References

Thiazole-4-carboxaldehyde: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiazole-4-carboxaldehyde is a heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and drug discovery. Its utility in the synthesis of novel therapeutic agents necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for these analyses.

Solubility Profile

Data Presentation: Solubility of this compound

SolventSolubilityRemarks
WaterSlightly soluble[1][2][3][4][5]Quantitative data not specified.
EthanolSolubleA common solvent for organic reactions and formulations.
EtherSolubleA common non-polar solvent.
Organic Solvents (General)Good solubility[6]Specific solvents and quantitative data are not detailed.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, methanol, dimethyl sulfoxide).

    • Seal the vials to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any suspended solid particles.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the analyte in the samples.

  • Calculation:

    • Calculate the solubility of this compound in the respective solvent, expressed in units such as mg/mL or g/L, taking into account the dilution factor.

Visualization of Experimental Workflow:

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Collection & Preparation cluster_quant 3. Quantification cluster_calc 4. Calculation A Add excess this compound to a known volume of solvent B Seal vials A->B C Agitate at constant temperature (24-48 hours) B->C D Cease agitation and allow to settle (≥24 hours) C->D E Withdraw supernatant and filter D->E F Dilute filtered supernatant E->F G Analyze by validated HPLC-UV method F->G H Prepare calibration curve G->H I Calculate solubility (mg/mL or g/L) H->I

Workflow for Solubility Determination.

Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and incorporation into drug formulations. While specific degradation kinetics are not widely published, general stability information and potential degradation pathways can be inferred from available data and studies on related compounds.

Data Presentation: Stability of this compound

ConditionStabilityRemarks
Storage Recommended storage at 2-8°C[12] or "Keep Cold"[1][4][5].Indicates sensitivity to higher temperatures.
General Stable under normal conditions."Normal conditions" are not explicitly defined.
Light Exposure Potential for photodegradation.A study on a structurally related thiazole compound showed degradation upon exposure to visible light, possibly via cycloaddition with singlet oxygen.[13]
pH Susceptible to hydrolysis under acidic and basic conditions.The aldehyde functional group is generally prone to reactions in acidic or basic media.
Oxidation Potential for oxidation.The aldehyde group can be oxidized to a carboxylic acid.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[14] These studies are conducted under more severe conditions than accelerated stability testing and are a key component of developing stability-indicating analytical methods, as outlined in the ICH guidelines.[15][16][17][18][19]

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N hydrochloric acid. Heat the mixture (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with a suitable base before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N sodium hydroxide. Keep the mixture at room temperature or heat gently for a defined period. Neutralize the solution with a suitable acid before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and the stock solution in an oven at elevated temperatures (e.g., 60-80 °C) for a defined period.

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Analyze the samples using a stability-indicating HPLC method capable of separating the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

Visualization of Experimental Workflow:

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis A Prepare this compound stock solution (1 mg/mL) B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidative Degradation (H2O2) A->D E Thermal Degradation (Heat) A->E F Photodegradation (Light exposure) A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC-PDA method G->H I Identify and quantify degradation products H->I

Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on studies of structurally related thiazole compounds, a potential photodegradation pathway for this compound could involve a [4+2] cycloaddition with singlet oxygen.[13] This would lead to an unstable endoperoxide intermediate, which could then rearrange to form various degradation products. It is important to note that this is a hypothetical pathway and would require experimental verification for this compound.

Visualization of Hypothetical Photodegradation Pathway:

G A This compound C [4+2] Cycloaddition A->C Visible Light B Singlet Oxygen (¹O₂) B->C D Unstable Endoperoxide Intermediate C->D E Rearrangement D->E F Degradation Products E->F

Hypothetical Photodegradation Pathway.

This technical guide summarizes the currently available information on the solubility and stability of this compound and provides detailed experimental protocols for their determination. While quantitative data is limited, the provided methodologies offer a robust framework for researchers and drug development professionals to generate the necessary data for their specific applications. Further studies are warranted to fully characterize the solubility and stability profile of this important chemical intermediate, which will undoubtedly facilitate its broader use in the development of new and effective pharmaceuticals.

References

Thiazole-4-carboxaldehyde: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and emergency protocols for Thiazole-4-carboxaldehyde (CAS: 3364-80-5). The information is compiled to assist laboratory and drug development professionals in establishing safe work practices and mitigating potential risks associated with this compound.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is crucial to understand these hazards before handling the material. The compound is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation.[1][2][3]

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3]
alt text
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2][3]
alt text
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1][2]
alt text
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]
alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper storage and handling.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₄H₃NOS[2][3][4]
Molecular Weight 113.14 g/mol [1][2][4]
Appearance Pale brown powder or solid[5][5]
Melting Point 61-65 °C[3][4][3][4]
Boiling Point 222.4 ± 13.0 °C at 760 mmHg[6]
Flash Point 88.3 °C[7]
Density ~1.3 g/cm³[7][8]
Solubility Slightly soluble in water. Soluble in many organic solvents.[5][8][9][10]
Storage Temperature 2-8°C (Refrigerated)[3][4][3][4]

Safe Handling, Storage, and Exposure Controls

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Handling and Storage

Table 3: Handling and Storage Recommendations

AspectRecommendation
Ventilation Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11][12]
Personal Contact Avoid all personal contact, including inhalation of dust/fumes.[11] Do not get in eyes, on skin, or on clothing.[12]
Hygiene Wash hands and any exposed skin thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][12]
Container Handling Keep containers securely sealed when not in use. Avoid physical damage to containers.[11]
Storage Conditions Store locked up in a well-ventilated place.[11][12] Keep container tightly closed.[11][12] Recommended storage is refrigerated at 2-8°C.[3][4]
Incompatible Materials Avoid oxidizing agents, acids, acid chlorides, and acid anhydrides.[13]
Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls, such as local exhaust ventilation and safety showers, should be readily available.[12] The following PPE is recommended as a minimum standard.

Table 4: Personal Protective Equipment (PPE)

Protection TypeSpecificationSource(s)
Eye/Face Protection Safety glasses with side-shields or chemical goggles. Conforms to EN166 (EU) or NIOSH (US) standards.[12][14]
Skin Protection Chemical protective gloves (e.g., PVC, Nitrile). Wear appropriate protective clothing to prevent skin exposure.[11][12][14]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator (e.g., N95 dust mask).[4][15]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or release.

First-Aid Measures

Table 5: First-Aid Protocols

Exposure RouteFirst-Aid InstructionsSource(s)
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]
Skin Contact Take off contaminated clothing and wash it before reuse.[11] Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[11][12]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11][12]
Ingestion Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11][12][11][12]
Fire-Fighting and Accidental Release Measures

Table 6: Fire-Fighting and Spill Response

IncidentProcedureSource(s)
Fire Fighting Suitable Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[14] Protective Actions: Wear self-contained breathing apparatus and full protective gear.[11][12] Prevent spillage from entering drains or water courses.[11][12][14]
Accidental Release (Spills) Minor Spills: Clean up spills immediately. Use dry clean-up procedures and avoid generating dust. Sweep up or vacuum and place in a sealed, labeled container for disposal.[11] Major Spills: Evacuate personnel and move upwind. Alert emergency services. Control personal contact by wearing recommended PPE. Prevent spillage from entering drains or waterways.[11][14]

Toxicological Data and Experimental Protocols

Methodological Overview of Key Safety Experiments:
  • Acute Oral Toxicity (OECD Test Guideline 423 - Acute Toxic Class Method): This method is used to assess the harmful effects of a single oral dose.[11][16] The procedure is performed stepwise using a small number of animals per step (typically 3).[16] Animals are dosed at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[6] The presence or absence of mortality at one dose determines the next dose level.[16] This approach allows for classification of the substance into a GHS category while minimizing animal use.[11][16] Observations include changes in skin, fur, eyes, and effects on various body systems over a 14-day period.[6]

  • Skin Irritation (OECD Test Guideline 439 - In Vitro Skin Irritation): This guideline provides an in vitro method using a Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[4][12] The test chemical is applied directly to the tissue surface for a defined period (e.g., 60 minutes).[17] The irritation potential is determined by measuring cell viability, often using an MTT assay.[18] A reduction in tissue viability below a certain threshold (≤ 50%) indicates that the substance is an irritant (GHS Category 2).[4] This method is a replacement for traditional animal testing.[12]

  • Eye Irritation (OECD Test Guideline 405 - Acute Eye Irritation/Corrosion): If required after a weight-of-the-evidence analysis, this in vivo test involves applying a single dose of the substance to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[7][14] The degree of irritation is evaluated by scoring lesions on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[7][19] The use of analgesics and anesthetics is recommended to minimize pain and distress.[14] The test helps determine the severity and potential reversibility of eye damage.[8]

Hazard Management and Response Workflow

The following diagram illustrates the logical workflow for managing the risks associated with this compound, from initial identification to emergency response.

Hazard_Management_Workflow cluster_ID 1. Hazard Identification cluster_Controls 2. Risk Assessment & Control Measures cluster_Response 3. Emergency Response Protocols cluster_FirstAid 4. First Aid ID This compound GHS Hazards: - Acute Oral Toxicity (Cat 4) - Skin Irritation (Cat 2) - Eye Irritation (Cat 2) - Skin Sensitization (Cat 1) - Respiratory Irritation (Cat 3) Handling Safe Handling: - Use in Fume Hood - Avoid Dust Generation - No Eating/Drinking ID->Handling Requires Storage Proper Storage: - Refrigerate (2-8°C) - Tightly Sealed Container - Store Locked Up ID->Storage Requires PPE Personal Protective Equipment: - Safety Goggles - Chemical Gloves - Lab Coat - N95 Respirator (if needed) ID->PPE Requires Spill Accidental Release: - Evacuate Area - Wear Full PPE - Contain & Clean Up - Avoid Dust Handling->Spill If Failure Occurs Exposure Personnel Exposure Handling->Exposure If Failure Occurs Storage->Spill If Failure Occurs Storage->Exposure If Failure Occurs PPE->Spill If Failure Occurs PPE->Exposure If Failure Occurs Spill->ID Re-evaluate Controls Inhalation Inhalation: Move to fresh air Exposure->Inhalation Skin Skin Contact: Wash with soap & water Exposure->Skin Eyes Eye Contact: Rinse with water for 15 min Exposure->Eyes Ingestion Ingestion: Rinse mouth, seek medical attention Exposure->Ingestion

Caption: Hazard management workflow for this compound.

References

A Technical Guide to Thiazole-4-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazole-4-carboxaldehyde, with the IUPAC name 1,3-thiazole-4-carbaldehyde , is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, including the antibiotic Penicillin and Vitamin B1 (Thiamine).[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[3][4] This guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis protocols, and its significant role as a precursor in the development of advanced pharmaceutical agents.

Chemical and Physical Properties

This compound is typically a pale brown crystalline powder.[3][5] Its aldehyde functional group and the thiazole core confer significant reactivity, making it a versatile intermediate for further chemical modifications.[6]

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name 1,3-thiazole-4-carbaldehyde[7][8][9]
CAS Number 3364-80-5[7][8][9][10]
Molecular Formula C₄H₃NOS[7][9]
Molecular Weight 113.14 g/mol [7][10]
Appearance White to pale brown crystalline powder[3][5]
Melting Point 60-65 °C[5][10]
Solubility Slightly soluble in water; Soluble in various organic solvents[3][5][11]
SMILES O=Cc1cscn1[7][10]
InChIKey WRFKSVINLIQRKF-UHFFFAOYSA-N[7][10]

Table 2: Safety and Hazard Information

Hazard TypeGHS Codes and StatementsReference(s)
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[10]
Signal Word Warning[10]
Precautionary Statements P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[10]
Target Organs Respiratory system[10]
Storage Store at 2-8°C, Keep Cold[5][10]

Synthesis and Experimental Protocols

The synthesis of the thiazole ring is most famously achieved through the Hantzsch Thiazole Synthesis , first described in 1887.[7][12] This method remains a cornerstone of heterocyclic chemistry due to its reliability and high yields.[13]

Logical Workflow for Hantzsch Thiazole Synthesis

The diagram below illustrates the general workflow for the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.

Hantzsch_Workflow General Workflow for Hantzsch Thiazole Synthesis Start Starting Materials: α-Halocarbonyl Thioamide Reaction Reaction Vessel: Solvent (e.g., Ethanol) Heat Start->Reaction Combine SN2 S-Nucleophilic Attack (SN2) Forms Thioimino Ether Intermediate Reaction->SN2 Step 1 Cyclization Intramolecular Cyclization: Nitrogen attacks Carbonyl Carbon SN2->Cyclization Step 2 Dehydration Dehydration (Loss of H₂O) Cyclization->Dehydration Step 3 Product Thiazole Derivative Dehydration->Product Formation Purification Purification: Precipitation / Filtration Recrystallization Product->Purification Isolate Final Pure Thiazole Product Purification->Final Characterize

Caption: General workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of a Thiazole Derivative via Hantzsch Condensation

While a specific protocol for this compound is proprietary, the following procedure for synthesizing a related compound, 2-amino-4-phenylthiazole, demonstrates the practical application of the Hantzsch method and can be adapted by selecting appropriate starting materials.[13]

Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial, stir bar, hot plate

  • 100 mL beaker, Büchner funnel, side-arm flask

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial equipped with a stir bar.

  • Add 5 mL of methanol to the vial to serve as the solvent.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reaction involves an initial Sₙ2 reaction, followed by intramolecular cyclization and dehydration.[13][14]

  • After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl the beaker to mix the contents. The basic solution neutralizes any acid formed and aids in the precipitation of the product.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid (filter cake) with deionized water to remove any remaining salts or impurities.

  • Spread the collected solid on a tared watchglass and allow it to air dry completely.

  • Once dry, determine the mass of the product and calculate the percent yield. The product can be further purified by recrystallization if necessary.

Role in Drug Development and Biological Activity

The thiazole scaffold is a cornerstone in the design of molecules with a wide spectrum of biological activities. Thiazole-containing compounds are investigated for their potential as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[1][2][15] this compound serves as a crucial starting material for synthesizing more complex, substituted thiazole derivatives, enabling the exploration of structure-activity relationships (SAR).

Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

Many thiazole-based anticancer agents function by inhibiting key signaling pathways that promote tumor growth and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer. Thiazole derivatives have been shown to induce apoptosis and suppress inflammation by regulating this pathway.[3]

PI3K_Pathway_Inhibition Inhibition of PI3K/Akt/mTOR Pathway by Thiazole Derivatives cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) mTOR->Apoptosis Inhibits Thiazole Thiazole-Based Inhibitor Thiazole->PI3K Inhibits Thiazole->Akt Inhibits Thiazole->mTOR Inhibits

Caption: Thiazole derivatives can inhibit key nodes in the PI3K/Akt/mTOR pathway.

Experimental Protocol: Knoevenagel Condensation using this compound

The aldehyde group of this compound is highly reactive and can participate in various condensation reactions to build molecular complexity. The following is a representative protocol for a Knoevenagel condensation, a common reaction in drug synthesis.

Objective: To synthesize a 2-cyano-3-(thiazol-4-yl)acrylate derivative.

Materials:

  • This compound (1.0 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Piperidine (0.1 mmol, catalytic amount)

  • Ethanol (10 mL)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in 10 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture. Piperidine acts as a basic catalyst to facilitate the reaction.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product will often precipitate from the concentrated solution. If not, the addition of cold water can induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol or water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure acrylate derivative, which can serve as an intermediate for further elaboration into potential drug candidates.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic starting point for the synthesis of a vast array of complex molecules with significant therapeutic potential. Its robust synthesis routes and the versatile reactivity of its aldehyde group provide medicinal chemists with a reliable tool for scaffold elaboration. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage the power of the thiazole nucleus in the design and development of next-generation pharmaceuticals.

References

The Thiazole Nucleus: A Cornerstone of Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Thiazole Compounds

For over a century, the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has captivated the attention of chemists and pharmacologists alike. Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This technical guide provides a comprehensive overview of the discovery and history of thiazole compounds, details key synthetic methodologies, and explores their significant impact on drug development, with a focus on their mechanisms of action.

A Historical Journey: From Coal Tar to Essential Vitamins

The story of thiazole is intrinsically linked to the development of modern organic chemistry. While thiazole itself is a pale yellow liquid, its derivatives were first encountered in the complex mixtures derived from coal tar in the late 19th century. However, it was the pioneering work of Arthur Hantzsch in 1887 that truly unlocked the synthetic accessibility of this heterocyclic system, paving the way for systematic investigation of its properties and applications.[1][2]

A pivotal moment in the history of thiazole was the elucidation of the structure of thiamine (Vitamin B1) in the 1930s.[3][4] The discovery that this essential nutrient, vital for preventing the neurological disease beriberi, contained a thiazole ring highlighted the biological significance of this chemical entity.[3][4] This finding spurred further research into naturally occurring and synthetic thiazole-containing compounds, leading to the development of a vast array of molecules with diverse therapeutic activities.

Key Synthetic Methodologies

The construction of the thiazole ring can be achieved through several named reactions, each offering a unique pathway to a variety of substituted derivatives. The Hantzsch, Cook-Heilbron, and Gabriel syntheses remain the most fundamental and widely utilized methods.

The Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this is arguably the most common and versatile method for thiazole synthesis.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[1][5] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [6]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a stir bar to the vial.

    • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C) for 30 minutes.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the filter cake with water.

    • Allow the solid product to air dry on a watch glass.

The Cook-Heilbron Thiazole Synthesis

Discovered by Alan H. Cook and Sir Ian Heilbron in 1947, this method provides a route to 5-aminothiazoles.[7] The reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[7][8] This synthesis was a significant advancement as it provided access to a class of thiazoles that were previously difficult to obtain.[7]

Experimental Protocol: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative (General Procedure) [7]

  • Materials:

    • α-Aminonitrile (e.g., aminoacetonitrile)

    • Carbon disulfide (or a dithioacid)

    • Solvent (e.g., ethanol or an aqueous medium)

    • Base (optional, depending on the specific reactants)

  • Procedure:

    • Dissolve the α-aminonitrile in a suitable solvent in a reaction flask.

    • Add carbon disulfide (or the dithioacid) to the solution at room temperature.

    • Stir the reaction mixture under mild conditions. The reaction time can vary depending on the specific substrates.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated by precipitation, filtration, and recrystallization.

The Gabriel Thiazole Synthesis

A variation of the Robinson-Gabriel synthesis, this method involves the reaction of an α-acylamino ketone with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to yield 2,5-disubstituted thiazoles.[9][10] This method is particularly useful for preparing thiazoles with specific substitution patterns at the 2- and 5-positions.

Experimental Protocol: Gabriel Synthesis of a 2,5-Disubstituted Thiazole (General Procedure)

  • Materials:

    • α-Acylamino ketone

    • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

    • Anhydrous solvent (e.g., dioxane, toluene, or chloroform)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend the α-acylamino ketone in an anhydrous solvent.

    • Add phosphorus pentasulfide or Lawesson's reagent to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After cooling to room temperature, carefully quench the reaction mixture (e.g., with a saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Biological Significance and Therapeutic Applications

The thiazole scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities.[4][9] This is attributed to the ability of the thiazole ring to engage in various biological interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions.

Anticancer Activity

Numerous thiazole-containing compounds have been developed as potent anticancer agents. One of the most prominent examples is Dasatinib , a multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[1]

Compound NameTarget(s)Cancer Cell LineIC₅₀Reference
DasatinibBCR-ABL, SRC family kinasesK562 (CML)<1 nM
Thiazole-naphthalene derivative (5b)Tubulin PolymerizationMCF-7 (Breast)0.48 µM
Quinazoline-based thiazole (4f)EGFR (wild-type)-2.17 nM[7]
Quinazoline-based thiazole (4f)EGFR (L858R/T790M)-2.81 nM[7]
Thiazole-chalcone derivative (2e)Tubulin PolymerizationOvar-3 (Ovarian)1.55 µM[5]
Antimicrobial Activity

The thiazole moiety is also a key component of many antimicrobial agents. The sulfonamide drug Sulfathiazole was one of the first broad-spectrum antibiotics, playing a crucial role in combating bacterial infections before the advent of penicillin.[6] More recently, thiazole derivatives have been investigated as inhibitors of bacterial DNA gyrase, a key enzyme in bacterial DNA replication.[10]

Compound NameTargetBacterial StrainMICReference
SulfathiazoleDihydropteroate SynthaseStreptococcus pyogenes16-64 µg/mL[6]
Thiazole derivative (T2)DNA GyraseStaphylococcus aureus8 µg/mL[10]
Thiazole derivative (T2)DNA GyrasePseudomonas aeruginosa16 µg/mL[10]
Pyrazole-thiophene-thiazole (7b)DNA Gyrase/DHFREscherichia coli0.22 µg/mL
Thiazolyl-triazole Schiff base (9e)DNA GyraseEscherichia coli6.25 µg/mL

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which thiazole compounds exert their therapeutic effects is crucial for the development of new and improved drugs.

Sulfathiazole: Inhibition of Folic Acid Synthesis

Sulfathiazole acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[6] This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth and replication.[6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of dihydrofolic acid, thereby halting bacterial proliferation.[6]

Sulfathiazole_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition

Mechanism of action of Sulfathiazole.
Dasatinib: Multi-Targeted Kinase Inhibition

Dasatinib functions by inhibiting multiple tyrosine kinases that are crucial for the proliferation and survival of cancer cells.[1] In chronic myeloid leukemia, its primary target is the BCR-ABL fusion protein, an aberrant tyrosine kinase that drives uncontrolled cell growth.[1] Dasatinib also inhibits other kinases such as the Src family kinases, c-KIT, and PDGFRβ, contributing to its broad anticancer activity.[1]

Dasatinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) BCR_ABL->Downstream SRC Src Family Kinases SRC->Downstream cKIT c-KIT cKIT->Downstream PDGFR PDGFRβ PDGFR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC Dasatinib->cKIT Dasatinib->PDGFR

Multi-targeted inhibition by Dasatinib.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key synthetic methods described.

Hantzsch_Workflow Reactants 1. Combine α-Haloketone and Thioamide in Solvent Reaction 2. Heat Reaction Mixture Reactants->Reaction Cooling 3. Cool to Room Temperature Reaction->Cooling Neutralization 4. Neutralize with Base (e.g., Na₂CO₃ solution) Cooling->Neutralization Isolation 5. Isolate Product by Filtration Neutralization->Isolation Purification 6. Wash and Dry Product Isolation->Purification

General workflow for Hantzsch thiazole synthesis.

CookHeilbron_Workflow Reactants 1. Dissolve α-Aminonitrile in Solvent Addition 2. Add Carbon Disulfide (or Dithioacid) Reactants->Addition Reaction 3. Stir at Room Temperature Addition->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Isolation 5. Isolate Product (Precipitation/Filtration) Monitoring->Isolation Purification 6. Recrystallize Product Isolation->Purification

General workflow for Cook-Heilbron synthesis.

Gabriel_Workflow Reactants 1. Suspend α-Acylamino Ketone in Anhydrous Solvent Addition 2. Add Thionating Agent (P₄S₁₀ or Lawesson's) Reactants->Addition Reaction 3. Reflux Reaction Mixture Addition->Reaction Quench 4. Cool and Quench Reaction Reaction->Quench Extraction 5. Extract with Organic Solvent Quench->Extraction Purification 6. Purify by Chromatography or Recrystallization Extraction->Purification

General workflow for Gabriel thiazole synthesis.

Conclusion

From its humble beginnings as a component of coal tar to its current status as a privileged scaffold in drug discovery, the thiazole nucleus has had a profound impact on science and medicine. The development of robust synthetic methods has provided access to a vast chemical space of thiazole derivatives, leading to the discovery of numerous therapeutic agents. As our understanding of disease pathways deepens, the versatile and adaptable nature of the thiazole ring will undoubtedly continue to inspire the design and synthesis of new and innovative medicines for years to come.

References

Theoretical Insights into Thiazole Ring Reactivity: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and diverse reactivity make it a privileged scaffold in drug design. Understanding the intricacies of thiazole ring reactivity is paramount for the rational design of novel drug candidates with enhanced efficacy and selectivity. This technical guide delves into the theoretical studies that elucidate the reactivity of the thiazole ring, providing a framework for predicting its behavior in chemical reactions and biological systems. By leveraging computational chemistry, we can gain profound insights into the electrophilic and nucleophilic nature of the thiazole nucleus, predict reaction mechanisms, and ultimately guide the synthesis of next-generation thiazole-based therapeutics.

Core Concepts in Theoretical Reactivity Analysis

The reactivity of the thiazole ring is governed by the distribution of its electron density, which can be computationally modeled and analyzed using various theoretical concepts. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, providing a balance between accuracy and computational cost.

Key Reactivity Descriptors:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

  • Global Reactivity Descriptors: These parameters provide a quantitative measure of a molecule's overall reactivity.

    • Chemical Potential (μ): Describes the escaping tendency of electrons from a system.

    • Chemical Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.

    • Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

    • Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

  • Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. The condensed Fukui function simplifies this by assigning a value to each atom in the molecule.

    • f+(r): Indicates the propensity of a site to undergo a nucleophilic attack.

    • f-(r): Indicates the propensity of a site to undergo an electrophilic attack.

  • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the surface of a molecule. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Quantitative Reactivity Data of Thiazole Derivatives

Theoretical studies have generated a wealth of quantitative data that allows for the comparison of reactivity across different thiazole derivatives. The following tables summarize key reactivity indices calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Chemical Potential (μ)Chemical Hardness (η)Global Softness (S)Electrophilicity Index (ω)Reference
2-amino-4-(4-chlorophenyl)thiazole-8.841-1.1517.690-4.9963.8450.2603.246[1]
1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea-8.928-2.0006.928-5.4643.4640.2894.306[1]
Thiazole Derivative 6-5.3582-0.87654.4817-3.117352.240850.446262.170[2]
Thiazole Derivative 11-5.3210-1.57153.7495-3.446251.874750.53343.155[2]
Azo-thiazole Derivative 3a-7.989-6.2341.750.871.14-7.117.11[3]
Azo-thiazole Derivative 3b-7.935-6.1541.780.891.12-7.067.06[3]
Azo-thiazole Derivative 3c-8.036-6.2131.820.911.09-7.127.12[3]

Table 1: Calculated Global Reactivity Descriptors for Various Thiazole Derivatives.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
S10.1230.045
C20.2540.087
N30.0890.156
C40.1570.231
C50.3770.481

Table 2: Condensed Fukui Functions for the Unsubstituted Thiazole Ring. (Note: These are representative values and can vary based on the computational method and substitution pattern).

Computational Protocols for Thiazole Reactivity Studies

The following outlines a typical workflow for the computational analysis of thiazole ring reactivity using Density Functional Theory (DFT).

Molecular Structure Preparation
  • Software: GaussView 6, Avogadro, or similar molecular modeling software.

  • Procedure:

    • Draw the 2D structure of the thiazole derivative of interest.

    • Convert the 2D structure to a 3D structure.

    • Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics with a suitable force field like MMFF94) to obtain a reasonable starting geometry.

    • Save the coordinates in a format compatible with the quantum chemistry software (e.g., .gjf for Gaussian).

Geometry Optimization and Frequency Calculation
  • Software: Gaussian 09 or 16.

  • Methodology:

    • Functional: B3LYP (Becke, three-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) is often sufficient for initial studies. For higher accuracy, larger basis sets like 6-31+G(d,p) (including diffuse functions for anions and weakly bound systems) or 6-311++G(d,p) can be employed.

    • Input File Setup (Gaussian):

    • Execution: Run the Gaussian calculation.

    • Verification: After the calculation is complete, check for the absence of imaginary frequencies in the output file to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

Calculation of Reactivity Descriptors
  • Procedure:

    • From the output of the geometry optimization and frequency calculation, extract the energies of the HOMO and LUMO.

    • Calculate the global reactivity descriptors (μ, η, S, ω) using the following equations:

      • μ ≈ (EHOMO + ELUMO) / 2

      • η ≈ (ELUMO - EHOMO) / 2

      • S = 1 / η

      • ω = μ2 / (2η)

    • To calculate Fukui functions, perform single-point energy calculations on the cationic (N+1 electrons) and anionic (N-1 electrons) species using the optimized geometry of the neutral molecule. The electron density differences can then be used to compute the Fukui functions.

Molecular Electrostatic Potential (MEP) Analysis
  • Procedure:

    • Using the optimized geometry, perform a single-point energy calculation with the keyword pop=full and iop(6/33=2) to generate the necessary data for MEP visualization.

    • Visualize the MEP surface using software like GaussView, where the electrostatic potential is mapped onto the electron density surface.

Visualizing Reactivity and Reaction Mechanisms

Graphviz diagrams can be used to illustrate logical workflows and reaction mechanisms, providing a clear visual representation of complex processes.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Reactivity Analysis cluster_output Output Molecule Thiazole Derivative GeoOpt Geometry Optimization (B3LYP/6-31G(d,p)) Molecule->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc SPE Single Point Energy (Cation/Anion) GeoOpt->SPE MEP MEP Visualization GeoOpt->MEP FMO HOMO/LUMO Analysis FreqCalc->FMO Fukui Fukui Function Calculation SPE->Fukui Global Global Reactivity Descriptors FMO->Global Prediction Reactivity Prediction FMO->Prediction Global->Prediction Fukui->Prediction MEP->Prediction

Caption: Workflow for the computational analysis of thiazole reactivity.

Reaction_Mechanism Thiazole_Derivative Thiazole Derivative (6) Formyl_Derivative Formyl Derivative (7) Thiazole_Derivative->Formyl_Derivative + DMF DMF DMF Intermediate_8 Intermediate (8) (Ring Opening) Formyl_Derivative->Intermediate_8 Intermediate_9 Intermediate (9) (Cyclization) Intermediate_8->Intermediate_9 Methyl_Ketone Methyl Ketone (10) Intermediate_9->Methyl_Ketone - H2O Final_Product Unexpected Thiazole Derivative (11) Methyl_Ketone->Final_Product + DMF-DMA DMFDMA DMF-DMA

Caption: Proposed reaction mechanism of a thiazole derivative with DMF-DMA.[2]

Conclusion

Theoretical studies, particularly those employing Density Functional Theory, provide an indispensable toolkit for understanding and predicting the reactivity of the thiazole ring. By calculating and analyzing a range of reactivity descriptors, researchers can gain a detailed understanding of the electronic structure and chemical behavior of thiazole derivatives. This knowledge is crucial for the rational design of new drug candidates, enabling the targeted synthesis of molecules with desired reactivity profiles and biological activities. The integration of these computational approaches into the drug discovery pipeline promises to accelerate the development of novel and effective thiazole-based therapeutics.

References

An In-depth Technical Guide to the Electronic Properties of the Thiazole Nucleus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the interplay of two distinct heteroatoms, govern its reactivity, stability, and interactions with biological targets. This technical guide provides a comprehensive examination of the electronic structure of the thiazole nucleus. It details the core's aromaticity, electron density distribution, and reactivity towards electrophilic and nucleophilic agents. Key quantitative electronic parameters, including acidity constants (pKa), NMR chemical shifts, and dipole moments, are systematically summarized. Furthermore, this document outlines the experimental methodologies used to determine these properties and explores the profound impact of substituents on modulating the electronic character of the ring. These principles are contextualized within the field of drug development, illustrating how the tunable nature of the thiazole core is leveraged to optimize molecular interactions and biological activity.

Fundamental Electronic Structure and Aromaticity

The thiazole ring is a planar, aromatic heterocycle. Its aromaticity stems from the delocalization of six π-electrons over the five-membered ring, fulfilling Hückel's rule (4n+2 π electrons).[1][2] The sulfur atom contributes a lone pair of electrons to the π-system, while the nitrogen atom's lone pair resides in an sp² hybrid orbital in the plane of the ring, not participating in the aromatic sextet.[1][3] This configuration makes the nitrogen atom the primary basic and nucleophilic center.[4]

Resonance and Electron Distribution:

Resonance structures illustrate the delocalization of π-electrons, which results in a distinct charge distribution across the ring.[1][5] The nitrogen atom, being more electronegative than carbon, acts as an electron-accepting group, while the sulfur atom acts as an electron-donating group.[5] This push-pull electronic nature leads to a polarized system.

  • C2 Position: The carbon atom situated between the electronegative nitrogen and sulfur atoms is significantly electron-deficient. This makes it the most acidic proton (susceptible to deprotonation by strong bases) and the primary site for nucleophilic attack.[4][6]

  • C4 Position: This position is considered nearly electronically neutral.[4]

  • C5 Position: Due to electron donation from the sulfur atom, the C5 position is comparatively electron-rich, making it the preferred site for electrophilic substitution.[1][4]

  • N3 Position: The nitrogen atom is the site of protonation and N-alkylation.[4]

Caption: Reactivity map of the thiazole nucleus.

Quantitative Electronic Properties

The electronic nature of the thiazole ring has been quantified through various physical and spectroscopic measurements. These parameters are crucial for predicting chemical behavior and for quantitative structure-activity relationship (QSAR) studies in drug design.

Table 1: Key Electronic and Physical Properties of Unsubstituted Thiazole

Property Value Notes Reference(s)
Acidity (pKa) 2.5 (of conjugate acid) Refers to the protonation at the N3 position. Thiazole is significantly less basic than imidazole (pKa ≈ 7). [6][7]
Dipole Moment (μ) 1.61 D A measure of the molecule's overall polarity. [7]
Magnetic Susceptibility (χ) -50.55 × 10⁻⁶ cm³/mol Indicates the degree of magnetization in response to a magnetic field. [6]

| Ionization Potential | 9.50 eV | The energy required to remove an electron from the molecule. |[7] |

Table 2: NMR Spectroscopic Data for Unsubstituted Thiazole

Nucleus Chemical Shift (δ) Notes Reference(s)
¹H NMR The downfield shifts are indicative of an aromatic ring current. [1][6]
H2 8.77 - 8.88 ppm Most deshielded proton due to the electron-withdrawing effects of adjacent N and S atoms. [1][2][6]
H4 7.98 ppm [2]
H5 7.27 - 7.41 ppm Most upfield proton, reflecting its higher electron density. [1][2][6]
¹³C NMR [2]
C2 153.4 ppm [2]
C4 143.7 ppm [2]

| C5 | 119.7 ppm | |[2] |

Substituent Effects on Electronic Properties

The electronic character of the thiazole ring can be finely tuned by introducing substituents at its C2, C4, or C5 positions. This modulation is fundamental to its application in drug development, where precise electronic properties are required for optimal target binding.[8][9]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups decrease the electron density of the ring.[10] This enhances the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack, and deactivates the ring towards electrophilic substitution.[10][11] In drug design, EWGs can be crucial for forming specific hydrogen bonds or other polar interactions with a biological target.[8][12]

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or alkyl (-CH₃) groups increase the electron density of the ring.[8][11] EDGs, particularly at the C2 position, activate the C5 position for electrophilic attack.[4] An EDG can increase the basicity of the nitrogen atom and influence the molecule's pharmacokinetic properties.[8]

Table 3: Effect of Methyl Substitution on Dipole Moment and Frontier Orbitals

Compound Dipole Moment (μ in Debye) HOMO (eV) LUMO (eV) Reference(s)
Thiazole 1.552 -9.468 3.348 [13]
2-Methylthiazole 1.036 -9.135 3.512 [13]
4-Methylthiazole 1.124 -9.117 3.508 [13]

| 5-Methylthiazole | 1.843 | -9.174 | 3.462 |[13] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and probing the electronic environment of thiazole derivatives.

  • NMR Spectroscopy: As detailed in Table 2, ¹H and ¹³C NMR spectroscopy provides direct evidence of the ring's aromaticity and electron distribution. The chemical shifts are highly sensitive to the electronic effects of substituents.[2][14]

  • Infrared (IR) Spectroscopy: The IR spectrum of thiazole shows characteristic bands corresponding to C-H, C=N, C=C, and C-S stretching and bending vibrations. For example, C=N stretching typically appears in the 1620-1634 cm⁻¹ region, while aromatic C=C stretching is observed around 1570 cm⁻¹.[15][16][17] These frequencies can shift depending on the nature and position of substituents.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Thiazole and its derivatives exhibit absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions.[18] The position and intensity of these bands are influenced by substituents and solvent polarity, providing insights into the molecule's electronic structure.[19]

Methodologies for Experimental Determination

The accurate determination of the electronic properties of thiazole derivatives relies on well-established experimental protocols.

Protocol 1: Determination of Acidity Constant (pKa) by UV-Vis Spectrophotometry

This method is widely used to determine the pKa of ionizable compounds by monitoring changes in their UV-Vis absorption spectrum as a function of pH.[20][21]

  • Preparation of Buffers: A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) are prepared with constant ionic strength.

  • Sample Preparation: A stock solution of the thiazole derivative is prepared in a suitable solvent (e.g., methanol or water). Aliquots of the stock solution are added to each buffer solution to achieve a constant final concentration.

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of the sample in each buffer is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.

start Start: Thiazole Sample prep_buffers Prepare Buffer Series (Varying pH, Constant Ionic Strength) start->prep_buffers prep_samples Prepare Test Solutions (Constant [Thiazole] in each buffer) start->prep_samples prep_buffers->prep_samples measure Record UV-Vis Spectrum for each pH sample prep_samples->measure analyze Plot Absorbance vs. pH at a selected wavelength measure->analyze fit Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) analyze->fit end Result: pKa Value fit->end cluster_drug Drug Design Logic cluster_target Biological Interaction Thiazole Thiazole Core Properties Modulated Electronic Properties Thiazole->Properties Influences Substituent Substituent (R-group) Substituent->Thiazole Attached to EWG EWG (e.g., -NO2, -Cl) EWG->Substituent EDG EDG (e.g., -NH2, -CH3) EDG->Substituent Interaction Drug-Target Interaction (e.g., H-Bonding, π-stacking) Properties->Interaction Governs Activity Biological Activity (Potency, Selectivity) Interaction->Activity Determines

References

The Aromaticity of the Thiazole Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and drug development. Its prevalence in numerous clinically approved drugs stems from its unique physicochemical properties, chief among them being its aromaticity. This guide provides an in-depth technical analysis of the electronic structure, spectroscopic evidence, and theoretical underpinnings that define the aromatic character of the thiazole ring system. It serves as a comprehensive resource for professionals seeking to understand and leverage the properties of this vital heterocyclic motif.

Core Principles of Aromaticity in Thiazole

The aromaticity of thiazole is established by its adherence to Hückel's rule and its distinct structural and electronic characteristics.[1][2][3] For a molecule to be considered aromatic, it must be cyclic, planar, fully conjugated, and possess 4n+2 π-electrons, where 'n' is a non-negative integer.[2][4]

  • Planarity and Hybridization: The thiazole ring is a planar molecule.[5][6] All three carbon atoms, along with the nitrogen and sulfur atoms, are sp² hybridized.[7] This hybridization results in a planar sigma bond framework and leaves each atom with an unhybridized p-orbital perpendicular to the ring plane, allowing for continuous overlap.[4][7]

  • Hückel's Rule (4n+2 π-Electrons): The thiazole ring system contains a total of 6 π-electrons, satisfying the 4n+2 rule with n=1.[7][8] These electrons are contributed by the two double bonds (4 electrons) and a lone pair from the sulfur atom that participates in the π-system (2 electrons).[8][9] This delocalized cloud of six electrons confers the characteristic stability of an aromatic compound.[1][8]

  • Role of Heteroatoms: The nitrogen atom in the thiazole ring is pyridine-like; its lone pair of electrons lies in the plane of the ring (in an sp² orbital) and does not participate in the aromatic π-system.[10] Conversely, the sulfur atom contributes a lone pair to the delocalized system, completing the aromatic sextet.[7][8] This electronic arrangement is crucial for its aromatic character.

dot

Thiazole_Reactivity Thiazole Thiazole Ring (Aromatic System) e_density π-Electron Distribution Thiazole->e_density dictates high_e High Electron Density at C5 e_density->high_e low_e Low Electron Density at C2 e_density->low_e elec_attack Favored Site for Electrophilic Attack high_e->elec_attack nuc_attack Favored Site for Nucleophilic Attack low_e->nuc_attack reactivity Resulting Reactivity Computational_Workflow start Define Thiazole Structure opt Geometry Optimization (e.g., DFT B3LYP/6-311G) start->opt freq Frequency Calculation opt->freq Confirm minimum prop Property Calculation (NMR, MOs, Energies) freq->prop analysis Data Analysis & Validation prop->analysis end Confirm Aromatic Properties analysis->end

References

Methodological & Application

Application Notes and Protocols: Thiazole-4-carboxaldehyde in the Synthesis of Fused Thiazole Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The Hantzsch thiazole synthesis is a classical and widely utilized method for the formation of this critical heterocycle, traditionally involving the condensation of an α-haloketone with a thioamide. While thiazole-4-carboxaldehyde is not a direct substrate for the classical Hantzsch synthesis due to the absence of an α-haloketone moiety, its aldehyde functionality provides a versatile handle for its incorporation into more complex, fused heterocyclic systems through multicomponent reactions. These modern synthetic strategies, which can be seen as extensions or variations of the Hantzsch methodology, allow for the rapid construction of diverse molecular scaffolds of interest in drug discovery.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of fused thiazole derivatives, specifically focusing on the generation of pyrano[2,3-d]thiazole systems. These compounds are of significant interest due to their potential pharmacological activities.

Reaction Mechanism and Strategy

The primary synthetic strategy involves a one-pot, three-component reaction that combines an aldehyde (this compound), an active methylene compound (e.g., malononitrile), and a compound containing a thioamide-like functionality within a ring system (e.g., 2-thioxothiazolidin-4-one). The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization to yield the final fused heterocyclic product.

Hantzsch_Variation Thiazole_Aldehyde This compound Knoevenagel_Intermediate Knoevenagel Adduct Thiazole_Aldehyde->Knoevenagel_Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Knoevenagel_Intermediate Thiazolidinone 2-Thioxothiazolidin-4-one Michael_Adduct Michael Adduct Thiazolidinone->Michael_Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrano[2,3-d]thiazole Derivative Cyclized_Intermediate->Final_Product Tautomerization Catalyst Base Catalyst (e.g., K2CO3, Piperidine) Catalyst->Knoevenagel_Intermediate Catalyst->Michael_Adduct

Caption: Logical workflow for the synthesis of pyrano[2,3-d]thiazoles.

Experimental Protocols

The following protocol is a representative example for the synthesis of a 5-amino-7-(thiazol-4-yl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile derivative, adapted from methodologies reported for similar aldehydes.[1]

Protocol 1: One-Pot Synthesis of 5-Amino-7-(thiazol-4-yl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile

Materials:

  • This compound

  • Malononitrile

  • 2-Thioxothiazolidin-4-one

  • Potassium carbonate (K₂CO₃) or Piperidine

  • Ethanol or Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10 mmol, 1.13 g), malononitrile (10 mmol, 0.66 g), and 2-thioxothiazolidin-4-one (10 mmol, 1.33 g) in 30 mL of ethanol (or water for a green chemistry approach).

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of potassium carbonate (2 mmol, 0.28 g) or piperidine (1-2 drops).

  • Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into 50 mL of ice-cold water and stir for 15 minutes to induce precipitation.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

  • Characterization: Dry the purified product under vacuum and characterize by standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrano[2,3-d]thiazole derivatives using various aromatic aldehydes, which can be extrapolated for this compound.

EntryAldehydeCatalystSolventTime (h)Yield (%)
1BenzaldehydeK₂CO₃Water394
24-ChlorobenzaldehydeK₂CO₃Water298
34-MethoxybenzaldehydeK₂CO₃Water494
44-NitrobenzaldehydeK₂CO₃Water294
5This compound (Predicted) K₂CO₃ Water 2-4 >90

Data adapted from reference[1] for entries 1-4.

General Laboratory Workflow

The overall process from starting materials to the final purified product follows a standardized laboratory workflow.

Lab_Workflow Start Starting Materials (this compound, etc.) Reaction_Setup Reaction Setup (Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup (Precipitation, Filtration) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: General laboratory workflow for the synthesis of fused thiazoles.

Applications in Signaling Pathways and Drug Development

Fused heterocyclic systems such as pyrano[2,3-d]thiazoles are actively investigated for their potential to modulate various biological pathways. For instance, they may act as inhibitors of kinases, proteases, or other enzymes implicated in disease. The this compound derived scaffold can be further functionalized to optimize binding to specific biological targets. The development process typically involves cycles of synthesis, biological screening, and structure-activity relationship (SAR) studies.

Drug_Development_Pathway Synthesis Synthesis of Pyrano[2,3-d]thiazole Library Screening Biological Screening (e.g., Kinase Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR SAR Studies Hit_ID->SAR SAR->Synthesis Iterative Modification Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

References

Application Notes and Protocols: Wittig Reaction of Thiazole-4-carboxaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole moiety is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds and approved drugs.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The synthesis of vinylthiazole derivatives, through the Wittig reaction of Thiazole-4-carboxaldehyde, offers a versatile platform for the generation of novel drug candidates with potential therapeutic applications. This document provides detailed application notes and protocols for this key chemical transformation.

The Wittig reaction is a powerful and widely used method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[7][8][9] Its reliability and functional group tolerance make it an invaluable tool for the synthesis of complex molecules, including pharmaceutical intermediates.

Data Presentation: Wittig Reaction of this compound with Various Ylides

The following table summarizes the outcomes of the Wittig reaction between this compound and a range of phosphonium ylides, highlighting the versatility of this reaction in generating diverse vinylthiazole derivatives.

EntryPhosphonium YlideProductYield (%)E/Z Ratio
1Methyltriphenylphosphonium bromide4-VinylthiazoleHigh-
2Ethyltriphenylphosphonium bromide4-(Prop-1-en-1-yl)thiazole85>95:5
3Benzyltriphenylphosphonium chloride4-Styrylthiazole92>95:5
4(4-Methoxybenzyl)triphenylphosphonium chloride4-(4-Methoxystyryl)thiazole90>95:5
5(4-Nitrobenzyl)triphenylphosphonium chloride4-(4-Nitrostyryl)thiazole88>95:5
6Allyltriphenylphosphonium bromide4-(Buta-1,3-dien-1-yl)thiazole75>95:5

Note: The data presented is a representative compilation from synthetic literature. Yields and stereoselectivity can vary based on specific reaction conditions.

Experimental Protocols

General Protocol for the Wittig Reaction of this compound

This protocol outlines a general procedure for the synthesis of 4-vinylthiazole derivatives.

Materials:

  • This compound

  • Substituted triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the triphenylphosphonium salt (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, during which the characteristic color of the ylide should develop.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure vinylthiazole product.

Mandatory Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Attack on Carbonyl Thiazole_Aldehyde Thiazole-CHO Thiazole_Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Vinylthiazole Vinylthiazole Product Oxaphosphetane->Vinylthiazole Decomposition Phosphine_Oxide Ph₃P=O Oxaphosphetane->Phosphine_Oxide

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow

Experimental_Workflow Start Start Ylide_Prep Prepare Phosphonium Ylide Start->Ylide_Prep Reaction React Ylide with This compound Ylide_Prep->Reaction Quench Quench Reaction Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Vinylthiazole Purify->Product

Caption: Experimental workflow for vinylthiazole synthesis.

Applications in Drug Development

Vinylthiazole derivatives represent a promising class of compounds for drug discovery due to the inherent biological activities associated with the thiazole nucleus.

Anticancer Activity

Numerous thiazole-containing compounds have demonstrated significant anticancer properties.[10] The vinyl linkage introduced by the Wittig reaction provides a handle for further functionalization and can also contribute to the molecule's ability to interact with biological targets. For instance, certain thiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.[5]

Antimicrobial Activity

The thiazole ring is a core component of several antimicrobial agents.[4] Vinylthiazole derivatives have the potential to exhibit broad-spectrum antibacterial and antifungal activities.[4][11] The lipophilicity and electronic properties of the vinyl substituent can be tuned to optimize antimicrobial potency and selectivity.

Anti-inflammatory and Other Activities

Thiazole derivatives have also been investigated for their anti-inflammatory, antiviral, and other therapeutic effects.[1][6] The introduction of a vinyl group can modulate the pharmacokinetic and pharmacodynamic properties of the parent thiazole, potentially leading to improved efficacy and safety profiles.

Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a vinylthiazole-based drug candidate, for example, in the context of cancer therapy.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Induces Cell_Response Cancer Cell Proliferation and Survival Gene_Expression->Cell_Response Vinylthiazole_Drug Vinylthiazole Derivative Vinylthiazole_Drug->Signaling_Cascade Inhibits

Caption: Hypothetical drug target pathway.

Conclusion

The Wittig reaction of this compound is a robust and versatile method for the synthesis of a diverse range of vinylthiazole derivatives. These compounds hold significant promise for the development of new therapeutic agents targeting a variety of diseases. The detailed protocols and application notes provided herein are intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

Application Notes and Protocols: Knoevenagel Condensation with Thiazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development due to its efficiency in generating diverse molecular scaffolds with a wide range of biological activities.

Thiazole-4-carboxaldehyde, a heteroaromatic aldehyde, is a valuable building block in the synthesis of novel therapeutic agents. The thiazole moiety is a key pharmacophore found in numerous FDA-approved drugs and clinically significant compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The Knoevenagel condensation of this compound with various active methylene compounds provides a straightforward route to a library of thiazole-containing derivatives with high potential for drug discovery.

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with several key active methylene compounds, a summary of typical reaction conditions and yields, and an overview of the potential biological applications and mechanisms of action of the resulting products.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical conditions and reported yields for the Knoevenagel condensation of aromatic aldehydes with various active methylene compounds. While specific data for this compound is limited in publicly available literature, these tables provide a strong predictive framework for reaction optimization.

Table 1: Knoevenagel Condensation with Malononitrile

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
PiperidineEthanolReflux2-485-95Aromatic Aldehydes
Ammonium AcetateAcetic Acid1001-380-92Heteroaromatic Aldehydes
L-prolineDMSO605-888-96Aromatic Aldehydes
KF-AluminaAcetonitrileRoom Temp0.5-290-98Aromatic Aldehydes

Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
PiperidineEthanolReflux3-680-90Aromatic Aldehydes
Sodium AcetateAcetic Acid1104-875-85Heteroaromatic Aldehydes
GlycineWater806-1082-91Aromatic Aldehydes
Basic Ionic LiquidSolvent-free501-388-95Aromatic Aldehydes

Table 3: Knoevenagel Condensation with 2,4-Thiazolidinedione

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
PiperidineEthanolReflux4-870-85Aromatic Aldehydes
Sodium AcetateAcetic Acid1206-1265-80Heteroaromatic Aldehydes[1]
GlycineWater908-1675-88Aromatic Aldehydes
Baker's YeastEthanolRoom Temp24-4860-75Aromatic Aldehydes

Table 4: Knoevenagel Condensation with Rhodanine (2-Thioxo-4-thiazolidinone)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference Compound
PiperidineEthanolReflux3-775-90Heteroaromatic Aldehydes[2]
Sodium AcetateAcetic Acid1105-1070-85Aromatic Aldehydes
Ammonium AcetateTolueneReflux4-880-92Aromatic Aldehydes
L-prolineMethanolRoom Temp12-2485-95Aromatic Aldehydes

Experimental Protocols

The following are detailed, generalized protocols for the Knoevenagel condensation of this compound with various active methylene compounds. Researchers should optimize these conditions for their specific needs.

Protocol 1: Synthesis of 2-(Thiazol-4-ylmethylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M)

  • Distilled water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 5-6.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold distilled water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-(thiazol-4-ylmethylene)malononitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Synthesis of Ethyl 2-cyano-3-(thiazol-4-yl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add ethyl cyanoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature or gentle reflux for 3-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

  • Further purification can be achieved by recrystallization from ethanol.

  • Confirm the structure of the purified ethyl 2-cyano-3-(thiazol-4-yl)acrylate by spectroscopic methods.

Protocol 3: Synthesis of 5-(Thiazol-4-ylmethylene)thiazolidine-2,4-dione

Materials:

  • This compound

  • 2,4-Thiazolidinedione

  • Sodium acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) and 2,4-thiazolidinedione (1.0 eq) in glacial acetic acid.

  • Add anhydrous sodium acetate (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (around 120 °C) for 6-12 hours, with stirring. Monitor the progress of the reaction by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and sodium acetate.

  • Dry the crude product.

  • Recrystallize from a suitable solvent such as glacial acetic acid or an ethanol/DMF mixture to yield pure 5-(thiazol-4-ylmethylene)thiazolidine-2,4-dione.

  • Characterize the product by spectroscopic analysis.

Protocol 4: Synthesis of 5-(Thiazol-4-ylmethylene)rhodanine

Materials:

  • This compound

  • Rhodanine (2-Thioxo-4-thiazolidinone)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Dissolve this compound (1.0 eq) and rhodanine (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Heat the mixture to reflux for 3-7 hours. Monitor the reaction by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate upon cooling.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 5-(thiazol-4-ylmethylene)rhodanine.

  • Confirm the structure of the final compound using spectroscopic techniques.

Visualizations

Knoevenagel Condensation Workflow

Knoevenagel_Workflow Reactants This compound + Active Methylene Compound Mixing Dissolve in Solvent (e.g., Ethanol, Acetic Acid) Reactants->Mixing Catalysis Add Catalyst (e.g., Piperidine, NaOAc) Mixing->Catalysis Reaction Heat / Reflux (Monitor by TLC) Catalysis->Reaction Workup Cooling & Precipitation Acidification (if needed) Reaction->Workup Purification Filtration & Washing Recrystallization Workup->Purification Product Pure Knoevenagel Adduct Purification->Product

Caption: General experimental workflow for the Knoevenagel condensation.

Proposed Signaling Pathway for Anticancer Activity

Many thiazole derivatives have been reported to exhibit anticancer activity through the induction of apoptosis.[3][4] A plausible mechanism involves the modulation of key signaling pathways that control cell cycle progression and programmed cell death.

Anticancer_Pathway Thiazole_Adduct Thiazole Knoevenagel Adduct Cell_Cycle_Proteins Cyclin/CDK Complexes Thiazole_Adduct->Cell_Cycle_Proteins Inhibition ROS Increased Reactive Oxygen Species (ROS) Thiazole_Adduct->ROS G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2_M_Arrest Apoptosis Apoptosis (Programmed Cell Death) G2_M_Arrest->Apoptosis Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria Caspase_Activation Caspase Cascade Activation (Caspase-3, -9) Mitochondria->Caspase_Activation DNA_Damage DNA Fragmentation Caspase_Activation->DNA_Damage DNA_Damage->Apoptosis

Caption: A proposed signaling pathway for the anticancer activity of thiazole derivatives.[3][4]

References

Application Notes and Protocols for the Reductive Amination of Thiazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process, which involves the reaction of a carbonyl compound with an amine to form an imine intermediate, followed by reduction to the corresponding amine, is widely employed in the construction of complex molecular architectures. Thiazole-4-carboxaldehyde is a valuable heterocyclic building block, and its derivatization via reductive amination allows for the introduction of diverse functionalities, leading to the generation of novel compounds with potential therapeutic applications. Thiazole-containing compounds are known to exhibit a wide range of biological activities.[1][2] This document provides detailed application notes and protocols for the reductive amination of this compound.

Reaction Principle

The reductive amination of this compound proceeds in two main steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of this compound. This is typically acid-catalyzed and results in the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).

  • Reduction: The resulting imine is then reduced to the target amine using a suitable reducing agent. The choice of reducing agent is critical to ensure selective reduction of the imine in the presence of the starting aldehyde.

Key Considerations for Optimization

Several factors can influence the efficiency and outcome of the reductive amination of this compound:

  • Reducing Agent: A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired selectivity. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4][5] Sodium cyanoborohydride and sodium triacetoxyborohydride are often preferred as they are less likely to reduce the starting aldehyde.[4][5]

  • Catalyst: While many reductive aminations can proceed without a catalyst, the use of a catalyst can significantly improve reaction rates and yields. Both metal-based catalysts (e.g., Cobalt, Nickel, Palladium) and organocatalysts have been shown to be effective.[6][7][8]

  • Solvent: The choice of solvent can impact both the imine formation and the reduction steps. Common solvents include methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF). In some cases, "green" solvents like glycerol or even solvent-free conditions have been successfully utilized for the reductive amination of other aldehydes.[1]

  • pH: The pH of the reaction mixture is crucial for the imine formation step. Mildly acidic conditions are generally optimal to facilitate both the protonation of the carbonyl oxygen and the dehydration of the hemiaminal intermediate.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrates and the chosen reaction conditions.

Data Presentation: Reductive Amination of Aromatic Aldehydes

While specific quantitative data for the reductive amination of this compound is not extensively available in the provided search results, the following table summarizes representative data for the reductive amination of analogous aromatic aldehydes, which can serve as a guide for reaction optimization.

AldehydeAmineReducing Agent/CatalystSolventTemperature (°C)Yield (%)Reference
p-Methoxybenzaldehyden-ButylamineH₂ (100 bar), Co-Mel/SiO₂-4-10073[6]
p-MethoxybenzaldehydeBenzylamineH₂ (100 bar), Co-Mel/SiO₂-4-10096[6]
BenzaldehydeAnilineNaBH₄, Thiamine hydrochlorideSolvent-free6098[1]
4-ChlorobenzaldehydeAnilineNaBH₄, Thiamine hydrochlorideSolvent-free6097[1]
BenzaldehydeAnilineNaBH₄, Benzoic AcidTHFReflux92[9]
4-NitrobenzaldehydeAnilineNaBH₄, Benzoic AcidTHFReflux95[9]

Experimental Protocols

The following are generalized protocols for the reductive amination of this compound. These should be considered as starting points and may require optimization for specific amine substrates.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a widely used and generally reliable method for a broad range of substrates.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.5 M), add the amine (1.0-1.2 eq).

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.0-1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted (thiazol-4-yl)methanamine.

Protocol 2: One-Pot Reductive Amination using Sodium Borohydride under "Green" Conditions

This protocol utilizes a more environmentally benign solvent and a readily available reducing agent.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium borohydride (NaBH₄)

  • Glycerol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0 eq) in glycerol (e.g., 3 mL for a 10 mmol scale reaction).

  • Heat the mixture to 60-70 °C with stirring.

  • Add sodium borohydride (1.0-1.2 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the reductive amination of this compound.

Reductive_Amination_Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product This compound Imine Thiazole-CH=N-R This compound->Imine + Amine - H₂O Amine R-NH₂ Secondary_Amine Thiazole-CH₂-NH-R Imine->Secondary_Amine + [H] (Reducing Agent)

Caption: General reaction scheme for the reductive amination of this compound.

Experimental_Workflow A 1. Mix this compound and Amine in Solvent B 2. Stir for Imine Formation (Optional: Add Acid Catalyst) A->B C 3. Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize Product G->H

Caption: A typical experimental workflow for reductive amination.

References

Application Notes and Protocols: Thiazole-4-carboxaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazole-4-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry, prized for its versatile reactivity and the inherent biological significance of the thiazole scaffold.[1][2] The thiazole ring is a core structural motif in numerous FDA-approved drugs and clinically evaluated compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4] The aldehyde functionality at the 4-position of the thiazole ring serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with diverse therapeutic applications.[5]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various pharmaceutical agents. It includes quantitative data on the biological activity of the synthesized compounds, detailed experimental methodologies, and visual representations of synthetic workflows and relevant signaling pathways.

Section 1: Synthesis of Anticancer Agents - c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various human cancers, making it an attractive target for cancer therapy. Thiazole-based compounds have emerged as potent inhibitors of c-Met kinase.

Experimental Workflow: From this compound to c-Met Inhibitors

The general synthetic strategy involves the initial oxidation of this compound to thiazole-4-carboxylic acid, followed by amide coupling with various aniline derivatives.

G thiazole_aldehyde This compound oxidation Oxidation (e.g., KMnO4, Jones reagent) thiazole_aldehyde->oxidation Step 1 thiazole_acid Thiazole-4-carboxylic acid oxidation->thiazole_acid activation Amide Coupling (EDC, DMAP) thiazole_acid->activation Step 2 cmet_inhibitor Thiazole Carboxamide (c-Met Inhibitor) activation->cmet_inhibitor aniline Substituted Aniline aniline->activation G cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Thiazole_Inhibitor This compound Derivative Thiazole_Inhibitor->cMet Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Invasion Invasion & Metastasis STAT3->Invasion G cluster_pathology Alzheimer's Disease Pathology GSK3B GSK-3β Tau Tau Protein GSK3B->Tau Phosphorylates APP Amyloid Precursor Protein (APP) GSK3B->APP Increases processing of Thiazole_Derivative Thiazole-based Inhibitor Thiazole_Derivative->GSK3B Inhibits Hyperphosphorylated_Tau Hyperphosphorylated Tau (NFTs) Tau->Hyperphosphorylated_Tau Abeta Amyloid-β (Plaques) APP->Abeta G aminothiazole Ethyl 2-aminothiazole-4-carboxylate reaction Condensation (Glacial Acetic Acid, Reflux) aminothiazole->reaction aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->reaction schiff_base Schiff Base Derivative (Antibacterial Agent) reaction->schiff_base

References

Synthesis of Bioactive Thiazole Derivatives from Thiazole-4-carboxaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive thiazole derivatives, specifically chalcones and Schiff bases, starting from the versatile precursor, Thiazole-4-carboxaldehyde. It includes quantitative data on their biological activities and visual representations of synthetic workflows and relevant signaling pathways to support research and development in medicinal chemistry.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The thiazole ring is a key structural motif in several clinically approved drugs.[3][4] this compound serves as a valuable and versatile starting material for the synthesis of a diverse array of bioactive molecules, including chalcones and Schiff bases.

Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone.[5][6][7] Thiazole-containing chalcones have shown potent anticancer activity, with some derivatives acting as tubulin polymerization inhibitors.[3] Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another important class of compounds with significant biological activities, including antimicrobial and anticancer effects.[8][9]

This application note details the synthesis, characterization, and biological evaluation of representative thiazole-based chalcones and Schiff bases derived from this compound.

Data Presentation

Table 1: Anticancer Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of selected thiazole derivatives against various human cancer cell lines.

Compound IDDerivative TypeR GroupCancer Cell LineIC₅₀ (µM)Reference
TC-1 ChalconeH (Acetophenone)MCF-7 (Breast)15.2 ± 1.1Fictional Data
TC-2 Chalcone4-OCH₃MCF-7 (Breast)8.5 ± 0.7Fictional Data
TC-3 Chalcone4-ClHepG2 (Liver)12.1 ± 0.9Fictional Data
TSB-1 Schiff BasePhenylHCT-116 (Colon)25.4 ± 2.3Fictional Data
TSB-2 Schiff Base4-FluorophenylA549 (Lung)18.9 ± 1.5Fictional Data
Doxorubicin Standard Drug-MCF-7 (Breast)0.8 ± 0.1Fictional Data
Table 2: Antimicrobial Activity of Thiazole Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values in µg/mL for selected thiazole derivatives against common bacterial and fungal strains.

Compound IDDerivative TypeR GroupStaphylococcus aureusEscherichia coliCandida albicansReference
TC-1 ChalconeH (Acetophenone)3264128Fictional Data
TC-2 Chalcone4-OCH₃163264Fictional Data
TSB-1 Schiff BasePhenyl62.5125250[1]
TSB-2 Schiff Base4-Fluorophenyl31.2562.5125Fictional Data
Ciprofloxacin Standard Drug-10.5N/AFictional Data
Fluconazole Standard Drug-N/AN/A8Fictional Data

Experimental Protocols

Protocol 1: Synthesis of Thiazole-Based Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of (E)-1-phenyl-3-(thiazol-4-yl)prop-2-en-1-one (a representative chalcone).

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.13 g) and acetophenone (10 mmol, 1.20 g) in 30 mL of ethanol.

  • Preparation of Catalyst Solution: In a separate beaker, dissolve sodium hydroxide (20 mmol, 0.8 g) in 10 mL of distilled water and cool the solution in an ice bath.

  • Reaction Initiation: Slowly add the cold NaOH solution dropwise to the stirred solution of the aldehyde and ketone at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralization and Isolation: Acidify the mixture with dilute HCl to a pH of ~7. The precipitated solid is collected by vacuum filtration.

  • Washing and Drying: Wash the solid product with copious amounts of cold water until the washings are neutral. Dry the crude product in a desiccator.

  • Purification: Recrystallize the crude product from ethanol to obtain pure (E)-1-phenyl-3-(thiazol-4-yl)prop-2-en-1-one as a crystalline solid.

  • Characterization: Characterize the purified compound using techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of Thiazole-Based Schiff Bases

This protocol details the synthesis of (E)-N-phenyl-1-(thiazol-4-yl)methanimine (a representative Schiff base).

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • Reactant Mixture: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 1.13 g) and aniline (10 mmol, 0.93 g) in 20 mL of absolute ethanol.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC (e.g., hexane:ethyl acetate, 8:2).

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The Schiff base product will precipitate out of the solution.

  • Isolation and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, recrystallize from ethanol to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Synthetic Workflows

Synthesis_Workflows cluster_chalcone Chalcone Synthesis cluster_schiff_base Schiff Base Synthesis T4C_C Thiazole-4- carboxaldehyde Chalcone (E)-1-phenyl-3-(thiazol-4-yl) prop-2-en-1-one T4C_C->Chalcone Ethanol, NaOH Acetophenone Acetophenone Acetophenone->Chalcone T4C_S Thiazole-4- carboxaldehyde SchiffBase (E)-N-phenyl-1-(thiazol-4-yl) methanimine T4C_S->SchiffBase Ethanol, Glacial Acetic Acid Aniline Aniline Aniline->SchiffBase

Caption: General synthetic routes for thiazole-based chalcones and Schiff bases.

Signaling Pathways

Signaling_Pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_apoptosis Apoptosis Induction Pathway ThiazoleChalcone Thiazole-Chalcone Derivative Tubulin α/β-Tubulin Dimers ThiazoleChalcone->Tubulin Binds to Colchicine Site Microtubule Microtubule Formation ThiazoleChalcone->Microtubule Inhibits Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Leads to Apoptosis_T Apoptosis MitoticArrest->Apoptosis_T ThiazoleDerivative Bioactive Thiazole Derivative Mitochondrion Mitochondrion ThiazoleDerivative->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_A Apoptosis Caspase3->Apoptosis_A

Caption: Key signaling pathways modulated by bioactive thiazole derivatives.

Conclusion

This compound is a readily accessible and versatile starting material for the synthesis of a wide range of bioactive thiazole derivatives. The protocols outlined in this document for the synthesis of chalcones and Schiff bases are robust and can be adapted for the creation of diverse chemical libraries for drug discovery programs. The presented data highlights the potential of these derivatives as anticancer and antimicrobial agents, warranting further investigation into their mechanisms of action and structure-activity relationships. The provided diagrams offer a clear visual guide to the synthetic processes and the biological pathways these compounds can influence.

References

Application Notes and Protocols: Thiazole-4-carboxaldehyde in the Synthesis of c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is strongly implicated in the progression and metastasis of numerous human cancers, making it a critical target for therapeutic intervention.[3] Small molecule inhibitors targeting the kinase activity of c-Met have emerged as a promising class of anticancer agents. Within this class, compounds featuring a thiazole scaffold have demonstrated significant potency and are the subject of intensive research.[4][5]

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets.[4] This document provides detailed application notes and protocols on the use of Thiazole-4-carboxaldehyde as a key starting material in the synthesis of novel c-Met kinase inhibitors. While direct synthesis of c-Met inhibitors from this compound is not extensively documented in readily available literature, this note proposes a feasible synthetic strategy based on established chemical reactions of this aldehyde, such as Schiff base formation.

c-Met Signaling Pathway

Activation of the c-Met receptor by HGF initiates a cascade of downstream signaling events that drive cancer progression. The binding of HGF leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, creating docking sites for various signaling proteins.[2] These interactions activate several key downstream pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[2][6]

cMet_Signaling_Pathway cluster_RAS_MAPK RAS/MAPK Pathway cluster_PI3K_Akt PI3K/Akt Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds P1 P cMet->P1 autophosphorylation Grb2 Grb2 P1->Grb2 recruits PI3K PI3K P1->PI3K recruits STAT3 STAT3 P1->STAT3 recruits and phosphorylates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Responses Proliferation, Survival, Migration, Invasion ERK->Cellular_Responses Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Cellular_Responses STAT3->Cellular_Responses Inhibitor Thiazole-based c-Met Inhibitor Inhibitor->cMet inhibits

Caption: c-Met Signaling Pathway and Inhibition.

Experimental Protocols

While a specific protocol for the synthesis of a c-Met inhibitor from this compound is not explicitly detailed in the surveyed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of bioactive Schiff bases from aldehydes.[7] The following protocol outlines a proposed synthesis of a hypothetical c-Met inhibitor incorporating a this compound core.

Proposed Synthesis of a Thiazole-based c-Met Inhibitor

This protocol describes a two-step synthesis involving the formation of a Schiff base from this compound and a substituted aniline, followed by a subsequent reaction to introduce additional functionalities, a common strategy in medicinal chemistry to explore structure-activity relationships.

Step 1: Synthesis of (E)-N-(substituted-phenyl)-1-(thiazol-4-yl)methanimine (Schiff Base Intermediate)

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (e.g., 4-((2-aminopyridin-4-yl)oxy)-3-fluorobenzenamine) (1.0 eq)

    • Ethanol (anhydrous)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

    • Add the substituted aniline (1.0 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The precipitated product is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the Schiff base intermediate.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Step 2: Modification of the Schiff Base to the Final Inhibitor

The Schiff base can be further modified. For instance, if the substituted aniline contains a reactive site, this can be used for further elaboration. The following is a hypothetical example.

  • Materials:

    • Schiff base intermediate from Step 1 (1.0 eq)

    • Acylating or alkylating agent (e.g., a substituted benzoyl chloride) (1.1 eq)

    • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

    • Base (e.g., Triethylamine or Pyridine)

  • Procedure:

    • Suspend the Schiff base intermediate (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (1.2 eq) and cool the mixture in an ice bath.

    • Slowly add the acylating or alkylating agent (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.

Workflow for Synthesis and Evaluation

The general workflow for synthesizing and evaluating novel c-Met inhibitors based on a thiazole scaffold is outlined below.

Synthesis_Workflow Start Starting Materials (e.g., this compound, Substituted Anilines) Synthesis Chemical Synthesis (e.g., Schiff Base Formation, Further Functionalization) Start->Synthesis Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Biochemical_Assay Biochemical Assay (c-Met Kinase Inhibition, IC50) Characterization->Biochemical_Assay Cellular_Assay Cell-based Assays (Antiproliferative Activity, Apoptosis, Cell Cycle) Biochemical_Assay->Cellular_Assay SAR Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for inhibitor synthesis.

Data Presentation

The following tables summarize the in vitro inhibitory activity of a series of thiazole carboxamide-based c-Met inhibitors, as reported by Nan et al. (2023). These compounds, while not synthesized from this compound, represent the state-of-the-art for this class of inhibitors and provide valuable structure-activity relationship (SAR) insights.

Table 1: In Vitro c-Met Kinase Inhibitory Activity

Compound IDR1R2Moietyc-Met IC50 (nM)
51a HC6H5C156.64
51b H4-F-C6H4C150.15
51c HC6H5C245.67
51d H4-F-C6H4C241.53
51e HC6H5C334.48
51f H4-F-C6H4C329.05
51g HC6H5C439.36
51h H4-F-C6H4C435.42
Foretinib ---1.16

Data extracted from Nan et al., J Enzyme Inhib Med Chem, 2023.[4] Moiety C1, C2, C3, C4 refer to different linker structures in the original publication.

Table 2: Antiproliferative Activity of Lead Compound 51am

Cell LineCancer TypeIC50 (µM)
A549 Lung Carcinoma0.83
HT-29 Colon Carcinoma0.68
MDA-MB-231 Breast Carcinoma3.94

Data for the most promising compound from the series reported by Nan et al., J Enzyme Inhib Med Chem, 2023.[8]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The proposed synthetic protocols, based on established chemical principles, offer a viable pathway for the generation of new c-Met kinase inhibitors. The provided data on existing thiazole-based inhibitors underscore the potential of this scaffold in developing potent and selective anticancer agents. Further exploration of the chemical space around the thiazole core, potentially utilizing this compound, is a promising strategy for the discovery of next-generation c-Met inhibitors.

References

Application Notes and Protocols: Thiazole-4-carboxaldehyde in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of novel agents derived from thiazole-4-carboxaldehyde. The protocols detailed below are based on established synthetic methodologies, primarily the Hantzsch thiazole synthesis and the formation of Schiff bases and hydrazones, which are common strategies for developing new antimicrobial compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as a versatile starting material for the synthesis of various thiazole-based compounds. Its aldehyde functional group allows for the facile introduction of diverse structural motifs through reactions like condensation to form Schiff bases and hydrazones. These derivatives can then be further cyclized to generate more complex heterocyclic systems with potential antimicrobial efficacy. The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, and this compound provides a valuable scaffold for this purpose.

Quantitative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of various thiazole derivatives, showcasing the potential of this class of compounds. The data has been compiled from multiple studies and is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.

Compound ClassDerivative DescriptionTarget MicroorganismMIC (µg/mL)Reference
Thiazole Schiff BaseEthyl 2-(((4-hydroxyphenyl)imino)methyl)thiazole-4-carboxylateStaphylococcus epidermidis250[3][4]
Thiazole Schiff BaseEthyl 2-(((4-chlorophenyl)imino)methyl)thiazole-4-carboxylatePseudomonas aeruginosa375[3][4]
Thiazole Schiff BaseEthyl 2-(((4-nitrophenyl)imino)methyl)thiazole-4-carboxylateStaphylococcus aureus250[3][4]
Thiazole Schiff BaseEthyl 2-(((4-methoxyphenyl)imino)methyl)thiazole-4-carboxylateEscherichia coli375[3][4]
Hydrazone-bridged Thiazole-PyrrolePyrrole-2-carboxaldehyde [4-phenyl-1,3-thiazol-2-yl] hydrazoneStaphylococcus aureus-[5]
Hydrazone-bridged Thiazole-PyrrolePyrrole-2-carboxaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl] hydrazoneEnterococcus faecalis-[5]
Thiazole HydrazineDerivative with 3-pyridyl groupBacteria6.25[3]
Thiazole HydrazineDerivative with biphenyl groupFungi6.25[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Thiosemicarbazone

This protocol describes the synthesis of a key intermediate, a thiosemicarbazone, from this compound. This intermediate is crucial for the subsequent synthesis of various thiazole-based antimicrobial agents.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add thiosemicarbazide (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified this compound thiosemicarbazone in a vacuum oven.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Hantzsch Synthesis of 2,4-Disubstituted Thiazoles from this compound Thiosemicarbazone

This protocol outlines the synthesis of a 2,4-disubstituted thiazole derivative, a common scaffold in antimicrobial drug discovery, using the Hantzsch thiazole synthesis.

Materials:

  • This compound thiosemicarbazone (from Protocol 1)

  • Substituted α-bromoacetophenone (e.g., 4-chloro-α-bromoacetophenone)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend this compound thiosemicarbazone (1 equivalent) in ethanol.

  • Add the substituted α-bromoacetophenone (1 equivalent) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2,4-disubstituted thiazole.

  • Dry the final product under vacuum.

  • Confirm the structure of the synthesized compound using spectroscopic methods (NMR, IR, Mass Spectrometry).

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives against various microbial strains.

Materials:

  • Synthesized thiazole compounds

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds.

  • Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits microbial growth (no turbidity). Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm.

Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation A This compound C This compound Thiosemicarbazone A->C Condensation B Thiosemicarbazide B->C E 2,4-Disubstituted Thiazole (Final Compound) C->E Hantzsch Cyclization D alpha-Haloacetophenone D->E F Synthesized Compound E->F Purification & Characterization H Broth Microdilution Assay F->H G Microbial Strains (Bacteria/Fungi) G->H I Determine MIC H->I J Data Analysis & SAR I->J

Caption: Workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.

Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase

G cluster_cell Inside Bacterium A Bacterial Cell B DNA Gyrase (GyrA & GyrB subunits) A->B C DNA Replication & Transcription B->C G Bacterial Cell Death C->G Leads to D Thiazole Derivative E Inhibition of DNA Gyrase Activity D->E E->B Binds to GyrB subunit F Disruption of DNA Supercoiling E->F F->C Blocks

Caption: Postulated mechanism of action via inhibition of bacterial DNA gyrase.

References

Application of Thiazole-4-carboxaldehyde in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in the development of agrochemicals due to its diverse biological activities. Thiazole-4-carboxaldehyde, a key building block, offers a versatile platform for the synthesis of a wide array of fungicidal, insecticidal, and herbicidal agents. Its aldehyde functional group can be readily transformed into various other functionalities, allowing for the introduction of diverse pharmacophores and the fine-tuning of biological efficacy. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of agrochemical compounds.

Key Synthetic Pathways

This compound serves as a versatile precursor for the synthesis of agrochemicals through two primary pathways:

  • Oxidation to Thiazole-4-carboxylic Acid and Subsequent Amidation: The aldehyde group can be oxidized to a carboxylic acid, which is then readily converted to a variety of amides. Thiazole carboxamides are a well-established class of fungicides, notably acting as Succinate Dehydrogenase Inhibitors (SDHIs).

  • Modification of the Aldehyde Group: The aldehyde functionality can undergo various transformations, such as the Wittig reaction, to introduce new carbon-carbon bonds and create diverse side chains, leading to novel insecticidal and fungicidal compounds.

Application in Fungicide Synthesis

This compound is a valuable starting material for the synthesis of potent fungicides. The resulting thiazole derivatives often exhibit excellent activity against a broad spectrum of plant pathogens.

Synthesis of Thiazole-4-carboxamide Derivatives

A key strategy in the development of thiazole-based fungicides is the synthesis of N-substituted thiazole-4-carboxamides. These compounds have been shown to be effective against various fungal diseases. For instance, N-thiazol-4-yl-salicylamides represent a novel class of fungicides with high activity against oomycetes like Phytophthora infestans and Plasmopara viticola[1].

Table 1: Fungicidal Activity of Thiazole Derivatives

Compound ClassTarget PathogenEC50 (mg/L)Reference
Pyrazole-thiazole carboxamidesRhizoctonia cerealis1.1 - 4.9[2]
Pyrazole-thiazole carboxamidesSclerotinia sclerotiorum0.8[2]
Isothiazole–thiazole derivativesPseudoperonospora cubensis0.046[3][4]
Isothiazole–thiazole derivativesPhytophthora infestans0.20[3][4]
N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamideMagnaporthe grisea0.17[5]
N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamidePenicillium digitatum2.33[5]
Pyrazole carboxamide thiazole derivativesValsa mali1.77[6]
Experimental Protocols

This protocol describes the oxidation of the aldehyde to a carboxylic acid, a crucial step for the subsequent synthesis of carboxamide fungicides.

Materials:

  • This compound

  • Nitric Acid (70%)

  • Sulfuric Acid (96%)

  • Ammonium Hydroxide

  • Water

  • Ice

Procedure:

  • Prepare a mixture of concentrated sulfuric acid and 70% nitric acid.

  • Add this compound to the acid mixture.

  • Heat the resulting solution at 85°C for 5-16 hours[7].

  • Cool the reaction mixture to 25°C.

  • Adjust the pH to 2 with concentrated ammonium hydroxide to precipitate the product[7].

  • Cool the solution to 0-5°C for several hours to complete precipitation.

  • Filter the solid, wash with cold water, and dry to obtain thiazole-4-carboxylic acid.

  • A yield of over 85% can be expected[7].

G start This compound step1 Mix with H2SO4 and HNO3 start->step1 step2 Heat at 85°C step1->step2 step3 Cool to 25°C step2->step3 step4 Adjust pH to 2 with NH4OH step3->step4 step5 Cool to 0-5°C step4->step5 step6 Filter, Wash, and Dry step5->step6 end Thiazole-4-carboxylic Acid step6->end

This protocol outlines the coupling of thiazole-4-carboxylic acid with an aniline derivative to form an N-aryl-thiazole-4-carboxamide.

Materials:

  • Thiazole-4-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Substituted Aniline

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Convert thiazole-4-carboxylic acid to the corresponding acid chloride by reacting it with thionyl chloride or oxalyl chloride in an anhydrous solvent.

  • In a separate flask, dissolve the substituted aniline and a base in an anhydrous solvent.

  • Slowly add the thiazole-4-carbonyl chloride solution to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Acid Chloride Formation cluster_1 Amide Formation carboxylic_acid Thiazole-4-carboxylic Acid acid_chloride Thiazole-4-carbonyl Chloride carboxylic_acid->acid_chloride SOCl2 or (COCl)2 amide N-Aryl-Thiazole-4-Carboxamide acid_chloride->amide Coupling aniline Substituted Aniline + Base aniline->amide

Application in Insecticide Synthesis

This compound can be elaborated into various insecticidal compounds. Modification of the aldehyde group allows for the creation of novel structures with potent activity against various insect pests.

Synthesis of Thiazole-based Insecticides via Wittig Reaction

The Wittig reaction is a powerful tool to convert the aldehyde group of this compound into an alkene. This allows for the introduction of various side chains, which can be crucial for insecticidal activity. For example, novel N-pyridylpyrazole derivatives containing a thiazole moiety have shown excellent insecticidal activities against lepidopteran pests[8][9].

Table 2: Insecticidal Activity of Thiazole Derivatives

CompoundTarget PestLC50 (mg/L)Reference
Compound 7g (N-pyridylpyrazole thiazole derivative)Plutella xylostella5.32[8][9]
Compound 7g (N-pyridylpyrazole thiazole derivative)Spodoptera exigua6.75[8][9]
Compound 7g (N-pyridylpyrazole thiazole derivative)Spodoptera frugiperda7.64[8][9]
Experimental Protocols

This protocol details a general procedure for the Wittig reaction to introduce a vinyl group at the 4-position of the thiazole ring.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C and slowly add n-BuLi to form the ylide (a deep yellow or orange solution).

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Slowly add the this compound solution to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Extract the product with DCM.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-vinylthiazole derivative.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Work-up and Purification phosphonium_salt Methyltriphenylphosphonium bromide in THF ylide Phosphorus Ylide phosphonium_salt->ylide n-BuLi, 0°C oxaphosphetane Oxaphosphetane intermediate ylide->oxaphosphetane aldehyde This compound in THF aldehyde->oxaphosphetane alkene 4-Vinylthiazole Derivative oxaphosphetane->alkene Elimination workup Quench, Extract, Dry, Concentrate alkene->workup purification Column Chromatography workup->purification

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its reactivity allows for straightforward transformations into key intermediates such as thiazole-4-carboxylic acid, a precursor to potent fungicidal carboxamides, and for direct modification of the aldehyde group to generate diverse structures with insecticidal properties. The protocols and data presented herein provide a solid foundation for researchers and professionals in the agrochemical industry to explore the vast potential of this scaffold in the development of next-generation crop protection agents. Further exploration of the diverse chemical space accessible from this compound is likely to yield new and effective solutions for global food security.

References

The Role of Thiazole-4-Carboxaldehyde in Advanced Dye and Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Thiazole-4-carboxaldehyde, a key heterocyclic aldehyde, is emerging as a critical building block in the synthesis of advanced functional dyes and pigments. Its utility is particularly prominent in the creation of sophisticated "push-pull" styryl chromophores through Knoevenagel condensation. These dyes exhibit significant solvatochromism and are under investigation for applications ranging from fluorescent probes and sensors to materials for nonlinear optics. The thiazole ring acts as an effective electron-accepting or electron-donating moiety, depending on the substitution, allowing for fine-tuning of the photophysical properties of the final dye molecule.

This application note details the synthesis and characterization of styryl dyes derived from a thiazole aldehyde scaffold, providing researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols. While the specific examples herein utilize a substituted thiazole-5-carbaldehyde, the synthetic principles are directly applicable to this compound.

Application: Synthesis of "Push-Pull" Styryl Dyes

The primary application of this compound in dye synthesis is its use as an electrophilic component in condensation reactions with active methylene compounds. The resulting styryl dyes possess a donor-π-acceptor (D-π-A) architecture, where the thiazole moiety can be part of the donor or acceptor system. This structure leads to intramolecular charge transfer (ICT) upon photoexcitation, which is the basis for their unique photophysical properties.

A notable synthesis route is the Knoevenagel condensation between a thiazole aldehyde and various active methylene compounds such as cyanomethyl benzimidazole, cyanomethyl benzothiazole, barbituric acid, and Meldrum's acid.[1][2] This reaction creates a new carbon-carbon double bond, extending the π-conjugated system and forming the chromophore. The choice of the active methylene compound allows for the modulation of the dye's absorption and emission characteristics.

Experimental Protocols

The following protocols are based on the synthesis of styryl dyes from substituted thiazole-5-carbaldehyde and are representative of the methodology applicable to this compound.[2][3]

Protocol 1: General Synthesis of Thiazole-Aldehyde Precursor

The synthesis of the aldehyde precursor is a multi-step process. For instance, 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde can be synthesized from potassium thiocyanate and diphenyl amine through intermediate steps involving cyclization and Vilsmeier-Haack formylation.[2]

Protocol 2: Knoevenagel Condensation for Styryl Dye Synthesis

This protocol details the synthesis of a styryl dye from 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde and barbituric acid.[2]

Materials:

  • 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde (1 equivalent)

  • Barbituric acid (1 equivalent)

  • Ethanol (solvent)

  • Piperidine (catalyst)

Procedure:

  • A mixture of 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde (e.g., 1.0 g, 3.18 mmol) and barbituric acid (0.48 g, 3.18 mmol) is taken in ethanol (20 mL).[2]

  • A catalytic amount of piperidine (2-3 drops) is added to the mixture.

  • The reaction mixture is refluxed for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated solid product is filtered, washed with cold ethanol, followed by water, and then dried under vacuum.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.

Characterization: The synthesized dye is characterized by standard analytical techniques:

  • Melting Point: Determined using a melting point apparatus. For the example dye, the melting point is 246–248 °C.[2]

  • FT-IR Spectroscopy: To identify functional groups. Characteristic peaks include C=O and N-H stretching vibrations.[2]

  • ¹H NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Data Presentation

The photophysical properties of styryl dyes are highly dependent on the solvent environment due to the intramolecular charge transfer character. The following table summarizes the absorption (λabs) and emission (λem) maxima for a series of styryl dyes derived from 4-chloro-2-(diphenylamino)-1,3-thiazole-5-carbaldehyde in various solvents.

DyeActive Methylene CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)
8a 2-CyanomethylbenzimidazoleToluene46654276
Dichloromethane480586106
Acetonitrile474600126
Dimethylformamide482608126
Methanol472610138
8b 2-CyanomethylbenzothiazoleToluene48454864
Dichloromethane49659296
Acetonitrile490608118
Dimethylformamide498614116
Methanol490620130
8c Barbituric AcidToluene48854052
Dichloromethane50257270
Acetonitrile49458490
Dimethylformamide50259088
Methanol494596102
8d Meldrum's AcidToluene48253048
Dichloromethane49255664
Acetonitrile48456884
Dimethylformamide49257280
Methanol48458096
Data sourced from Publication[2].

Visualizations

The experimental workflow for the synthesis of styryl dyes via Knoevenagel condensation can be visualized as follows:

experimental_workflow cluster_reaction Reaction Setup reagents Reactants: Thiazole Aldehyde Active Methylene Compound mix Mixing & Refluxing (2 hours) reagents->mix solvent Solvent: Ethanol solvent->mix catalyst Catalyst: Piperidine catalyst->mix cool Cooling to Room Temperature mix->cool filter_wash Filtration & Washing (Ethanol, Water) cool->filter_wash dry Drying (Under Vacuum) filter_wash->dry product Purified Styryl Dye dry->product

Caption: Knoevenagel condensation workflow for styryl dye synthesis.

The logical relationship for the creation of a "push-pull" system in these dyes is illustrated below:

push_pull_system cluster_dye Push-Pull Styryl Dye Structure donor Electron Donating Group (e.g., Diphenylamino) pi_bridge π-Conjugated Bridge (-CH=C<) donor->pi_bridge σ-bond ict Intramolecular Charge Transfer (ICT) (upon photoexcitation) donor->ict pushes e- acceptor Electron Accepting Group (from Active Methylene Cmpd) pi_bridge->acceptor σ-bond acceptor->ict pulls e- thiazole Thiazole Ring thiazole->donor part of properties Photophysical Properties: - Solvatochromism - Fluorescence ict->properties

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of thiazole derivatives, a cornerstone of modern synthetic chemistry crucial for the development of novel pharmaceuticals and functional materials.[1][2][3][4][5] Thiazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making their efficient synthesis a key focus in drug discovery.[4]

Data Presentation: A Comparative Overview of Key Cross-Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for various metal-catalyzed cross-coupling reactions involving thiazole derivatives. This data is intended to serve as a guide for reaction optimization.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halothiazoles with Boronic Acids
EntryThiazole DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-(bromomethyl)thiazoleArylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄1,4-Dioxane/H₂O1200.5~85[6]
22-BromothiazolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001295[6]
35-Bromothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃DMF/H₂O80892[6]
42,4-Dibromothiazole(Het)arylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O100470-90[6]
Table 2: Palladium-Catalyzed Heck Coupling of Halothiazoles with Alkenes
EntryThiazole DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
15-BromothiazoleStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile80-901~75[7]
22-IodothiazoleMethyl acrylatePd(PPh₃)₄ (5)-K₂CO₃DMF1002488[8]
34-Bromothiazolen-Butyl acrylatePd EnCat®40 (0.8)-AcONaEthanol140 (mw)0.5~90[9][10]
45-Iodothiazole1-OctenePd(OAc)₂ (1)-NaOAcDMA1201665[8]
Table 3: Palladium/Copper-Catalyzed Sonogashira Coupling of Halothiazoles with Terminal Alkynes
EntryThiazole DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-IodothiazolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT695[11][12]
25-Bromothiazole1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃NDMF601285[13]
32-TrifloylthiazoleTrimethylsilylacetylenePd(dppf)Cl₂ (5)CuI (10)Et₃NDMF652492[14]
44-IodothiazoleEthynylbenzenePd(OAc)₂ (2)CuI (5)PiperidineToluene80489[13]
Table 4: Palladium-Catalyzed Buchwald-Hartwig Amination of Halothiazoles
EntryThiazole DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-BromothiazoleMorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene1001895[15][16]
25-BromothiazoleAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1101688[17][18]
32-ChlorothiazolePiperidinePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-AmylOH1002492[19]
44-BromothiazoleDiphenylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDSTHF801290[19]
Table 5: Palladium-Catalyzed Stille Coupling of Stannylthiazoles with Organic Halides
EntryThiazole DerivativeOrganic HalideCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
12-(Tributylstannyl)thiazoleIodobenzenePd(PPh₃)₄ (2)--Toluene1001691[20][21]
25-(Trimethylstannyl)thiazoleVinyl bromidePdCl₂(PPh₃)₂ (3)--THF652485[22]
34-(Tributylstannyl)thiazoleBenzoyl chloridePdCl₂(MeCN)₂ (2)P(furyl)₃ (4)-NMPRT288[20]
42-(Tributylstannyl)thiazole4-BromoanisolePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)CsFDioxane1001293[23]
Table 6: Nickel-Catalyzed Suzuki-Miyaura Coupling of Halothiazoles
EntryThiazole DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
12-ChlorothiazolePhenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄t-AmylOH1002485[24][25]
25-Bromothiazole3-Thienylboronic acidNiCl₂(dppp) (5)-K₂CO₃Toluene/EtOH801690[26]
32-Bromothiazole4-Acetylphenylboronic acidNiCl₂(dppf) (4)-K₃PO₄THF/H₂O701288[27][28]
44-ChlorothiazoleNaphthylboronic acidNi(cod)₂ (5)PCy₃ (10)K₃PO₄2-MeTHF1001878[24]

Experimental Protocols

The following are generalized protocols for key cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and time) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halothiazole with a boronic acid.[6]

Materials:

  • Halothiazole (1.0 eq)

  • Aryl- or vinylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, with or without water)

Procedure:

  • To a dry Schlenk flask or reaction vial, add the halothiazole, boronic acid, base, and palladium catalyst (and ligand, if separate).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the degassed solvent(s) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Heck Coupling

This protocol describes a general procedure for the palladium-catalyzed Heck coupling of a halothiazole with an alkene.[7][8]

Materials:

  • Halothiazole (1.0 eq)

  • Alkene (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃; 2-10 mol%, if required)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc; 1.5-2.5 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, Toluene)

Procedure:

  • In a reaction vessel, combine the halothiazole, palladium catalyst, ligand (if used), and base.

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the reaction mixture with stirring to the required temperature (typically 80-140 °C) for 1-24 hours. Monitor by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the palladium- and copper-cocatalyzed Sonogashira coupling of a halothiazole with a terminal alkyne.[11][13]

Materials:

  • Halothiazole (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄; 1-5 mol%)

  • Copper(I) salt (e.g., CuI; 2-10 mol%)

  • Base (e.g., Et₃N, piperidine, DIPA; 2.0-3.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

Procedure:

  • To a Schlenk flask, add the halothiazole, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, the base, and finally the terminal alkyne via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by flash chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

The following is a generalized protocol for the palladium-catalyzed C-N cross-coupling of a halothiazole with an amine.[15][19]

Materials:

  • Halothiazole (1.0 eq)

  • Amine (1.1-1.3 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Ligand (e.g., BINAP, XPhos, RuPhos; 1.5-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄; 1.2-2.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • In a glovebox, or using Schlenk technique, charge a reaction tube with the palladium precatalyst, ligand, and base.

  • Add the halothiazole and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (80-110 °C) for the required time (12-24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by column chromatography to obtain the desired arylamine.

Visualizations: Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental mechanisms of common cross-coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 r2b R²-B(OR)₂ (Boronic Acid/Ester) + Base transmetalation Transmetalation pd2_r1r2->pd0 product R¹-R² reductive_elimination Reductive Elimination r1x R¹-X (Thiazole-halide) Heck_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_intermediate R¹-CH₂-CH(R²)-Pd(II)L₂-X pd2_complex->pd2_intermediate migratory_insertion Migratory Insertion pd_hydride_complex H-Pd(II)L₂-X pd2_intermediate->pd_hydride_complex beta_hydride_elimination β-Hydride Elimination pd_hydride_complex->pd0 base_regeneration Base Regeneration r1x R¹-X (Thiazole-halide) alkene H₂C=CHR² (Alkene) product R¹-CH=CHR² base Base base_h Base-H⁺X⁻ Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_alkynyl R¹-Pd(II)L₂(C≡CR²) pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination (R¹-C≡CR²) cu_x Cu(I)-X cu_alkynyl Cu(I)-C≡CR² cu_x->cu_alkynyl Alkyne Coordination (R²-C≡CH + Base) cu_alkynyl->pd2_complex Cu-Acetylide transfers to Pd cu_alkynyl->cu_x Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_complex R¹-Pd(II)L-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_amine_complex [R¹-Pd(II)L(HNR²R³)]⁺X⁻ pd2_complex->pd2_amine_complex amine_coordination Amine Coordination pd2_amido_complex R¹-Pd(II)L(NR²R³) pd2_amine_complex->pd2_amido_complex deprotonation Deprotonation pd2_amido_complex->pd0 reductive_elimination Reductive Elimination r1x R¹-X (Thiazole-halide) amine HNR²R³ (Amine) base Base product R¹-NR²R³ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Halothiazole, Coupling Partner, Catalyst, Ligand, Base) setup Assemble Reaction under Inert Atmosphere (Ar/N₂) reagents->setup glassware Dry Glassware glassware->setup solvents Degas Solvents addition Add Solvents and Liquid Reagents solvents->addition setup->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC, LC-MS, GC-MS) heating->monitoring monitoring->heating Incomplete quench Cool and Quench Reaction monitoring->quench Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify Product (Column Chromatography, Recrystallization) concentration->purification characterization Characterize Product (NMR, MS, IR) purification->characterization yield Calculate Yield characterization->yield

References

Application Notes and Protocols for Multicomponent Reactions Utilizing Thiazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of thiazole-4-carboxaldehyde in multicomponent reactions (MCRs). The inherent reactivity of the aldehyde functional group, combined with the privileged thiazole scaffold, makes this substrate a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The following sections detail the application of this compound in the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (Passerini-3CR), offering a gateway to the rapid generation of diverse chemical libraries of peptidomimetics and α-acyloxy amides.

Ugi Four-Component Reaction with this compound

The Ugi reaction is a powerful one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The use of this compound as the aldehyde component introduces a key heterocyclic motif into the resulting peptidomimetic scaffold. These products are of significant interest due to the diverse biological activities associated with thiazole-containing compounds.

A key application of this compound in a Ugi-type reaction has been demonstrated in the synthesis of potent inhibitors for the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. This highlights the potential for generating novel antiviral agents. In a specific example, a derivative, 2-(methyl(phenyl)amino)thiazole-4-carbaldehyde, was successfully employed in a Ugi reaction to synthesize a series of inhibitors.[1]

Experimental Protocol: Synthesis of a Thiazole-Containing Peptidomimetic

This protocol is adapted from a procedure involving a substituted this compound and can be considered a general guideline for the Ugi reaction with the parent aldehyde.[1]

Materials:

  • 2-(methyl(phenyl)amino)thiazole-4-carbaldehyde (or this compound)

  • An amine (e.g., ammonia, primary amine)

  • A carboxylic acid (e.g., acetic acid)

  • An isocyanide (e.g., 3-chloro-5-(isocyanomethyl)pyridine)

  • Dichloromethane (DCM) or other suitable polar aprotic solvent

Procedure:

  • To a solution of 2-(methyl(phenyl)amino)thiazole-4-carbaldehyde (0.25 mmol) in dichloromethane (15 mL), add the carboxylic acid (0.50 mmol) and the isocyanide (0.25 mmol).[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired α-acylamino amide.

Quantitative Data

The following table summarizes representative data for a Ugi-type reaction involving a this compound derivative.[1]

Aldehyde ComponentAmine ComponentCarboxylic AcidIsocyanide ComponentSolventYield
2-(methyl(phenyl)amino)thiazole-4-carbaldehyde(internal)Acetic acid3-chloro-5-(isocyanomethyl)pyridineDCM90%

Note: The yield is for the formation of the aldehyde precursor in this specific reported synthesis.

Reaction Mechanism: Ugi Four-Component Reaction

The generally accepted mechanism for the Ugi reaction is depicted below. It begins with the formation of an iminium ion from the aldehyde and amine, which is then attacked by the isocyanide. Subsequent addition of the carboxylate and an intramolecular acyl transfer (Mumm rearrangement) leads to the final product.

Ugi_Mechanism ThiazoleCHO This compound Iminium Iminium Ion ThiazoleCHO->Iminium + Amine - H₂O Amine R¹-NH₂ Amine->Iminium CarboxylicAcid R²-COOH Adduct α-Adduct CarboxylicAcid->Adduct Isocyanide R³-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Iminium->Nitrilium Nitrilium->Adduct Product α-Acylamino Amide Adduct->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Passerini Three-Component Reaction with this compound

General Experimental Protocol: Passerini Reaction

This protocol is a generalized procedure for a Passerini reaction and can be adapted for use with this compound.

Materials:

  • This compound

  • A carboxylic acid (e.g., benzoic acid)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • An aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the carboxylic acid (1.0 eq) in the chosen aprotic solvent.

  • Add the isocyanide (1.0 eq) to the mixture.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-acyloxy amide.

Expected Product Structure

The product of a Passerini reaction between this compound, a generic carboxylic acid (R-COOH), and a generic isocyanide (R'-NC) would be the corresponding α-acyloxy amide.

Reaction Mechanism: Passerini Three-Component Reaction

The mechanism of the Passerini reaction is believed to proceed through a concerted or stepwise pathway involving the formation of a key intermediate that undergoes an intramolecular acyl transfer.

Passerini_Mechanism ThiazoleCHO This compound Intermediate Tricyclic Intermediate ThiazoleCHO->Intermediate CarboxylicAcid R-COOH CarboxylicAcid->Intermediate Isocyanide R'-NC Isocyanide->Intermediate Product α-Acyloxy Amide Intermediate->Product Intramolecular Acyl Transfer

Caption: Simplified mechanism of the Passerini three-component reaction.

Other Multicomponent Reactions

This compound has also been shown to participate in other types of multicomponent reactions. For instance, it has been utilized in a photoredox cooperative N-heterocyclic carbene (NHC)/palladium-catalyzed alkylacylation of alkenes, demonstrating its versatility beyond the classic isocyanide-based MCRs.[3] This reaction allows for the formation of complex ketone structures.

Applications in Drug Discovery and Development

The thiazole ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and its metabolic stability make it an attractive scaffold. By incorporating this compound into multicomponent reactions, researchers can rapidly generate large libraries of novel, drug-like molecules. The resulting peptidomimetics and α-acyloxy amides can be screened for a wide range of biological activities, including but not limited to antiviral, anticancer, and antibacterial properties. The Ugi reaction, in particular, allows for the introduction of multiple points of diversity in a single step, making it an ideal tool for diversity-oriented synthesis in drug discovery programs.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Reagent Preparation MCR Multicomponent Reaction (Ugi or Passerini) Start->MCR Combine Reactants Monitoring Reaction Monitoring (TLC, LC-MS) MCR->Monitoring Workup Work-up (Solvent Removal) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Caption: General experimental workflow for multicomponent reactions.

References

Application Notes and Protocols for the Quantification of Thiazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Thiazole-4-carboxaldehyde. The methods described are based on established analytical techniques for thiazole derivatives and provide a strong foundation for implementation in research and quality control settings.

Introduction

This compound is a heterocyclic aldehyde containing a thiazole ring. It serves as a key intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. Accurate and precise quantification of this compound is crucial for ensuring the quality of starting materials, monitoring reaction progress, and for stability studies of resulting drug substances. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and reliable techniques for the analysis of small organic molecules like this compound.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

2.1.1. Proposed HPLC-UV Protocol

This protocol is adapted from a validated method for a novel aminothiazole derivative and is expected to provide good resolution and sensitivity for this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Waters Alliance with a PDA detector)

  • Data acquisition and processing software (e.g., Empower)

Chromatographic Conditions:

ParameterValue
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm) or equivalent
Mobile Phase 55% 0.1% (v/v) Orthophosphoric acid in water : 45% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 272 nm (based on a similar aminothiazole derivative)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., acetonitrile/water mixture).

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.1.2. Method Validation Parameters (Hypothetical)

The following table summarizes the typical validation parameters that should be established for this method, with expected performance based on similar assays for related compounds.

ParameterSpecification
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) To be determined (typically in the ng/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)

2.1.3. Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std serial_dilute Serial Dilution (Working Standards) dissolve_std->serial_dilute inject Inject into HPLC serial_dilute->inject dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Concentration integrate->quantify Samples calibrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. The PubChem database indicates the availability of a GC-MS spectrum for this compound, confirming its suitability for this analytical method[3]. It is important to note that for some polar analytes, derivatization may be necessary to improve volatility and chromatographic performance. A method for a related thiazole compound, 2-aminothiazoline-4-carboxylic acid, required derivatization before GC-MS analysis.

2.2.1. Proposed GC-MS Protocol

This protocol provides a general framework for the analysis of this compound by GC-MS. Method development and validation are required for specific applications.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Data acquisition and processing software

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, to be optimized)
Oven Temperature Program Initial: 70 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
Quantification Ions To be determined from the mass spectrum of the reference standard

Reagents and Materials:

  • This compound reference standard

  • High-purity solvent for sample dissolution (e.g., Dichloromethane, Ethyl Acetate)

  • Derivatizing agent (if necessary, e.g., BSTFA with 1% TMCS)

Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable volatile solvent.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

  • (Optional) Derivatization: If derivatization is required, mix a specific volume of the standard or sample solution with the derivatizing agent and react at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) before injection.

2.2.2. Quantitative Data (Hypothetical)

ParameterSpecification
Linearity (R²) > 0.998
Limit of Detection (LOD) To be determined (typically in the low ng/mL to pg/mL range)
Limit of Quantification (LOQ) To be determined (typically in the ng/mL range)

2.2.3. Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std serial_dilute Serial Dilution (Working Standards) dissolve_std->serial_dilute derivatize Derivatization (Optional) serial_dilute->derivatize dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample dissolve_sample->derivatize inject Inject into GC derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize mass_analyze Mass Analysis ionize->mass_analyze extract_ion Extract Ion Chromatogram mass_analyze->extract_ion integrate Integrate Peak Area extract_ion->integrate calibrate Generate Calibration Curve integrate->calibrate Standards quantify Quantify Concentration integrate->quantify Samples calibrate->quantify report Report Results quantify->report

Caption: Workflow for the quantification of this compound by GC-MS.

Data Presentation

The following tables summarize the quantitative data for analytical methods applied to thiazole derivatives, which can serve as a benchmark for the quantification of this compound.

Table 1: HPLC-UV Method for a Novel Indole-Thiazole Derivative

ParameterConcentration (µg/mL)Result
Accuracy (% Recovery) 1103.3%
10105.2%
20104.7%
Precision (% RSD) 13.58%
101.69%
202.15%

Table 2: HPLC Method for a Novel 1,3,4-Thiadiazole Antifungal Drug

ParameterValue
Linearity (r²) > 0.999
Concentration Range 0.1 - 1.4 µg/mL (impurities)
0.005 - 0.013 mg/mL (active substance)
LOD 0.05 µg/mL
LOQ 0.1 µg/mL

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the searched literature regarding signaling pathways directly involving this compound. The primary role of this compound appears to be as a synthetic intermediate. The logical relationship in its analysis follows a standard quantitative workflow as depicted in the diagrams above: sample preparation, instrumental analysis, and data processing to yield a final concentration value.

Conclusion

The analytical methods presented provide a comprehensive starting point for the reliable quantification of this compound. The HPLC-UV method is particularly well-suited for routine quality control due to its robustness and simplicity. The GC-MS method offers higher specificity and sensitivity, which may be advantageous for trace-level analysis or in complex matrices. It is essential to perform in-house method validation to ensure the chosen protocol is fit for its intended purpose.

References

Application Notes and Protocols for the Chromatographic Separation of Thiazole-4-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation of thiazole-4-carboxaldehyde derivatives. The methodologies outlined below are essential for the purification, quantification, and analysis of these compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Overview of Chromatographic Techniques

Chromatographic techniques are fundamental for the isolation and analysis of this compound derivatives from reaction mixtures and biological matrices. The choice of method depends on the specific goals of the separation, such as purity requirements, the scale of the separation, and the analytical data needed. The primary techniques covered in these notes are:

  • Column Chromatography: Ideal for preparative scale purification of synthesized derivatives.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for both analytical quantification and preparative purification with high resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile or derivatized thiazole derivatives, providing high sensitivity and structural information.

Experimental Protocols and Data

Preparative Purification by Column Chromatography

Column chromatography is a widely used method for the purification of newly synthesized thiazole-4-carboxamide derivatives on a laboratory scale. Silica gel is a common stationary phase, and the mobile phase typically consists of a mixture of n-hexane and ethyl acetate. The optimal solvent ratio is determined empirically for each specific derivative to achieve the best separation.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Carefully pour the slurry into a glass column, allowing the silica gel to settle into a uniform packed bed.

  • Sample Loading: Dissolve the crude reaction mixture containing the this compound derivative in a minimal amount of dichloromethane (DCM) or the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the selected n-hexane:ethyl acetate solvent system.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified solid product.

Table 1: Column Chromatography Conditions for Thiazole Carboxamide Derivatives [1]

DerivativeStationary PhaseMobile Phase (n-hexane:ethyl acetate)
N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamideSilica Gel4:1
N-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamideSilica Gel3.5:1.5
N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamideSilica Gel4:1
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamideSilica Gel3:2
Analytical High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of thiazole derivatives, including forced degradation studies. Reversed-phase chromatography is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Protocol 1: HPLC-UV Method for a Novel Aminothiazole Derivative [2]

  • Instrumentation: Waters Alliance HPLC with a UV Detector.

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 55% of 0.1% v/v orthophosphoric acid (OPA) and 45% acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 272 nm.

  • Sample Preparation: Prepare analytical solutions of the thiazole derivative at concentrations of 0.5, 1, and 1.5 mg/mL.

Protocol 2: HPLC Method for Forced Degradation Study [3]

  • Instrumentation: HPLC system with a gradient pump.

  • Column: Phenomax C-18 (250 mm × 4.5 mm, 5 µm).

  • Mobile Phase: Water:Methanol (30:70).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 238 nm.

  • Temperature: Ambient.

  • Forced Degradation: Subject the thiazole derivative to various stress conditions such as acid/base hydrolysis and oxidative stress before analysis.

Table 2: HPLC Method Parameters

ParameterProtocol 1 (Aminothiazole Derivative)[2]Protocol 2 (Forced Degradation Study)[3]
Column Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm)Phenomax C-18 (250 mm × 4.5 mm, 5 µm)
Mobile Phase 55% of 0.1% v/v OPA and 45% Acetonitrile (Isocratic)Water:Methanol (30:70)
Flow Rate 1 mL/min1.0 mL/min
Detection UV at 272 nmUV at 238 nm
Temperature Not SpecifiedAmbient
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of thiazolidine-4-carboxylic acid, a related derivative. Due to the low volatility of this compound, a derivatization step is necessary prior to GC-MS analysis.

Protocol: GC-MS Analysis of Thiazolidine-4-Carboxylic Acid [4][5]

  • Sample Preparation:

    • Spike urine or plasma samples with an internal standard (e.g., deuterated derivative).

    • Dilute and acidify the sample.

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange column.

    • Elute the analyte and evaporate the solvent.

  • Derivatization: Add a silylating agent to the dried extract to derivatize the thiazolidine-4-carboxylic acid.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Quantify the derivatized analyte using a mass selective detector.

Table 3: GC-MS Method Summary for Thiazolidine-4-Carboxylic Acid [5]

StepDescription
Sample Matrix Urine, Plasma
Pre-treatment Spiking with internal standard, dilution, acidification, solid-phase extraction (cation exchange)
Derivatization Silylation
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS)
Detection Limit 25 ng/ml

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the synthesis, purification, and analysis of this compound derivatives.

experimental_workflow synthesis Synthesis of Thiazole -4-carboxaldehyde Derivative purification Purification synthesis->purification Crude Product cc Column Chromatography purification->cc hplc_prep Preparative HPLC purification->hplc_prep analysis Analysis hplc_an Analytical HPLC analysis->hplc_an gcms GC-MS analysis->gcms cc->analysis hplc_prep->analysis characterization Structural Characterization (NMR, MS, IR) hplc_an->characterization gcms->characterization bioassay Biological Activity Screening characterization->bioassay

Caption: General workflow for the synthesis, purification, and analysis of thiazole derivatives.

purification_analysis_detail crude Crude Product column_chrom Column Chromatography (Silica Gel, Hexane:EtOAc) crude->column_chrom Purification pure_product Purified Product column_chrom->pure_product hplc HPLC Analysis (C18, ACN:Water/Buffer) quant_data Quantitative Data (Purity, Concentration) hplc->quant_data gcms GC-MS Analysis (with Derivatization) struct_info Structural Information gcms->struct_info pure_product->hplc Analysis pure_product->gcms Analysis

Caption: Detailed workflow for the purification and analysis of thiazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Thiazole-4-carboxaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Thiazole-4-carboxaldehyde reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are column chromatography on silica gel, recrystallization, and purification via a bisulfite adduct.[1][2] The choice of method depends on the nature and quantity of impurities, as well as the scale of the reaction.

Q2: What are the typical impurities I might encounter in my this compound reaction mixture?

A2: Common impurities include unreacted starting materials, residual solvents, and byproducts from side reactions. Depending on the synthetic route, these byproducts could include other thiazole derivatives or oxidized/reduced forms of the aldehyde.

Q3: My this compound appears to be degrading during column chromatography on silica gel. What can I do to prevent this?

A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to degradation or formation of acetals if alcohol is used as a solvent.[3] To mitigate this, you can deactivate the silica gel by adding a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to the eluent.[3] Alternatively, using alumina as the stationary phase can be a good option for sensitive aldehydes.[3]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of your fractions.[4] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to develop the TLC plate and visualize the spots under UV light or by using a staining agent. Fractions containing the pure product should show a single spot with the same Rf value.

Q5: What is a bisulfite adduct, and how can it be used to purify this compound?

A5: Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct.[1][5] This allows for the separation of the aldehyde from non-aldehydic impurities by extraction. The purified aldehyde can then be regenerated from the adduct by treatment with a base.[1][5] This method is particularly useful for removing stubborn impurities that are difficult to separate by chromatography.

Troubleshooting Guides

Column Chromatography
Issue Possible Cause(s) Solution(s)
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For this compound, a gradient of ethyl acetate in hexanes is commonly used.[6][7]
Product is co-eluting with an impurity The chosen solvent system does not provide adequate separation.Try a different solvent system. Consider using a combination of three solvents to fine-tune the polarity. Also, ensure your column is packed properly and not overloaded.
Streaking of the product spot on TLC The compound may be too concentrated, or it could be interacting strongly with the stationary phase.Dilute the sample before spotting on the TLC plate. If streaking persists on the column, consider adding a small amount of a polar solvent like methanol to the eluent or deactivating the silica gel with triethylamine.
Low recovery of the product The product may be adsorbing irreversibly to the silica gel, or it may be volatile and lost during solvent removal.Deactivate the silica gel with triethylamine. Use gentle heating and reduced pressure when removing the solvent.
Recrystallization
Issue Possible Cause(s) Solution(s)
No crystals form upon cooling The solution is not supersaturated; the chosen solvent is too good at dissolving the compound.Add a less polar "anti-solvent" dropwise until the solution becomes slightly cloudy, then allow it to cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
The product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or there are significant impurities present.Try a lower-boiling point solvent. If impurities are the issue, an initial purification by column chromatography may be necessary.
Poor recovery of crystals The compound has significant solubility in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal formation. Minimize the amount of solvent used for washing the crystals.

Data Presentation

The following table can be used to record and compare the effectiveness of different purification methods for your this compound reaction product.

Purification Method Starting Material (Crude) Amount of Purified Product Yield (%) Purity (by analytical method, e.g., HPLC, NMR) Observations
Column Chromatography
Recrystallization
Bisulfite Adduct Formation

Experimental Protocols

Protocol 1: Column Chromatography of this compound

Materials:

  • Crude this compound reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Column:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent if necessary.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the column.

  • Elute the Column:

    • Begin elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 50% ethyl acetate in hexanes) to elute the product.[6]

    • If tailing or decomposition is observed, consider adding 0.1-1% triethylamine to the eluent.[3]

  • Collect and Analyze Fractions:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

Materials:

  • Crude this compound reaction mixture

  • Saturated sodium bisulfite solution (freshly prepared)

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate solution or dilute sodium hydroxide solution

  • Standard laboratory glassware

Procedure:

  • Formation of the Bisulfite Adduct:

    • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Add a freshly prepared saturated solution of sodium bisulfite.

    • Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct should form.[1]

  • Separation:

    • Separate the aqueous layer containing the bisulfite adduct.

    • Wash the organic layer with water to ensure all the adduct has been extracted. The non-aldehydic impurities will remain in the organic layer.

  • Regeneration of the Aldehyde:

    • To the aqueous layer containing the bisulfite adduct, add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic.[1]

    • This will reverse the reaction and regenerate the this compound.

  • Extraction and Isolation:

    • Extract the regenerated aldehyde from the aqueous solution with fresh diethyl ether.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow crude Crude Reaction Mixture dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc) load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->collect Impure combine Combine Pure Fractions tlc->combine Pure evaporate Evaporate Solvent combine->evaporate pure Purified This compound evaporate->pure troubleshooting_flowchart start Low Yield After Column Chromatography check_tlc Review TLC of Crude Mixture start->check_tlc streaking Is there streaking? check_tlc->streaking multiple_spots Are there multiple close-running spots? streaking->multiple_spots No add_tea Add Triethylamine to Eluent streaking->add_tea Yes no_elution Is the product remaining at the baseline? multiple_spots->no_elution No change_solvent Optimize Solvent System (e.g., different solvent mixture) multiple_spots->change_solvent Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes consider_alternative Consider Alternative Purification Method (e.g., Bisulfite Adduct) no_elution->consider_alternative No add_tea->consider_alternative change_solvent->consider_alternative increase_polarity->consider_alternative

References

Technical Support Center: Thiazole-4-carboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in reactions to synthesize or use Thiazole-4-carboxaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yields in this compound synthesis?

Low yields in thiazole synthesis, such as the common Hantzsch method, can often be attributed to several key factors:

  • Poor Quality of Starting Materials: The purity of the initial reactants, such as α-haloketones and thioamides, is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate the purification process.[1][2]

  • Suboptimal Reaction Conditions: The outcome of the synthesis is highly sensitive to parameters like temperature, reaction time, and solvent choice.[1][2] Elevated temperatures, for instance, can sometimes lead to the decomposition of reactants or intermediates.[3]

  • Incomplete Reactions: The reaction may not have proceeded to completion, leaving significant amounts of unreacted starting materials in the mixture.[1] Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][4]

  • Formation of Side Products: The synthesis can be plagued by the formation of byproducts, which reduces the overall yield of the desired thiazole.[1]

Q2: I see multiple spots on my TLC plate after the reaction. What are the likely side products?

If your TLC analysis shows multiple spots, you may be observing one or more of the following:

  • Unreacted Starting Materials: The most common "impurities" are often the starting materials themselves, indicating an incomplete reaction.[1]

  • Oxazole Formation: If the thioamide reactant is contaminated with its corresponding amide, an oxazole byproduct can be formed instead of the desired thiazole.[1]

  • Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation, leading to dimers or polymers.[1]

  • Isomeric Thiazoles: Depending on the specific substitution patterns of your reactants, the formation of isomeric thiazole products is a possibility.[1]

Q3: How can I optimize the reaction conditions to improve my yield?

Optimization is key to maximizing yield. Consider systematically adjusting the following parameters:

  • Solvent Selection: The choice of solvent can have a significant impact. For some thiazole formations, polar and slightly acidic solvents like trifluoroethanol have shown superior results compared to others, likely due to better solubilization of reactants.[3] In other cases, performing the reaction in water under microwave irradiation has proven effective.[5]

  • Temperature and Time: These two variables are often linked. While higher temperatures can speed up reactions, they can also promote decomposition.[3] It is beneficial to run test reactions at different temperatures and monitor them over time to find the ideal balance between reaction rate and product stability. Microwave-assisted protocols have been shown to reduce reaction times from hours to minutes while improving yields.[6][7]

  • Base and Stoichiometry: The choice and amount of base can be crucial. Scoping experiments with different bases (e.g., NEt₃) and adjusting reactant stoichiometry can lead to significant improvements in conversion.[3]

Q4: What are the most effective methods for purifying this compound?

Purification is critical for obtaining a high-purity product and accurately assessing yield. The most common methods are:

  • Recrystallization: This is a highly effective technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize out, leaving impurities in the solution.[1][4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method.[1][4] An appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) is used to separate the components based on their polarity.[1]

  • Extraction and Distillation: A standard workup often involves pouring the reaction mixture into water or an ice/acid mixture, followed by extraction with an organic solvent (like THF or dichloromethane).[8] The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified.[1][8]

Troubleshooting Guide

Use the following workflow to diagnose and resolve issues leading to low yields in your reaction.

Caption: Troubleshooting flowchart for low-yield this compound reactions.

Data on Reaction Condition Optimization

The following table summarizes results from scoping experiments for a modified Gewald reaction to form a thiazole, illustrating the impact of solvent and base choice on product conversion.

EntrySolventBase (1.1 equiv)Temperature (°C)Time (min)Conversion (%)[3]
1TFENEt₃80300>95
2TolueneNEt₃8030025
3MeCNNEt₃80300<5
4DioxaneNEt₃8030020
5TFEDBU8030070
6TFEDIPEA8030085

TFE = Trifluoroethanol; NEt₃ = Triethylamine; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DIPEA = N,N-Diisopropylethylamine. Conversion was measured by ¹H NMR spectroscopy of the crude sample.[3]

Key Experimental Protocols

Protocol 1: General Hantzsch Synthesis of a 4-Substituted Thiazole

This protocol provides a general procedure for the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1][9]

G prep 1. Reagent Prep Dissolve α-haloketone (1 eq) in Ethanol add 2. Addition Add thioamide (1-1.2 eq) to the solution prep->add react 3. Reaction Heat mixture to reflux. Monitor by TLC add->react workup 4. Workup Cool to RT. Remove solvent. Extract with organic solvent react->workup purify 5. Purification Purify crude product via column chromatography or recrystallization workup->purify analyze 6. Analysis Confirm structure and purity (NMR, MS, etc.) purify->analyze

Caption: Standard experimental workflow for Hantzsch thiazole synthesis.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate α-haloketone (1 equivalent) in ethanol.[1]

  • Reagent Addition: Add the corresponding thioamide (1.0–1.2 equivalents) to the solution.[1]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spots and the appearance of the product spot. Reaction times can range from a few hours to overnight.[1]

  • Initial Workup: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration and washed with cold ethanol.[1]

  • Extraction: If no precipitate forms, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate), wash sequentially with water and brine, and then dry the organic layer over an anhydrous drying agent like Na₂SO₄.[1]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent or by silica gel column chromatography.[1][4]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the thiazole product is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.[4] Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.[4]

References

Technical Support Center: Thiazole-4-carboxaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazole-4-carboxaldehyde. It addresses common side reactions and offers practical solutions to overcome challenges during synthesis.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Q: My reaction with this compound is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this?

A: Low yields in reactions involving this compound can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • This compound: Commercial batches can vary in purity. It is recommended to check the purity by techniques like NMR or GC-MS before use. Impurities can lead to unforeseen side reactions.

    • Other Reagents and Solvents: Ensure all other reactants and solvents are pure and anhydrous, as required by the specific reaction. The presence of water can be particularly detrimental in many cases.

  • Optimize Reaction Conditions:

    • Temperature: Aldehyde stability and reactivity are highly temperature-dependent. If the reaction is sluggish, a moderate increase in temperature might be beneficial. However, excessive heat can promote decomposition or side reactions. Consider running small-scale trials at different temperatures.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions that are run for too long can lead to the formation of degradation products.

    • Atmosphere: If your reaction involves air- or moisture-sensitive reagents, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Investigate Potential Side Reactions:

    • Refer to the specific side reaction guides below (e.g., Cannizzaro reaction, oxidation) to determine if your reaction conditions favor the formation of byproducts.

    • Analyze your crude reaction mixture by LC-MS or NMR to identify any major impurities, which can provide clues about the undesired reaction pathways.

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low or No Yield Observed check_purity Verify Purity of This compound and Other Reagents start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Atmosphere) check_purity->optimize_conditions If purity is confirmed investigate_side_reactions Investigate Potential Side Reactions optimize_conditions->investigate_side_reactions If yield is still low analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) investigate_side_reactions->analyze_crude identify_impurities Identify Impurities and Byproducts analyze_crude->identify_impurities modify_protocol Modify Protocol Based on Identified Cause identify_impurities->modify_protocol success Improved Yield modify_protocol->success

Caption: A step-by-step workflow for troubleshooting low-yield reactions involving this compound.

Issue 2: Formation of Thiazole-4-carboxylic acid and (Thiazol-4-yl)methanol (Cannizzaro Reaction)

Q: I am observing the formation of both Thiazole-4-carboxylic acid and (Thiazol-4-yl)methanol as major byproducts in my reaction. What is causing this and how can I prevent it?

A: The formation of both the corresponding carboxylic acid and alcohol from an aldehyde is a classic indicator of the Cannizzaro reaction. This compound, being a non-enolizable aldehyde (it lacks protons on the alpha-carbon), is susceptible to this disproportionation reaction under strongly basic conditions.[1][2][3]

Reaction Scheme:

2 x this compound --(Strong Base)--> Thiazole-4-carboxylic acid + (Thiazol-4-yl)methanol

Conditions Favoring the Cannizzaro Reaction:

  • Strong Bases: The use of strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or other metal hydroxides significantly promotes this side reaction.[1][4]

  • High Base Concentration: Higher concentrations of the base will accelerate the Cannizzaro reaction.

  • Elevated Temperatures: Increased temperature can also increase the rate of this side reaction.

Troubleshooting and Prevention:

  • Use a Non-Hydroxide Base: If a base is required for your primary reaction, consider using a non-nucleophilic, non-hydroxide base such as triethylamine (NEt₃), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).

  • Control Stoichiometry: Use the minimum effective amount of base necessary for your desired transformation.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to disfavor the Cannizzaro pathway.

  • Crossed Cannizzaro Reaction: In some synthetic strategies, a "sacrificial" aldehyde like formaldehyde can be added. Formaldehyde is more readily oxidized, thus forcing the reduction of the more valuable this compound to the corresponding alcohol if that is the desired product.[5]

Quantitative Data on Cannizzaro Reaction:

AldehydeBaseTemperature (°C)Time (h)Yield of Alcohol (%)Yield of Carboxylic Acid (%)
FurfuralNaOH10024747
Thiophene-2-carboxaldehydeNaOH10024545
4-PyridinecarboxaldehydeNaOH10024747

This table presents data for similar heteroaromatic aldehydes under microwave-assisted Cannizzaro conditions, illustrating the typical 1:1 molar ratio of products.[6]

Troubleshooting Workflow for Cannizzaro Reaction

Caption: A decision-making workflow for mitigating the Cannizzaro side reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: Can this compound be oxidized to Thiazole-4-carboxylic acid during my reaction?

A: Yes, the aldehyde group of this compound is susceptible to oxidation, which will convert it to Thiazole-4-carboxylic acid. This can occur if your reaction conditions include oxidizing agents or even atmospheric oxygen over prolonged reaction times, especially at elevated temperatures.

  • Common Oxidants: Reagents like nitric acid in the presence of sulfuric acid are effective for this transformation.[6] Other common laboratory oxidants for aldehydes can also lead to this side product.

  • Prevention: To avoid unwanted oxidation, it is advisable to run reactions under an inert atmosphere (nitrogen or argon). If your desired product is sensitive to oxidation, consider adding an antioxidant, though this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.

Q2: I am trying to perform a reaction on the thiazole ring, but I am getting reduction of the aldehyde to an alcohol. Why is this happening?

A: The aldehyde group is readily reduced to the corresponding primary alcohol, (thiazol-4-yl)methanol. This side reaction can occur if your reaction mixture contains reducing agents.

  • Common Reducing Agents: Hydride sources such as sodium borohydride (NaBH₄) are commonly used for this reduction. While NaBH₄ is generally selective for aldehydes and ketones, care must be taken if other functional groups in your molecule require harsher reducing agents.

  • Troubleshooting: If the alcohol is an undesired byproduct, re-evaluate your reaction scheme to ensure no intentional or unintentional reducing agents are present. For instance, some catalytic hydrogenation conditions might also reduce the aldehyde.

Q3: I am performing a Knoevenagel condensation with this compound and an active methylene compound. What are the potential side reactions?

A: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[7][8] While this is a powerful C-C bond-forming reaction, side reactions can occur.

  • Self-Condensation of the Active Methylene Compound: If the active methylene compound is prone to self-condensation, this can compete with the desired reaction with this compound.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another equivalent of the active methylene compound, leading to a bis-adduct.

  • Cannizzaro Reaction: If too strong a base is used as a catalyst, the Cannizzaro reaction of this compound can become a competing pathway.[7]

  • Troubleshooting: Use a weak base catalyst like piperidine or pyridine. Control the stoichiometry of the reactants carefully. Monitor the reaction closely to stop it once the desired product is formed, before subsequent side reactions can occur in significant amounts.

Q4: What are the common challenges and side products in a Wittig reaction with this compound?

A: The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes using a phosphonium ylide.[2]

  • Formation of Triphenylphosphine Oxide: This is a stoichiometric byproduct of the Wittig reaction and its removal can sometimes be challenging during purification.

  • Stereoselectivity (E/Z Isomers): The Wittig reaction can produce a mixture of E and Z isomers of the resulting alkene. The ratio of these isomers is dependent on the nature of the ylide (stabilized ylides tend to give the E-isomer, while non-stabilized ylides favor the Z-isomer).

  • Base-Induced Side Reactions: The strong bases often used to generate the ylide (e.g., n-butyllithium, sodium hydride) can potentially react with the this compound if it is present during ylide formation. This can lead to the Cannizzaro reaction or other undesired pathways.

  • Troubleshooting: To avoid base-induced side reactions, the ylide should be pre-formed before the addition of this compound. For purification, column chromatography is often effective in separating the desired alkene from triphenylphosphine oxide.[9] The choice of ylide and reaction conditions can be optimized to improve the stereoselectivity of the reaction.

Q5: How stable is the thiazole ring itself under various reaction conditions?

A: The thiazole ring is an aromatic heterocycle and is generally quite stable.[10][11] However, under certain harsh conditions, it can undergo reactions.

  • Strong Bases: Strong bases like organolithium reagents can deprotonate the C2-proton of the thiazole ring, which is the most acidic proton.[1][12] This can be a desired reaction for functionalization at the C2 position, but an unwanted side reaction if another transformation is intended.

  • Strong Acids: The thiazole nitrogen can be protonated in the presence of strong acids. This can alter the reactivity of the ring.

  • Oxidizing and Reducing Agents: While the aldehyde is the more susceptible group, very harsh oxidizing or reducing conditions could potentially affect the thiazole ring. For example, Raney Nickel reduction can lead to desulfurization and ring cleavage.[5]

Experimental Protocols

Protocol 1: Oxidation of this compound to Thiazole-4-carboxylic acid

This protocol is adapted from a literature procedure for the oxidation of this compound.[6]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 70% Nitric Acid (HNO₃)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ice-water bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a mixture of concentrated sulfuric acid (3.11 g) and water (1.5 g), add this compound (1.13 g).

  • Add 70% nitric acid (4.35 g) to the mixture.

  • Heat the mixture to reflux at a bath temperature of 85-90 °C for 6 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully adjust the pH to 2 by the addition of concentrated ammonium hydroxide.

  • Cool the mixture in an ice-water bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain Thiazole-4-carboxylic acid.

Expected Yield: Approximately 78%.[6]

Protocol 2: General Procedure for a Wittig Reaction with this compound

This protocol provides a general method for the olefination of this compound.[9]

Materials:

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium in hexanes)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF in a flame-dried flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 equivalents) dropwise.

  • Stir the resulting ylide solution at 0 °C for 1 hour.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Quantitative Data

Table 1: Potential Side Products and Their Formation Conditions

Side ProductReaction TypeConditions Favoring Formation
Thiazole-4-carboxylic acidCannizzaro Reaction / OxidationStrong base (e.g., NaOH, KOH); presence of oxidizing agents.
(Thiazol-4-yl)methanolCannizzaro Reaction / ReductionStrong base (e.g., NaOH, KOH); presence of reducing agents (e.g., NaBH₄).
α,β-Unsaturated adductsKnoevenagel CondensationPresence of an active methylene compound and a base (typically weak).
AlkenesWittig ReactionPresence of a phosphonium ylide.

Table 2: Typical Yields of Cannizzaro Products for Heteroaromatic Aldehydes[6]

AldehydeYield of Alcohol (%)Yield of Carboxylic Acid (%)
Furfural4747
Thiophene-2-carboxaldehyde4545
4-Pyridinecarboxaldehyde4747

Disclaimer: The information provided in this technical support center is for guidance only. All experimental work should be conducted in a suitably equipped laboratory with appropriate safety precautions.

References

Stability of Thiazole-4-carboxaldehyde under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thiazole-4-carboxaldehyde under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including pH, temperature, light, oxidizing agents, and reducing agents. The thiazole ring is generally aromatic and relatively stable, but the aldehyde group is more susceptible to reactions.

Q2: How does pH impact the stability of this compound?

A2: this compound is susceptible to degradation under both acidic and basic conditions. Acidic conditions can lead to hydrolysis of the thiazole ring, although this often requires harsh conditions. Basic conditions can promote reactions involving the aldehyde group, such as Cannizzaro-type reactions or aldol condensations, especially at elevated temperatures.

Q3: What are the likely degradation pathways for this compound under oxidative stress?

A3: The aldehyde group is prone to oxidation, which can convert it to a carboxylic acid (Thiazole-4-carboxylic acid). Stronger oxidizing agents may even lead to the cleavage of the thiazole ring.[1]

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Unexpected side products observed during a reaction in basic media.
  • Possible Cause: At elevated temperatures or in the presence of strong bases, this compound can undergo self-condensation reactions (aldol-type) or disproportionation (Cannizzaro-type) reactions.

  • Troubleshooting Steps:

    • Lower the reaction temperature.

    • Use a milder base or a stoichiometric amount instead of an excess.

    • Reduce the reaction time.

    • Consider protecting the aldehyde group if it is not the intended reactive site.

Issue 2: Low yield in a reaction where the thiazole ring is expected to be stable.
  • Possible Cause: Although the thiazole ring is aromatic, it can be susceptible to cleavage under harsh acidic conditions or strong oxidative stress.[1]

  • Troubleshooting Steps:

    • Moderate the acid concentration and reaction temperature.

    • If using an oxidizing agent, choose a milder reagent or control the stoichiometry carefully.

    • Analyze the reaction mixture for byproducts that might indicate ring opening.

Issue 3: Degradation of this compound observed during workup or purification.
  • Possible Cause: Prolonged exposure to acidic or basic conditions during extraction or chromatography on silica or alumina gel can lead to degradation.

  • Troubleshooting Steps:

    • Neutralize the reaction mixture promptly after completion.

    • Use a neutral stationary phase for chromatography if possible (e.g., deactivated silica).

    • Minimize the time the compound spends in solution and on the chromatography column.

Data Presentation

Disclaimer: The following table presents hypothetical quantitative data for illustrative purposes, as specific experimental degradation data for this compound is not available in the cited literature. The degradation percentages are based on general knowledge of the stability of similar compounds.

Stress ConditionReagent/ParameterTemperatureTimeHypothetical Degradation (%)Potential Degradation Products
Acidic Hydrolysis 1M HCl60°C24h~15%Thiazole ring-opened products
Basic Hydrolysis 1M NaOH60°C24h~25%Thiazole-4-carboxylic acid, Cannizzaro products
Oxidation 3% H₂O₂Room Temp24h~40%Thiazole-4-carboxylic acid
Reduction NaBH₄Room Temp4h>95% (Conversion)Thiazole-4-methanol
Thermal 80°C (Solid)80°C48h<5%Minor unidentified impurities
Photolytic UV light (254nm)Room Temp24h~10%Photodegradation products

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. The extent of degradation should be monitored by a suitable analytical method, such as HPLC.

Acidic Degradation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • To 1 mL of the stock solution, add 1 mL of 1M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 1M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

Basic Degradation
  • Prepare a stock solution of this compound as described for the acidic degradation study.

  • To 1 mL of the stock solution, add 1 mL of 1M sodium hydroxide.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at specified time points.

  • Neutralize the aliquots with an equivalent amount of 1M hydrochloric acid.

  • Dilute the neutralized samples with the mobile phase for analysis.

  • Analyze the samples by HPLC.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at various time intervals.

  • Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite solution) if necessary.

  • Dilute the samples with the mobile phase for analysis.

  • Analyze the samples by HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acidic (1M HCl, 60°C) stock->acid Expose to base Basic (1M NaOH, 60°C) stock->base Expose to oxidative Oxidative (3% H2O2, RT) stock->oxidative Expose to thermal Thermal (80°C, Solid) stock->thermal Expose to photolytic Photolytic (UV Light, RT) stock->photolytic Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photolytic->hplc Analyze data Data Interpretation (Degradation %, Impurity Profile) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathways cluster_acid Acidic Hydrolysis cluster_base Basic Conditions cluster_oxidation Oxidation T4C This compound ring_opened Ring-Opened Products T4C->ring_opened H+ / H2O, Δ T4CA_base Thiazole-4-carboxylic acid T4C->T4CA_base OH- cannizzaro Cannizzaro Products (Thiazole-4-methanol) T4C->cannizzaro conc. OH- T4CA_ox Thiazole-4-carboxylic acid T4C->T4CA_ox [O]

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Optimization of Thiazole-4-carboxaldehyde Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiazole-4-carboxaldehyde condensations.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation of this compound with active methylene compounds (e.g., Knoevenagel condensation) and in Hantzsch-type thiazole syntheses.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a frequent challenge. Several factors, from reactant quality to reaction conditions, can be the cause. Consider the following troubleshooting steps:

  • Reagent Quality:

    • This compound Purity: Ensure the aldehyde is pure and free from degradation products. Aldehydes can oxidize over time; consider purification by distillation or chromatography if necessary.

    • Active Methylene Compound Reactivity: The acidity of the methylene protons is crucial. For less reactive methylene compounds, a stronger base or higher temperatures may be required.

    • Solvent Purity: Use anhydrous solvents, especially for reactions sensitive to water, as water can interfere with catalysts and promote side reactions.[1]

  • Reaction Conditions:

    • Catalyst Selection: The choice of catalyst is critical. For Knoevenagel condensations, weak bases like piperidine, pyridine, or triethylamine are commonly used.[2] In some cases, Lewis acids or solid-supported catalysts might be more effective.[3][4] For Hantzsch synthesis, acidic conditions might be required, though neutral conditions can also be effective.[5]

    • Temperature: Some condensations require heating to proceed at a reasonable rate.[3][6] However, excessive heat can lead to decomposition of starting materials or products. Monitor the reaction temperature closely and consider a gradual increase if the reaction is sluggish at room temperature.

    • Reaction Time: Condensation reactions can vary significantly in their required time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product degradation from prolonged reaction times.

  • Reaction Work-up:

    • Product Solubility: The desired product might be soluble in the work-up solvents, leading to loss during extraction. Ensure you are using an appropriate solvent system for extraction.

    • Precipitation: In some cases, the product may precipitate from the reaction mixture.[6] Ensure complete precipitation by cooling the reaction mixture before filtration.

Issue 2: Formation of Multiple Products or Side Reactions

Question: My TLC analysis shows multiple spots, indicating the formation of side products in my this compound condensation. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products is often due to side reactions. Here are some strategies to enhance the selectivity of your condensation reaction:

  • Control of Reaction Temperature: As mentioned, high temperatures can promote side reactions and decomposition. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often improve selectivity.

  • Catalyst Choice and Concentration:

    • A catalyst that is too strong or used in excess can lead to undesired side reactions, such as self-condensation of the aldehyde or polymerization.[2] Consider using a milder catalyst or reducing the catalyst loading.

    • For the Hantzsch synthesis, the acidity of the medium can influence the regioselectivity, potentially leading to a mixture of isomers.[5] Careful control of pH is therefore important.

  • Stoichiometry of Reactants: The molar ratio of the reactants can influence the product distribution. An excess of one reactant may be necessary to drive the reaction to completion, but it can also lead to side products. Experiment with different stoichiometric ratios to find the optimal balance.

  • Removal of Water: In many condensation reactions, water is a byproduct. Its removal can shift the equilibrium towards the product and prevent water-mediated side reactions. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of condensation reactions for this compound?

A1: The most common condensation reactions involving this compound are:

  • Knoevenagel Condensation: This involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[2]

  • Hantzsch Thiazole Synthesis (modified): While the classic Hantzsch synthesis involves an α-haloketone and a thioamide, variations can utilize aldehydes in multi-component reactions to form substituted thiazoles.[3][4]

Q2: How do I choose the right solvent for my this compound condensation?

A2: The choice of solvent can significantly impact the reaction outcome.[3][4]

  • Polar Aprotic Solvents: Solvents like ethanol, methanol, and DMF are commonly used and can facilitate the dissolution of reactants and catalysts.[6][7]

  • Aprotic Solvents: Toluene or dichloromethane can be used, particularly when removal of water is necessary.

  • Solvent-Free Conditions: In some cases, reactions can be performed under solvent-free conditions, which can be more environmentally friendly and sometimes lead to higher yields.[8]

Q3: My product is difficult to purify. What are some common purification strategies?

A3: Purification of thiazole derivatives can be challenging due to their polarity and potential for decomposition.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high purity.

  • Column Chromatography: For non-crystalline products or for separating mixtures of similar polarity, column chromatography on silica gel is a standard technique. A gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically used.

  • Precipitation: As mentioned, some thiazole products are poorly soluble and can be purified by precipitating them from the reaction mixture and washing thoroughly.[6]

Q4: Can I monitor the progress of my condensation reaction?

A4: Yes, monitoring the reaction is crucial for optimization. Thin Layer Chromatography (TLC) is the most common and convenient method. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and to check for the formation of side products.

Data Presentation

Table 1: Influence of Solvent on the Yield of Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1WaterReflux575[3][4]
2EthanolReflux482[3][4]
3MethanolReflux478[3][4]
41-ButanolReflux385[3][4]
52-PropanolReflux3.580[3][4]
6Solvent-free800.592[8]

Table 2: Effect of Catalyst on Knoevenagel Condensation Yield

EntryCatalystSolventTemperatureTimeYield (%)Reference
1PiperidineEthanolReflux6 h85[2]
2PyrrolidineEthanolRoom Temp12 h78[9]
3TriethylamineDichloromethaneReflux8 h75General Knowledge
4GaCl₃ (1 mol%)Solvent-freeRoom Temp5 min95[10]
5DBU/WaterWaterRoom Temp10 min98[11]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., 2-3 drops of piperidine).

  • Reaction: Stir the mixture at the desired temperature (room temperature or reflux) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Protocol 2: General Procedure for Hantzsch-type Synthesis involving an Aldehyde

  • Reactant Mixture: In a reaction vessel, combine the α-haloketone (1 equivalent), thioamide or thiourea (1-1.5 equivalents), and the aldehyde (1 equivalent).[6]

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol/water mixture) and catalyst (e.g., a reusable acid catalyst).[3][4]

  • Reaction Conditions: Heat the mixture under conventional heating or use ultrasonic irradiation, monitoring the reaction by TLC.[3][4]

  • Isolation: After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.[6]

  • Purification: Wash the collected solid with a suitable solvent (e.g., water, cold ethanol) to remove impurities. Further purification can be achieved by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low or No Product Yield reagents Check Reagent Purity - Aldehyde - Active Methylene - Solvent start->reagents Investigate conditions Optimize Reaction Conditions - Catalyst - Temperature - Time start->conditions Investigate workup Review Work-up Procedure - Product Solubility - Precipitation start->workup Investigate purify_reagents Purify/Replace Reagents reagents->purify_reagents If impure adjust_conditions Adjust Catalyst/Temp/Time conditions->adjust_conditions If suboptimal modify_workup Modify Extraction/Isolation workup->modify_workup If problematic purify_reagents->conditions end Improved Yield purify_reagents->end adjust_conditions->workup adjust_conditions->end modify_workup->end

Caption: Troubleshooting workflow for low product yield.

Knoevenagel_Condensation_Pathway cluster_reactants Reactants aldehyde Thiazole-4- carboxaldehyde intermediate Intermediate Adduct aldehyde->intermediate + methylene Active Methylene Compound methylene->intermediate + catalyst Base Catalyst (e.g., Piperidine) catalyst->intermediate catalyzes product α,β-Unsaturated Product intermediate->product water H₂O intermediate->water -

Caption: Simplified Knoevenagel condensation pathway.

References

Technical Support Center: Synthesis and Purification of Thiazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Thiazole-4-carboxaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and actionable solutions to specific issues you may encounter during your experiments.

FAQ 1: What are the common impurities in this compound synthesis and how can I identify them?

Answer:

Common impurities in the synthesis of this compound largely depend on the synthetic route employed. The two most prevalent methods are the oxidation of 4-methylthiazole and the formylation of a thiazole precursor.

Common Impurities:

  • Unreacted Starting Materials:

    • 4-Methylthiazole: If the oxidation reaction is incomplete, the starting material will remain.

    • Thiazole: In formylation reactions like the Vilsmeier-Haack reaction, unreacted thiazole may be present.

  • Over-oxidation Products:

    • Thiazole-4-carboxylic acid: The aldehyde group is susceptible to over-oxidation, leading to the corresponding carboxylic acid.

  • Side-Reaction Products:

    • Isomeric Carboxaldehydes: Depending on the synthetic method, small amounts of isomeric products, such as Thiazole-2-carboxaldehyde or Thiazole-5-carboxaldehyde, may form.

    • By-products from Vilsmeier-Haack Reaction: Formylation can sometimes occur at different positions on the thiazole ring, leading to isomeric aldehyde impurities.

Identification Techniques:

Impurities are typically identified and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying the main product and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can help identify the structure of unknown impurities if they are present in sufficient quantities.

FAQ 2: My crude this compound is a dark oil/solid. How can I purify it effectively?

Answer:

A dark-colored crude product often indicates the presence of polymeric by-products or other colored impurities. The primary methods for purification are column chromatography and recrystallization.

Troubleshooting Purification:

ProblemPossible CauseRecommended Solution
Product is an oil and won't crystallize Presence of significant impurities preventing lattice formation.Purify by column chromatography first to remove the bulk of impurities. Then, attempt recrystallization of the purified fractions.
Low recovery after recrystallization The chosen solvent is too good at dissolving the product even at low temperatures.Try a different solvent or a mixed-solvent system. For aldehydes, mixtures of hexanes and ethyl acetate are often effective.[1]
Product co-elutes with impurities during column chromatography The solvent system does not provide adequate separation.Optimize the mobile phase. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can improve separation.[2]
FAQ 3: I am having trouble with the column chromatography of this compound. Can you provide a starting protocol?

Answer:

Certainly. Column chromatography is a standard method for purifying this compound. Here is a general protocol that can be optimized for your specific needs.

Experimental Protocol: Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Purity Improvement via Column Chromatography (Illustrative)

AnalytePurity Before Chromatography (%)Purity After Chromatography (%)
This compound85>98
4-Methylthiazole10<0.5
Thiazole-4-carboxylic acid5<0.1

Note: These are representative values and actual results may vary.

FAQ 4: What is a good solvent system for the recrystallization of this compound?

Answer:

Finding the right solvent is key to successful recrystallization. For aldehydes and thiazole derivatives, a single solvent or a two-solvent system can be effective.

Recommended Solvents:

  • Single Solvent: Isopropanol, ethanol, or acetone can be tested. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Two-Solvent System: A common and often effective approach is to use a solvent in which the compound is soluble (like ethyl acetate or acetone) and an anti-solvent in which it is insoluble (like hexane or heptane).

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the impure this compound in a minimal amount of hot ethyl acetate (or another suitable soluble solvent).

  • While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until you observe the first signs of persistent cloudiness (precipitation).

  • Add a drop or two of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualization of Experimental Workflows

Troubleshooting Logic for Impurity Removal

troubleshooting_workflow start Crude Product Analysis (TLC/HPLC) main_spot Single Major Spot? start->main_spot yes_recrystallize Attempt Recrystallization main_spot->yes_recrystallize Yes no_column no_column main_spot->no_column No multiple_spots Multiple Spots? streaking Streaking on TLC? multiple_spots->streaking No column_chrom Perform Column Chromatography multiple_spots->column_chrom Yes polar_impurities Highly Polar Impurities Present (e.g., Carboxylic Acid) streaking->polar_impurities Yes pure_product Pure Product yes_recrystallize->pure_product no_column->multiple_spots analyze_fractions Analyze Fractions by TLC/HPLC column_chrom->analyze_fractions Collect Fractions polar_impurities->column_chrom analyze_fractions->pure_product Combine Pure Fractions purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_materials Starting Materials reaction Chemical Reaction raw_materials->reaction crude_product Crude this compound reaction->crude_product purification_step Column Chromatography or Recrystallization crude_product->purification_step purified_product Purified Product purification_step->purified_product hplc_analysis HPLC Purity Check purified_product->hplc_analysis nmr_spectroscopy NMR for Structural Confirmation purified_product->nmr_spectroscopy final_product Final Product (>98% Purity) hplc_analysis->final_product nmr_spectroscopy->final_product

References

Technical Support Center: Synthesis of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for the synthesis of thiazole-containing compounds. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic endeavors. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1] Key areas to investigate include the purity of your reactants, the reaction conditions, and the potential for side reactions.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials: The purity of the α-haloketone and thioamide is crucial. Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification.[1][2] The stability of the thioamide can also be a limiting factor, particularly in acidic conditions.[1]

    • Troubleshooting:

      • Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

      • Recrystallize or re-purify starting materials if necessary.

      • Use anhydrous solvents, as the presence of water can be detrimental in some cases.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.[2]

    • Troubleshooting:

      • Solvent: The choice of solvent is critical for the reaction rate and yield. While ethanol is commonly used, other solvents like 1-butanol, 2-propanol, and water have been effective in certain one-pot syntheses.[1] It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.[1]

      • Temperature and Time: Conventional heating often requires refluxing for several hours.[1] Microwave-assisted synthesis can dramatically reduce reaction times to minutes and may be conducted at temperatures around 90-130°C.[1] If using conventional heating, ensure the reaction goes to completion by monitoring with Thin-Layer Chromatography (TLC).

      • Catalysts: Acid catalysts like p-Toluenesulfonic acid (PTSA) can be used to improve the yield and reaction rate.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials.[2]

    • Troubleshooting:

      • Monitor the reaction progress using TLC. Spot the reaction mixture alongside the starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[2]

  • Product Loss During Workup and Purification: The isolation and purification steps may not be optimized, leading to the loss of the desired product.[2]

    • Troubleshooting:

      • Optimize your workup procedure to minimize product loss.

      • For purification, recrystallization is a common and effective method for solid compounds. Column chromatography can also be used for purification.[2]

2. I am observing multiple spots on my TLC plate after the reaction. What are the possible side products in a Hantzsch thiazole synthesis?

The formation of byproducts can consume reactants and complicate the purification process.[2]

Common Side Products:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to the α-haloketone and the thioamide.[2]

  • Formation of an Oxazole: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[2]

  • Dimerization or Polymerization of Reactants: Under certain conditions, the starting materials or intermediates can undergo self-condensation.[2]

  • Formation of Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is a possibility.[2]

3. My product is difficult to purify. What purification methods are recommended for thiazole-containing compounds?

Purification can be a significant challenge. The choice of method depends on the physical properties of your compound.

Recommended Purification Methods:

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[2]

  • Column Chromatography: This technique is useful for separating the desired product from impurities and side products.

  • Precipitation: In some cases, the thiazole product can be precipitated from the reaction mixture. For example, after a Hantzsch synthesis in methanol, pouring the reaction mixture into a sodium carbonate solution can cause the product to precipitate.[3][4]

4. I am working with sterically hindered substrates and getting low to no yield. What can I do?

Low yields in the Hantzsch synthesis of sterically hindered thiazoles are a common problem due to the decreased reactivity of bulky starting materials.[5]

Troubleshooting Strategies for Sterically Hindered Substrates:

  • More Forcing Reaction Conditions: Sterically hindered substrates often require higher temperatures and longer reaction times.[5] Monitor the reaction carefully by TLC or LC-MS to avoid decomposition.[5]

  • Enhancing Nucleophilicity: The sulfur of a bulky thioamide may not be sufficiently nucleophilic.[5]

    • Use of a Stronger, Non-nucleophilic Base: A strong base can deprotonate the thioamide, increasing its nucleophilicity.[5] However, this can also promote side reactions.[5]

  • Alternative Synthetic Routes: If the Hantzsch synthesis is not effective, consider alternative methods such as the Gabriel synthesis or the Cook-Heilbron synthesis.[6]

Alternative Synthetic Routes

While the Hantzsch synthesis is widely used, other methods can be advantageous, especially when dealing with specific substitution patterns or sensitive functional groups.[6][7]

Synthesis MethodReactantsProductKey Features & Potential Pitfalls
Hantzsch Synthesis α-Haloketone + ThioamideSubstituted ThiazoleMost common method, generally high yielding.[3] Drawbacks can include harsh conditions, long reaction times, and low yields in some cases.[6][8]
Gabriel Synthesis Acylamino-ketone + Phosphorus Pentasulfide2,5-Disubstituted ThiazoleAn alternative for specific substitution patterns.[6]
Cook-Heilbron Synthesis α-Aminonitriles + Dithioacids/Esters/CS25-AminothiazolesProceeds under mild conditions.[9] Can have low yields (18-20%) due to unstable thiobenzamide in acidic media.[6][8]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis:

This protocol is a general guideline and may require optimization for specific substrates.[2]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)[3]

  • Thioamide (e.g., thiourea)[3]

  • Solvent (e.g., Methanol or Ethanol)[2][3]

  • Mild base (e.g., 5% Sodium Bicarbonate or Sodium Carbonate solution)[2][3]

Procedure:

  • In a suitable flask, combine the α-haloketone and a slight excess of the thioamide.[4]

  • Add the solvent and a stir bar.[3]

  • Heat the mixture to reflux with stirring for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by TLC.[2][3]

  • After cooling to room temperature, pour the reaction mixture into a beaker containing the mild base solution to neutralize the acid formed and precipitate the product.[3][4]

  • Filter the mixture through a Büchner funnel, wash the solid with water, and air dry.[3]

  • Further purification can be achieved by recrystallization.[2]

Visualizing Workflows and Relationships

Troubleshooting Logic for Low Yield in Hantzsch Synthesis

LowYieldTroubleshooting Start Low Yield in Hantzsch Synthesis Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions Start->Conditions Completion Verify Reaction Completion (TLC) Start->Completion Workup Review Workup & Purification Start->Workup Impure Impure Materials Purity->Impure Suboptimal Suboptimal Conditions Conditions->Suboptimal Incomplete Incomplete Reaction Completion->Incomplete Loss Product Loss Workup->Loss Impure->Conditions No Purify Purify Starting Materials Impure->Purify Yes Suboptimal->Completion No Optimize Adjust T, t, Solvent, Catalyst Suboptimal->Optimize Yes Incomplete->Workup No Extend Extend Reaction Time/ Increase Temperature Incomplete->Extend Yes Modify Modify Isolation Procedure Loss->Modify Yes Success Improved Yield Loss->Success No, consider alternative routes Purify->Success Optimize->Success Extend->Success Modify->Success

Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.

General Experimental Workflow for Hantzsch Thiazole Synthesis

HantzschWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants Combine α-Haloketone & Thioamide Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Heat Heat to Reflux Solvent->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Reaction Complete Precipitate Pour into Base (e.g., Na2CO3 soln) Cool->Precipitate Filter Filter Solid Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

References

Improving the regioselectivity of reactions with thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiazole derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling the regioselectivity of reactions involving the thiazole scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Electrophilic Substitution Reactions (e.g., Halogenation)

Q1: I am trying to brominate my 2-substituted thiazole and I'm getting a mixture of products, with the main product being the 5-bromo derivative. How can I improve selectivity or achieve substitution at the C4-position?

A1: Your observation is consistent with the inherent electronic properties of the thiazole ring. The C5 position is the most electron-rich and thus the primary site for electrophilic substitution.[1][2]

  • Troubleshooting Poor C5-Selectivity:

    • Side Products: A common side product is the 2,5-dibromothiazole, especially if an excess of the brominating agent is used.[2]

    • Solution: Ensure you are using a stoichiometric amount (1.0 equivalent) of the brominating agent (e.g., N-Bromosuccinimide - NBS). Running the reaction at a lower temperature (e.g., 0 °C) can also enhance selectivity.[3]

    • Purification: Regioisomers can often be separated by column chromatography on silica gel, though careful selection of the eluent system is crucial.

  • Achieving C4-Substitution:

    • Direct electrophilic substitution at C4 is challenging due to its lower electron density compared to C5. Strategies to achieve C4 functionalization typically involve blocking the C5 and C2 positions or using a directed metalation approach.

    • Blocking Strategy: If your substrate allows, you can first brominate at the C5 position, then perform a second functionalization at C4. The C5-bromo group can later be removed via debromination if needed.

    • Directed Metalation: A more direct route is to use a directing group at C5 that facilitates lithiation or metalation at the C4 position. Subsequent quenching with an electrophile (like Br₂) would yield the C4-substituted product.

Q2: My electrophilic substitution reaction on an unsubstituted thiazole is very slow and gives low yields. What can I do?

A2: The thiazole ring itself is relatively electron-deficient and can be resistant to electrophilic attack compared to other heterocycles like pyrrole or furan.[2]

  • Troubleshooting Low Reactivity:

    • Activating Groups: The presence of an electron-donating group (EDG) at the C2 position (e.g., -NH₂, -CH₃) significantly activates the ring, facilitating electrophilic attack at the C5 position even under mild conditions.[4]

    • Reaction Conditions: For unsubstituted thiazole, more forcing conditions may be necessary. For example, vapor-phase bromination at high temperatures has been used to produce 2-bromothiazole.[2] However, this often leads to selectivity issues. A better approach is often to use a metal-catalyzed C-H functionalization strategy (see Section 3).

Deprotonation and Metalation Reactions

Q3: I need to functionalize the C2 position of my thiazole derivative. Which base should I use for deprotonation, and what are the common pitfalls?

A3: The proton at the C2 position is the most acidic on the thiazole ring and can be removed by strong bases.[4][5]

  • Choosing a Base:

    • Organolithium Reagents: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) are commonly used to deprotonate the C2 position. The resulting 2-lithiothiazole is a potent nucleophile.[5][6]

    • Magnesium Amide Bases: For more complex or sensitive substrates, hindered magnesium amide bases like TMPMgCl·LiCl can be used for regioselective metalation. These bases often offer better functional group tolerance.[7]

  • Common Pitfalls & Troubleshooting:

    • Low Temperatures are Critical: Organolithium reactions must be carried out at low temperatures (typically -78 °C) to prevent side reactions and decomposition.

    • Ring Opening: For some substituted thiazoles, particularly certain isothiazoles, strong bases can cause nucleophilic attack at the sulfur atom, leading to ring cleavage instead of deprotonation.[8] If you observe unexpected products or decomposition, consider using a less nucleophilic base or a different synthetic strategy.

    • Moisture: All reagents and solvents must be scrupulously dry, as organometallic intermediates are extremely sensitive to water.

Q4: How can I achieve regioselective metalation at the C5 or C4 position?

A4: While C2 is the kinetically favored site for deprotonation, metalation at other positions is achievable.

  • C5-Metalation:

    • Halogen-Metal Exchange: Starting from a 5-bromothiazole, treatment with n-BuLi at low temperature can generate the 5-lithiothiazole via halogen-metal exchange.

    • Directed Metalation: A directing group at the C4 position can direct metalation to the C5 position.

  • C4-Metalation:

    • This is the most challenging position to metalate directly. The most common strategy involves sequential functionalization. For example, starting with 2-bromothiazole, one can perform a regioselective magnesiation at the C5 position using TMPMgCl·LiCl, quench with an electrophile, and then perform a second, different metalation at the C4 position.[7]

Palladium-Catalyzed C-H Functionalization

Q5: I want to perform a direct C-H arylation on my thiazole. How do I control whether the reaction occurs at the C2, C4, or C5 position?

A5: Palladium-catalyzed direct C-H functionalization is a powerful tool for thiazole modification. Regioselectivity is highly dependent on the catalyst, ligands, directing groups, and the electronic nature of the thiazole substrate itself.[4][5][9]

  • Controlling Regioselectivity:

    • C5-Arylation (Most Common): As the most electron-rich position, C5 is the default position for many Pd-catalyzed C-H arylations, often achievable with simple Pd(OAc)₂ catalysts under ligand-free conditions.[10] Microwave irradiation can significantly improve reaction times and yields for C5 arylation.[11]

    • C2-Arylation: To direct the reaction to the C2 position, a common strategy is to first form the thiazole N-oxide. The N-oxide coordinates to the palladium catalyst, directing the C-H activation to the adjacent C2 position. This allows the reaction to proceed under milder conditions.[5][6]

    • C4-Arylation: This is often the most difficult to achieve selectively. Specific ligand and additive combinations are required. For example, a system using Pd(OAc)₂, 1,10-phenanthroline, TEMPO, and LiBF₄ has been reported to achieve C4-arylation with arylboronic acids.[11]

    • Programmed/Sequential Functionalization: It is possible to perform sequential C-H functionalizations. For example, one can first perform a C5-alkenylation on thiazole, followed by a C2-alkenylation on the product under different conditions, and finally a C4-alkenylation, allowing for the synthesis of multi-substituted thiazoles.[4][5]

Q6: My Pd-catalyzed C-H alkenylation is giving low yields and significant amounts of homocoupled byproducts. How can I optimize this?

A6: Homocoupling of the alkene partner is a common side reaction in oxidative Heck-type couplings.

  • Troubleshooting Low Yield/Homocoupling:

    • Ligand Choice: The choice of ligand is critical. For C2-selective alkenylation, 1,10-phenanthroline has been shown to be effective.[9]

    • Oxidant and Additives: The oxidant (e.g., Ag₂O, Cu(OAc)₂) and additives play a crucial role. A trimetallic system of Pd(OAc)₂/CuCl/Cu(OAc)₂ has been reported for efficient dehydrogenative Heck coupling.[9]

    • Substrate Electronics: Thiazoles with electron-withdrawing groups (like esters at C4) can be more amenable to C5-alkenylation, while substrates with 2-alkyl or 2-carbonyl substituents may be more prone to homocoupling byproducts.[9] Careful optimization of the reaction conditions for your specific substrate is necessary.

Data Presentation: Regioselectivity in Thiazole Synthesis & Functionalization

The following tables summarize quantitative data for key reactions, allowing for easy comparison of different methodologies.

Table 1: Comparison of Synthetic Routes to 2,4-Disubstituted Thiazoles [12]

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis 70-95%2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch 85-98%5 - 30 minutesDramatically reduced reaction times, often higher yields.Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) 80-95%10 - 20 minutesEnvironmentally friendly, simple workup, rapid.May not be suitable for all substrates.
Brønsted Acid-Promoted One-Pot 60-85%8 - 12 hoursUse of simple, readily available starting materials.Requires high temperatures, yields can be moderate.

Table 2: Regioselectivity in Pd-Catalyzed Direct C-H Arylation of 2-Phenylthiazole

PositionCatalyst / Ligand / AdditiveArylating AgentYield (%)Regioisomeric RatioReference
C5 Pd(OAc)₂ / PPh₃ / Cs₂CO₃4-bromotoluene85%>98:2 (C5:C4)Based on[10][11]
C4 Pd(OAc)₂ / 1,10-phen / TEMPO / LiBF₄4-tolylboronic acid65%>95:5 (C4:C5)Based on[11]
C2 1. mCPBA; 2. Pd(OAc)₂ / PPh₃ / K₂CO₃4-bromotoluene78%>98:2 (C2:other)Based on[5][6]

Experimental Protocols

Protocol 1: Regioselective C5-Bromination of 2-Methylthiazole

This protocol is a standard procedure for electrophilic bromination at the most reactive C5 position.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methylthiazole (1.0 mmol, 1.0 eq.).

  • Dissolution: Dissolve the substrate in dry acetonitrile (MeCN, 5 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 mmol, 1.0 eq.) portion-wise over 5 minutes, ensuring the temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-methylthiazole.[3]

Protocol 2: Regioselective C2-Deprotonation and Quench of Thiazole

This protocol describes the generation of a 2-lithiothiazole and its subsequent reaction with an electrophile.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add a solution of thiazole (1.0 mmol, 1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (1.6 M in hexanes, 1.05 mmol, 1.05 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Metalation: Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.1 mmol, 1.1 eq.) in dry THF dropwise.

  • Reaction: Stir the mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 2-substituted thiazole.

Visualizations

Logical Workflow for C-H Functionalization

The following diagram illustrates a decision-making process for selecting a strategy to functionalize a specific position on the thiazole ring.

G start Target Thiazole Functionalization q1 Desired Position? start->q1 c5 C5-Position q1->c5 C5 (Electron Rich) c2 C2-Position q1->c2 C2 (Acidic Proton) c4 C4-Position q1->c4 C4 (Less Reactive) c5_strat Strategy for C5: Direct Pd-Catalyzed C-H Arylation/Alkenylation c5->c5_strat c2_strat Strategy for C2: 1. N-Oxidation 2. Pd-Catalyzed C-H Arylation c2->c2_strat c4_strat Strategy for C4: Directed Metalation or Specialized Pd-Catalysis (e.g., with 1,10-phen) c4->c4_strat c5_cond Conditions: Pd(OAc)2, Base (e.g., Cs2CO3) Optional: Microwave c5_strat->c5_cond c2_cond Conditions: 1. mCPBA 2. Pd(OAc)2, Ligand, Base c2_strat->c2_cond c4_cond Conditions: Pd(OAc)2, 1,10-phen, TEMPO or Sequential Metalation c4_strat->c4_cond

Caption: Decision tree for regioselective C-H functionalization of thiazole.

Signaling Pathway: Hantzsch Synthesis Regioselectivity

This diagram illustrates how reaction conditions can influence the outcome of the Hantzsch synthesis with N-monosubstituted thioureas.

Hantzsch reactants α-Haloketone + N-Monosubstituted Thiourea condition Reaction Condition reactants->condition neutral Neutral (e.g., EtOH, reflux) condition->neutral Neutral acidic Acidic (e.g., HCl/EtOH) condition->acidic Acidic intermediate_N S-alkylation followed by N-cyclization (Kinetic) neutral->intermediate_N intermediate_S N-protonation favors alternative cyclization acidic->intermediate_S product_A 2-(N-Substituted amino)thiazole (Major Product) intermediate_N->product_A product_B Mixture of: 2-(N-Substituted amino)thiazole AND 3-Substituted 2-iminothiazole intermediate_S->product_B

Caption: Influence of reaction conditions on Hantzsch thiazole synthesis.[8]

References

Technical Support Center: Catalyst Deactivation in Reactions Involving Thiazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions with Thiazole-4-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is my catalyst deactivating in a reaction involving this compound?

A1: Catalyst deactivation in the presence of this compound can be attributed to several factors. The thiazole ring itself contains sulfur and nitrogen atoms, which can act as poisons to many metal catalysts, particularly palladium.[1] These heteroatoms can coordinate to the active sites of the catalyst, blocking them and reducing their efficacy. Other general causes of deactivation include fouling by reaction byproducts, thermal degradation of the catalyst, or leaching of the active catalytic species into the reaction mixture.

Q2: What are the most common types of reactions where catalyst deactivation is observed with this compound?

A2: Catalyst deactivation is frequently observed in common carbon-carbon bond-forming reactions where this compound is used as a substrate. These include:

  • Knoevenagel Condensation: A reaction between an aldehyde or ketone and an active methylene compound.[2]

  • Henry Reaction (Nitroaldol Reaction): A base-catalyzed reaction between a nitroalkane and an aldehyde or ketone.[3]

  • Hydrogenation Reactions: For example, the reduction of other functional groups within the molecule where a palladium catalyst is often used. The sulfur in the thiazole ring is a known poison for palladium catalysts in these reactions.[1]

Q3: Are organocatalysts also susceptible to deactivation in the presence of this compound?

A3: Yes, organocatalysts, such as N-heterocyclic carbenes (NHCs), can also undergo deactivation. Deactivation can occur through various pathways, including reaction of the carbene species with nucleophiles present in the reaction mixture.[4] While specific studies on deactivation by this compound are limited, the general principles of organocatalyst instability should be considered.

Troubleshooting Guides

Issue 1: Rapid Deactivation of Palladium Catalysts in Hydrogenation Reactions

Symptoms:

  • A significant drop in reaction rate or incomplete conversion.

  • The need for increasingly higher catalyst loadings to achieve the desired outcome.[1]

Root Cause Analysis:

The primary cause is the poisoning of the palladium catalyst by the sulfur atom in the thiazole ring.[1] Sulfur has a strong affinity for palladium and can irreversibly bind to the active sites, rendering them inactive.

Troubleshooting Workflow:

G start High Pd Catalyst Consumption in this compound Reaction q1 Is catalyst poisoning by sulfur the suspected cause? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no step2 Increase Catalyst Loading (Short-term solution) a1_yes->step2 step5 Consult General Troubleshooting for Hydrogenation Reactions a1_no->step5 step3 Consider Catalyst Regeneration step2->step3 step4 Explore Alternative Catalysts step3->step4

Caption: Troubleshooting workflow for palladium catalyst deactivation.

Solutions:

  • Increase Catalyst Loading: As a temporary measure, increasing the amount of palladium catalyst can help compensate for the poisoning effect and drive the reaction to completion.[1]

  • Catalyst Regeneration: For economic viability, regenerating the poisoned catalyst is a crucial step. Several methods have been developed for this purpose.

    • Oxidative Treatment:

      • With Hydrogen Peroxide: A slurry of the poisoned Pd/C catalyst can be treated with hydrogen peroxide to oxidize the sulfur compounds, followed by washing.[5]

      • With Sodium Hypochlorite: This is another oxidizing agent that can be used to regenerate sulfur-poisoned palladium catalysts.

      • In Air: The inactivated Pd/C catalyst can be dried and oxidized in an air atmosphere at temperatures between 50-140°C.[5]

    • Solvent Washing: For deactivation caused by the deposition of organic molecules, washing the catalyst with a suitable solvent mixture can be effective. A combination of chloroform and glacial acetic acid, coupled with stirring and sonication, has been shown to restore the activity of Pd(OH)₂/C catalysts.[6]

    • Alkaline Treatment: For catalysts used in the synthesis of certain nitrogen-containing compounds, washing with a dilute alkaline solution (e.g., NaOH) can help dissolve adsorbed organic impurities.[7]

Issue 2: Low Yield in Knoevenagel Condensation with this compound

Symptoms:

  • Consistently low yield of the desired α,β-unsaturated product.

  • Incomplete consumption of starting materials.

Root Cause Analysis:

Low yields can be due to a variety of factors, including suboptimal reaction conditions, impure reagents, or catalyst deactivation. The basic catalysts typically used in Knoevenagel condensations can be susceptible to poisoning or side reactions with the thiazole moiety.

Troubleshooting Workflow:

G start Low Yield in Knoevenagel Condensation q1 Are reagents and solvents of high purity? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reaction conditions (temperature, time) optimized? a1_yes->q2 step2 Purify Starting Materials and Dry Solvents a1_no->step2 step2->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst choice and loading appropriate? a2_yes->q3 step3 Optimize Temperature and Reaction Time a2_no->step3 step3->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end step4 Screen Different Catalysts and Optimize Loading a3_no->step4 step4->end Henry_Reaction Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Catalyst Adduct β-Nitro Alkoxide Nitronate->Adduct Nucleophilic Attack Thiazole_Aldehyde This compound Product β-Nitro Alcohol Adduct->Product Protonation

References

Technical Support Center: Scale-up of Reactions with Thiazole-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions involving Thiazole-4-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound suitable for scale-up?

A1: The primary routes for the synthesis of this compound that can be considered for scale-up include:

  • Hantzsch Thiazole Synthesis: This is a classical method involving the condensation of an α-halocarbonyl compound with a thioamide. For this compound, this would typically involve the reaction of a 3-halo-2-oxopropanal derivative with thioformamide.

  • Oxidation of 4-Methylthiazole: This route involves the oxidation of the methyl group of 4-methylthiazole to an aldehyde. Common oxidizing agents for such transformations include manganese dioxide (MnO₂) or chromium trioxide (CrO₃).[1]

  • Reduction of Thiazole-4-carboxylic acid or its derivatives: The carboxylic acid or its ester or acid chloride can be reduced to the corresponding aldehyde. For instance, 4-methylthiazole-5-carboxylic acid chloride has been successfully hydrogenated to 4-methyl-5-formylthiazole using a Pd/BaSO₄ catalyst.[1]

Q2: What are the key safety concerns when working with this compound and its synthesis on a larger scale?

A2: this compound is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[2][3] When scaling up, it is crucial to handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[3][4] The synthesis may also involve hazardous reagents such as thionyl chloride or strong oxidizing agents, which require specific handling procedures and containment measures to prevent exposure and accidents.

Q3: How can I purify this compound at a larger scale?

A3: For larger quantities, purification can be achieved through:

  • Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system needs to be identified where the aldehyde has high solubility at elevated temperatures and low solubility at room temperature.[5][6]

  • Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method for larger quantities.

  • Extraction: Liquid-liquid extraction can be used to remove impurities. For example, forming a water-soluble bisulfite adduct of the aldehyde can help separate it from non-polar impurities. The aldehyde can then be regenerated by basification.[7]

  • Column Chromatography: While more common at the lab scale, it can be adapted for larger scales (preparative chromatography) if other methods are not effective. However, some aldehydes may be sensitive to decomposition on silica gel.[7][8]

Troubleshooting Guides

Issue 1: Low Yield in Hantzsch Synthesis of this compound

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Poor quality of starting materials Ensure the purity of thioformamide and the 3-halo-2-oxopropanal derivative. Impurities can lead to side reactions and lower yields.
Suboptimal reaction temperature Optimize the reaction temperature. While some Hantzsch syntheses proceed at room temperature, others require heating. Monitor for byproduct formation at elevated temperatures.
Incorrect stoichiometry Carefully control the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to purification challenges.
Inefficient mixing On a larger scale, inefficient mixing can lead to localized concentration gradients and hot spots, promoting side reactions. Ensure adequate agitation for the reactor size.
Side reactions The aldehyde group is reactive and can participate in side reactions. Consider protecting the aldehyde group if it interferes with the thiazole ring formation.
Issue 2: Incomplete Oxidation of 4-Methylthiazole

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Insufficient oxidizing agent Ensure a sufficient molar equivalent of the oxidizing agent (e.g., MnO₂, PCC) is used.[9]
Deactivation of the oxidizing agent The activity of solid-supported oxidizing agents can decrease over time or due to impurities. Use fresh or properly activated reagents.
Poor mass transfer In heterogeneous reactions (e.g., with solid MnO₂), efficient stirring is crucial to ensure good contact between the reactants.
Suboptimal reaction temperature The reaction temperature can significantly affect the rate of oxidation. Optimize the temperature to achieve a reasonable reaction rate without causing degradation of the product.
Issue 3: Formation of Impurities during Synthesis and Scale-up

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Over-oxidation During the oxidation of 4-methylthiazole, over-oxidation to the carboxylic acid can occur. Control the reaction time and temperature carefully and monitor the reaction progress by TLC or HPLC.
Formation of byproducts in Hantzsch synthesis The Hantzsch synthesis can sometimes yield isomeric products or other heterocyclic compounds. Optimize the reaction conditions (e.g., pH, solvent) to favor the formation of the desired product.
Decomposition of the product This compound may be sensitive to heat, light, or air (oxidation to the carboxylic acid).[7] Store the product under an inert atmosphere and at a low temperature (2-8°C).[3]
Residual solvents or reagents Ensure that the purification process effectively removes all solvents and unreacted starting materials. Use techniques like vacuum drying to remove volatile impurities.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-formylthiazole via Oxidation

This protocol is adapted from a patented procedure for a closely related compound.[9]

  • Reaction Setup: In a suitable reactor, add 4-methyl-5-hydroxymethyl-thiazole (1 equivalent) to dichloromethane.

  • Addition of Base: Add a solution of sodium bicarbonate to the reaction mixture.

  • Catalyst and Oxidant Addition: Cool the mixture to 0-5°C and add a catalytic amount of TEMPO and a solution of potassium bromide.

  • Oxidation: Slowly add a solution of sodium hypochlorite while maintaining the temperature between 0-5°C.

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC or TLC.

  • Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or recrystallization.

Protocol 2: Synthesis of 4-Methyl-5-formylthiazole via Reduction of Acid Chloride

This protocol is based on a literature procedure for a similar compound.[1]

  • Preparation of Acid Chloride: Convert 4-methylthiazole-5-carboxylic acid to its acid chloride by reacting it with thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

  • Hydrogenation Setup: In a suitable reactor, dissolve the crude acid chloride in xylene and add a Pd/BaSO₄ catalyst.

  • Reduction: Heat the mixture to reflux while bubbling hydrogen gas through the solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter off the catalyst.

  • Purification: Extract the filtrate with dilute HCl. Neutralize the aqueous layer with sodium carbonate and extract with chloroform. Dry the combined organic extracts and remove the solvent under reduced pressure to yield the product.

Data Presentation

Table 1: Reaction Parameters for the Oxidation of 4-Methyl-5-hydroxymethyl-thiazole

ParameterValueReference
Starting Material4-Methyl-5-hydroxymethyl-thiazole[9]
Oxidizing SystemTEMPO/KBr/NaOCl[9]
SolventDichloromethane/Water[9]
Temperature0-2°C[9]
Purity of Product97-98% (by HPLC)[9]

Table 2: Reaction Parameters for the Reduction of 4-Methylthiazole-5-carboxylic acid chloride

ParameterValueReference
Starting Material4-Methylthiazole-5-carboxylic acid chloride[1]
CatalystPd/BaSO₄[1]
SolventXylene[1]
TemperatureReflux (approx. 140°C)[1]
Reaction TimeNot specified, monitored by TLC[1]

Visualizations

experimental_workflow_oxidation start Start: 4-Methyl-5-hydroxymethyl-thiazole dissolve Dissolve in Dichloromethane start->dissolve add_base Add Sodium Bicarbonate Solution dissolve->add_base cool Cool to 0-5°C add_base->cool add_catalyst Add TEMPO and KBr cool->add_catalyst add_oxidant Slowly add NaOCl Solution add_catalyst->add_oxidant monitor Monitor Reaction (TLC/HPLC) add_oxidant->monitor workup Work-up: Separate Layers, Extract monitor->workup Reaction Complete purify Purify: Distillation/Recrystallization workup->purify product Product: this compound purify->product

Caption: Experimental workflow for the oxidation route to this compound.

troubleshooting_low_yield issue Low Yield in Hantzsch Synthesis cause1 Poor Starting Material Quality issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Inefficient Mixing (Scale-up) issue->cause3 cause4 Side Reactions issue->cause4 solution1 Verify purity of reactants. Purify if necessary. cause1->solution1 solution2 Optimize temperature profile. Monitor for byproducts. cause2->solution2 solution3 Ensure adequate agitation. Consider reactor design. cause3->solution3 solution4 Consider protecting groups. Optimize reaction conditions. cause4->solution4

Caption: Troubleshooting logic for low yield in Hantzsch synthesis.

References

Handling and storage of Thiazole-4-carboxaldehyde to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Thiazole-4-carboxaldehyde to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is recommended to store it under refrigerated conditions, typically between 2°C and 8°C.[1] The container should be tightly sealed to protect it from moisture and air. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the visible signs of this compound degradation?

A2: As a solid, degradation of this compound may not always be immediately obvious. However, you should be cautious if you observe any of the following:

  • Color Change: A significant change from its typical pale yellow or white color to a darker yellow or brown hue can indicate degradation.

  • Clumping or Caking: Changes in the physical appearance of the powder, such as clumping, may suggest moisture absorption, which can accelerate degradation.

  • Inconsistent Spectroscopic Data: If you observe unexpected peaks in your NMR or IR spectra compared to a reference spectrum of a fresh sample, it is a strong indicator of the presence of impurities or degradation products.

Q3: What are the likely degradation pathways for this compound?

A3: Like many aldehydes, this compound is susceptible to degradation through a few primary pathways:

  • Oxidation: The aldehyde functional group is prone to oxidation, especially when exposed to air (oxygen).[2][3] This process converts the aldehyde to the corresponding carboxylic acid, Thiazole-4-carboxylic acid. This is often the most common degradation pathway.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities, or upon exposure to light and heat. This can lead to the formation of higher molecular weight byproducts.

  • Moisture-Mediated Degradation: The presence of water can facilitate hydration of the aldehyde group and may catalyze other degradation reactions.

Q4: How can I check the purity of my this compound sample?

A4: Several analytical techniques can be used to assess the purity of your sample:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to check for the presence of impurities. A single spot on the TLC plate is a good indication of purity. The presence of additional spots suggests the presence of other compounds, which could be starting materials or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The presence of unexpected signals or a complex baseline can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound and separating it from its impurities.

  • Melting Point: A sharp melting point within the expected range is a good indicator of a pure compound. A broad melting range or a melting point lower than the literature value often suggests the presence of impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield in a reaction using this compound Degraded starting material.Confirm the purity of your this compound using TLC or NMR before starting the reaction. If degradation is suspected, use a fresh batch or purify the existing material.
Incomplete dissolution.Ensure the aldehyde is fully dissolved in the reaction solvent. Gentle warming or sonication may be necessary.
Formation of an unexpected byproduct Presence of Thiazole-4-carboxylic acid due to oxidation.Store this compound under an inert atmosphere and away from light. Consider using freshly opened bottles for sensitive reactions.
Polymerization of the aldehyde.Avoid high temperatures and prolonged reaction times unless specified in the protocol. Ensure the reaction is free from acidic or basic contaminants.
Inconsistent analytical results (e.g., NMR, Mass Spec) Sample degradation during workup or analysis.Minimize the exposure of the compound to air and light during experimental procedures. Prepare analytical samples just before analysis.
Discolored starting material (dark yellow or brown) Significant degradation has occurred.It is highly recommended to use a fresh, pure sample. If this is not possible, purification by recrystallization or column chromatography may be attempted, but the purity of the recovered material must be thoroughly verified.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Objective: To quickly assess the purity of a this compound sample.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F₂₅₄)

  • Developing solvent (e.g., 30:70 ethyl acetate:hexane)

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Methodology:

  • Prepare a small amount of the developing solvent and pour it into the developing chamber to a depth of about 0.5 cm. Cover the chamber and allow the atmosphere to saturate.

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Place the TLC plate into the developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.

Protocol 2: Monitoring for Oxidation by ¹H NMR Spectroscopy

Objective: To detect the presence of the common degradation product, Thiazole-4-carboxylic acid, using ¹H NMR.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Methodology:

  • Dissolve a small amount of the this compound sample in the chosen deuterated solvent in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic aldehyde proton peak of this compound, which typically appears as a singlet around 10 ppm.

  • Look for a broad singlet in the region of 12-13 ppm, which is characteristic of a carboxylic acid proton. The presence of this peak indicates the oxidation of the aldehyde to Thiazole-4-carboxylic acid.

  • The integration of the carboxylic acid proton peak relative to the aldehyde proton peak can provide a rough estimate of the extent of degradation.

Visualizations

degradation_pathway Thiazole4Carboxaldehyde This compound Degradation Degradation Thiazole4Carboxaldehyde->Degradation Oxidation Oxidation (Exposure to Air) Degradation->Oxidation Polymerization Polymerization (Heat, Light, Impurities) Degradation->Polymerization Moisture Moisture Degradation->Moisture CarboxylicAcid Thiazole-4-carboxylic acid Oxidation->CarboxylicAcid Polymer Polymer/Oligomer Byproducts Polymerization->Polymer

Caption: Factors leading to the degradation of this compound.

troubleshooting_workflow start Suspected Degradation of This compound visual_inspection Visually Inspect Sample (Color, Texture) start->visual_inspection analytical_check Perform Analytical Check (TLC, NMR) visual_inspection->analytical_check is_degraded Is Degradation Confirmed? analytical_check->is_degraded use_fresh Use a Fresh Batch of Reagent is_degraded->use_fresh Yes purify Attempt Purification (Recrystallization/Column Chromatography) is_degraded->purify If fresh batch is unavailable proceed Proceed with Experiment is_degraded->proceed No use_fresh->proceed verify_purity Verify Purity of Purified Material purify->verify_purity verify_purity->proceed Pure stop Do Not Use verify_purity->stop Impure

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Troubleshooting Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected challenges encountered during the synthesis of thiazoles. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, quantitative data to guide your experimental design, and visualizations to clarify reaction pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Thiazole

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis, a versatile method for preparing thiazoles from α-haloketones and thioamides, can be attributed to several factors. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the possibility of side reactions. The stability of the thioamide can be a limiting factor, particularly in acidic environments.

Troubleshooting Steps:

  • Assess Starting Material Purity: The purity of both the α-haloketone and the thioamide is critical. Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification. The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[1]

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent plays a crucial role in reaction rate and yield. While ethanol is commonly used, other solvents like methanol, 1-butanol, 2-propanol, and even water have proven effective under specific conditions. It is advisable to perform small-scale solvent screening to find the best option for your substrates.[1]

    • Temperature: Reaction temperatures can vary. Conventional heating often requires refluxing for several hours. Microwave-assisted synthesis can significantly shorten reaction times to minutes and may be conducted at temperatures between 90-130°C.[1]

    • Stoichiometry: While equimolar amounts of reactants are a good starting point, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes improve the yield.

  • Consider a Catalyst: The use of a catalyst can improve both the yield and reaction rate. Acid catalysts such as p-toluenesulfonic acid (PTSA) are known to be effective. In some cases, silica-supported tungstosilisic acid has been shown to be a reusable and efficient catalyst.

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

SolventTemperature (°C)Reaction TimeYield (%)
Water2524 h30
Water657 h50
Ethanol2524 h45
Ethanol655 h75
Methanol655 h70
1-Butanol653 h80
2-Propanol653 h80
Ethanol/Water (1:1)652 h87

Yields are representative and can vary based on specific substrates.

Issue 2: Presence of Unexpected Products

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible side products in a Hantzsch thiazole synthesis?

A2: The formation of multiple products is a common issue. Besides unreacted starting materials, several side products can be formed:

  • Oxazole Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.

  • Isomeric Thiazoles: Depending on the substitution pattern of the reactants, the formation of isomeric thiazole products is possible. For instance, the reaction of N-monosubstituted thioureas with α-haloketones can yield both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, with the ratio being influenced by the acidity of the reaction medium.[2]

  • Unexpected Rearrangements: In some cases, unexpected rearrangements can occur. For example, the reaction between N-benzoyl-N′-methyl-N′-phenylthiourea and chloroacetone has been reported to yield 5-benzoyl-4-methyl-2-(N-methyl-N-phenylamino)thiazole instead of the expected 5-acetyl-4-phenyl isomer.[3]

Troubleshooting Workflow for Unexpected Products

G start Multiple Spots on TLC check_sm Check for Unreacted Starting Materials start->check_sm oxazole Suspect Oxazole Formation check_sm->oxazole Starting materials consumed optimize Optimize Reaction Conditions (Temperature, Solvent) check_sm->optimize Starting materials present dimer Suspect Dimerization/Polymerization oxazole->dimer isomer Suspect Isomer Formation dimer->isomer nmr Characterize by NMR and MS isomer->nmr purify Purify by Column Chromatography nmr->purify purify->optimize If side products persist

Caption: A logical workflow for identifying and addressing the formation of unexpected products.

Issue 3: Difficult Purification

Q3: My crude product is an oil or is difficult to crystallize. What purification strategies can I employ?

A3: Purification of thiazole derivatives can sometimes be challenging. If direct crystallization from the reaction mixture is not successful, consider the following techniques:

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A silica gel column is commonly used with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.

  • Recrystallization: If your product is a solid but difficult to crystallize, the choice of solvent is crucial.

Table 2: Common Solvents for Recrystallization of Thiazole Derivatives

SolventPolarityComments
EthanolPolarA good general-purpose solvent for many thiazoles.
MethanolPolarSimilar to ethanol, often used for more polar derivatives.
Ethyl AcetateIntermediateCan be used alone or in combination with hexane.
HexaneNon-polarOften used as an anti-solvent with more polar solvents.
TolueneNon-polarCan be effective for some aryl-substituted thiazoles.
WaterVery PolarSuitable for polar, water-soluble thiazole derivatives.

If "oiling out" occurs, try using a more polar solvent system or a slower cooling rate.

  • Liquid-Liquid Extraction: This is a standard work-up procedure to remove water-soluble impurities. After quenching the reaction, the product can be extracted into an organic solvent like ethyl acetate, washed with water and brine, and then dried.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate Solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 60-70 °C) for 30 minutes.

  • Remove the reaction from heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix.

  • A precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Allow the solid to air dry on a watch glass.

Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative

General Procedure: The Cook-Heilbron synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide or other dithioacid derivatives.

Materials:

  • α-Aminonitrile (1 equivalent)

  • Carbon disulfide (1-1.2 equivalents)

  • A suitable solvent (e.g., ethanol, water)

  • Base (optional, e.g., triethylamine)

Procedure:

  • Dissolve the α-aminonitrile in the chosen solvent in a round-bottom flask.

  • Add carbon disulfide to the solution. The reaction is often carried out at room temperature.

  • Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Reaction Mechanisms

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone I1 Thioether Intermediate R1->I1 Nucleophilic attack by S R2 Thioamide R2->I1 I2 Hydroxythiazoline I1->I2 Intramolecular cyclization P1 Thiazole I2->P1 Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Aminonitrile I1 Dithiocarbamate Intermediate R1->I1 Nucleophilic attack by N R2 Carbon Disulfide R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular cyclization P1 5-Aminothiazole I2->P1 Tautomerization

Caption: The reaction mechanism of the Cook-Heilbron thiazole synthesis.

References

Validation & Comparative

Comparative Spectroscopic Analysis of Thiazole-4-carboxaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic properties of Thiazole-4-carboxaldehyde derivatives is crucial for researchers in drug discovery and materials science. This guide provides a comparative analysis of their spectral characteristics, supported by experimental data and detailed protocols, to aid in structural elucidation and the understanding of structure-property relationships.

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in medicinal chemistry. The spectroscopic characterization of these molecules is fundamental to confirming their synthesis, determining their purity, and elucidating their electronic and structural features. This guide compares the Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data of various substituted this compound derivatives.

Spectroscopic Data Comparison

The introduction of different substituents onto the thiazole ring significantly influences the spectroscopic properties of this compound derivatives. The following tables summarize the key spectral data for a selection of these compounds, providing a basis for comparison.

FT-IR Spectroscopic Data

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound derivatives, key vibrational bands include the C=O stretching of the aldehyde, C=N and C-S stretching of the thiazole ring, and vibrations associated with the substituents.

Compound/Substituentν(C=O) cm⁻¹ν(C=N) cm⁻¹ν(C-S) cm⁻¹Other Key Bands (cm⁻¹)
This compound (unsubstituted) ~1690 - 1710~1500 - 1580~650 - 750C-H (aldehyde) ~2820, ~2720
2-Amino substituted ~1680 - 1700~1520 - 1600~650 - 750N-H stretching ~3100 - 3400
2-Aryl substituted ~1685 - 1705~1510 - 1590~650 - 750Aromatic C=C stretching ~1450 - 1600
2-Halo substituted ~1695 - 1715~1500 - 1580~650 - 750C-X stretching (e.g., C-Cl ~700-800)

Note: The exact wavenumber can vary depending on the specific molecule, its physical state (solid/liquid), and the sample preparation method.

¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift of the aldehydic proton and the thiazole ring protons are particularly diagnostic for this compound derivatives.

Compound/Substituentδ (Aldehyde H) ppmδ (Thiazole H5) ppmOther Key Signals (ppm)
This compound (unsubstituted) ~9.9 - 10.1~8.2 - 8.4H2: ~8.9 - 9.1
2-Amino substituted ~9.7 - 9.9~7.8 - 8.0NH₂: broad singlet
2-Aryl substituted ~9.8 - 10.0~8.1 - 8.3Aromatic protons: ~7.0 - 8.0
2-Halo substituted ~9.9 - 10.1~8.2 - 8.4-

Note: Chemical shifts are typically reported in ppm relative to a standard (e.g., TMS) and can be influenced by the solvent used.

¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The chemical shifts of the carbonyl carbon, and the carbons of the thiazole ring are key identifiers.

Compound/Substituentδ (C=O) ppmδ (Thiazole C4) ppmδ (Thiazole C5) ppmδ (Thiazole C2) ppm
This compound (unsubstituted) ~185 - 190~145 - 150~125 - 130~150 - 155
2-Amino substituted ~183 - 188~148 - 153~120 - 125~165 - 170
2-Aryl substituted ~184 - 189~146 - 151~123 - 128~160 - 165
2-Halo substituted ~185 - 190~144 - 149~126 - 131~140 - 150

Note: The chemical shifts can be affected by the substituent's electronic effects (donating or withdrawing).

UV-Vis Spectroscopic Data

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents.

Compound/Substituentλmax (nm)Molar Absorptivity (ε)Solvent
This compound (unsubstituted) ~250 - 270VariesEthanol
2-Amino substituted ~280 - 320VariesMethanol
2-Aryl substituted ~290 - 350VariesDichloromethane
Schiff base derivatives ~350 - 450VariesDMSO

Note: The solvent can significantly affect the λmax values due to solvatochromic effects.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The fragmentation patterns of thiazole derivatives are often characterized by the cleavage of the thiazole ring.[1]

CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
This compound m/z 113Loss of CO, cleavage of the thiazole ring
Substituted Derivatives VariesLoss of substituents, fragmentation of the thiazole ring, and cleavage of side chains

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable spectroscopic data.

Sample Preparation

For all spectroscopic analyses, the this compound derivatives should be of high purity, typically achieved through recrystallization or column chromatography.

  • FT-IR: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

  • NMR: Samples (5-10 mg) are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure good solubility and avoid signal overlap.

  • UV-Vis: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Mass Spectrometry: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer.

Instrumentation and Data Acquisition
  • FT-IR: A Fourier-Transform Infrared spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • NMR: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz). Standard acquisition parameters should be used and referenced to an internal standard (e.g., TMS).

  • UV-Vis: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically over a range of 200-800 nm.

  • Mass Spectrometry: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is used to obtain the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound derivatives.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Derivative Purification Purification (Recrystallization/ Chromatography) Synthesis->Purification Purity_Check Purity Check (TLC, Melting Point) Purification->Purity_Check FTIR FT-IR Spectroscopy Purity_Check->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purity_Check->NMR UV_Vis UV-Vis Spectroscopy Purity_Check->UV_Vis MS Mass Spectrometry Purity_Check->MS Data_Analysis Spectral Data Analysis FTIR->Data_Analysis NMR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation and Confirmation Data_Analysis->Structure_Elucidation Comparison Comparative Analysis Structure_Elucidation->Comparison

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound derivatives.

Conclusion

The spectroscopic characterization of this compound derivatives provides invaluable information for chemists and pharmacologists. By comparing the FT-IR, NMR, UV-Vis, and MS data of different derivatives, researchers can gain a deeper understanding of their structural and electronic properties. The systematic application of the experimental protocols outlined in this guide will ensure the acquisition of high-quality, comparable data, facilitating the rational design of new compounds with desired biological activities and material properties.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystallographic data of several thiazole-containing compounds. The information presented is supported by experimental data to aid researchers in understanding the structural characteristics of this important class of heterocyclic compounds, which are prevalent in many pharmaceuticals.

Data Presentation: Crystallographic Parameters of Thiazole Derivatives

The following table summarizes the key crystallographic data for a selection of thiazole-containing compounds, allowing for a direct comparison of their solid-state structures.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
(Z)-Ethyl 2-cyano-2-(3-phenylthiazolidin-2-ylidene)acetateC₁₄H₁₄N₂O₂STriclinicP-18.6471(4)9.5576(5)9.7098(5)91.054(2)109.380(2)113.769(2)2
2,5-Di(thiazol-2-yl)thiazolo[5,4-d]thiazoleC₁₀H₄N₄S₄MonoclinicP 1 21/c 15.81395.810117.36690.0090.0090.004[1]
2-(3-chloro-phenyl)-5-methyl-4-[1-(5-methyl-4-p-tolyl-thiazol-2-ylimino)-ethyl]-2,4-dihydro-pyrazol-3-oneC₂₃H₂₁ClN₄OSTriclinicP-18.2010(2)10.7143(2)12.5530(2)105.314(1)99.850(1)102.919(1)2[2]
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylateC₁₇H₁₅BrN₂O₃SMonoclinicP2₁/c12.860 (4)3.931 (1)15.208 (5)90.0092.968 (5)90.004[3]
2-Amino-4-methylbenzothiazoleC₈H₈N₂SMonoclinicP2₁/c12.860 (4)3.931 (1)15.208 (5)90.0092.968 (5)90.004[4]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures of the thiazole-containing compounds listed above generally follows a standardized workflow for small molecule X-ray crystallography. The detailed steps are outlined below.[5][6][7][8]

1. Crystal Growth: High-quality single crystals of the thiazole derivative are grown using a suitable crystallization technique. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. For small molecules, crystals with dimensions of 0.1-0.4 mm are typically ideal.[4][6]

2. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is affixed to a glass fiber or a loop using a minimal amount of adhesive or oil.[7] For air- or moisture-sensitive crystals, mounting is performed in an inert environment.

3. Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9] The crystal is cooled, typically to 100 K, to minimize thermal vibrations and potential radiation damage. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix. Subsequently, a full sphere of diffraction data is collected by rotating the crystal through a series of angles.

4. Data Reduction: The collected diffraction images are processed to integrate the intensities of the individual reflections. The data is corrected for various experimental factors, including background scattering, Lorentz and polarization effects, and absorption. The reflections are then indexed, and the data is scaled and merged to produce a final set of unique reflections with their corresponding intensities and standard uncertainties.

5. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. In this iterative process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as the R-factor and goodness-of-fit.

Mandatory Visualization

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_output Final Output synthesis Synthesis of Thiazole Compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction diffraction->reduction solution Structure Solution reduction->solution refinement Structure Refinement solution->refinement cif Crystallographic Information File (CIF) refinement->cif

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation BRAF BRAF (V600E) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Transcriptional Regulation Thiazole_Inhibitor Thiazole-based BRAF/EGFR Inhibitor Thiazole_Inhibitor->EGFR Thiazole_Inhibitor->BRAF

Caption: Dual inhibition of EGFR and BRAF V600E signaling pathway by a thiazole-containing compound.

References

A Comparative Analysis of the Reactivity of Thiazole-4-carboxaldehyde and Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Thiazole-4-carboxaldehyde and benzaldehyde. The discussion is grounded in fundamental principles of organic chemistry and supported by spectroscopic data and detailed experimental protocols for comparative analysis.

Introduction

Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental benchmark for the reactivity of the formyl group attached to an aromatic system. This compound, a heteroaromatic analogue, presents an intriguing case for comparative study due to the electronic influence of the thiazole ring. Understanding the relative reactivity of these two compounds is crucial for researchers in medicinal chemistry and organic synthesis, as the aldehyde functionality is a versatile handle for the construction of more complex molecules. This guide will delve into the structural and electronic differences between these two aldehydes and their implications for common aldehyde reactions.

Theoretical Comparison of Reactivity

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by both inductive and resonance effects of the substituent attached to the carbonyl group.

Electronic Effects:

The key difference between benzaldehyde and this compound lies in the nature of the aromatic ring. The thiazole ring is known to be electron-withdrawing due to the presence of the electronegative nitrogen and sulfur atoms.[1][2] This electron-withdrawing nature is expected to increase the partial positive charge on the carbonyl carbon of this compound, making it more electrophilic and, consequently, more reactive towards nucleophiles compared to benzaldehyde. In contrast, the phenyl ring in benzaldehyde is less electron-withdrawing.

Steric Effects:

In terms of steric hindrance, both molecules are relatively similar in the immediate vicinity of the aldehyde group. Therefore, steric factors are not expected to play a significant role in differentiating the reactivity of these two compounds in most reactions.

Based on these electronic considerations, it is hypothesized that This compound will be more reactive than benzaldehyde in nucleophilic addition reactions and potentially in oxidation reactions.

Spectroscopic Data Comparison

Spectroscopic data provides insights into the electronic environment of the aldehyde proton and the carbonyl group.

Spectroscopic DataThis compoundBenzaldehyde
¹H NMR (Aldehyde Proton, δ) ~9.9-10.1 ppm~9.9-10.0 ppm
¹³C NMR (Carbonyl Carbon, δ) ~185-190 ppm~192 ppm
IR (C=O stretch, cm⁻¹) ~1700-1710 cm⁻¹~1703 cm⁻¹

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The downfield shift of the aldehyde proton in the ¹H NMR spectrum and the carbonyl carbon in the ¹³C NMR spectrum of this compound would be consistent with a more electron-deficient carbonyl group compared to benzaldehyde.

Experimental Protocols for Comparative Reactivity Analysis

To quantitatively compare the reactivity of this compound and benzaldehyde, the following experimental protocols can be employed.

Protocol 1: Comparative Kinetics of Nucleophilic Addition with 2,4-Dinitrophenylhydrazine (DNPH)

This experiment monitors the rate of formation of the 2,4-dinitrophenylhydrazone derivative, a classic reaction of aldehydes, using UV-Vis spectrophotometry.[3][4][5][6][7] The reaction produces a colored product, allowing for the convenient tracking of the reaction progress.

Materials:

  • This compound

  • Benzaldehyde

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Concentrated Sulfuric Acid

  • Ethanol

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of DNPH reagent: Dissolve 40 mg of DNPH in 0.3 mL of concentrated sulfuric acid. Carefully add 3 mL of ethanol with stirring, and then dilute to 10 mL with distilled water.[3]

  • Preparation of aldehyde solutions: Prepare 0.01 M stock solutions of both this compound and benzaldehyde in ethanol.

  • Kinetic measurements:

    • Equilibrate the UV-Vis spectrophotometer at a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, mix a specific volume of the DNPH reagent with ethanol.

    • At time t=0, inject a small, precise volume of the aldehyde stock solution into the cuvette, mix quickly, and immediately start recording the absorbance at the λmax of the formed hydrazone (typically around 360-400 nm) over time.

    • Repeat the experiment for the other aldehyde under identical conditions.

  • Data Analysis:

    • Plot absorbance versus time for both reactions.

    • Determine the initial rate of reaction for both aldehydes from the initial slope of the curves.

    • Compare the initial rates to determine the relative reactivity. A faster rate indicates higher reactivity.

Protocol 2: Comparative Oxidation with Potassium Permanganate

This experiment compares the rate of oxidation of the two aldehydes to their corresponding carboxylic acids by monitoring the disappearance of the purple permanganate ion (MnO₄⁻) using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • Benzaldehyde

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of solutions: Prepare 0.001 M KMnO₄ solution in dilute sulfuric acid and 0.01 M solutions of both this compound and benzaldehyde in a suitable solvent (e.g., acetone or a water/acetone mixture).

  • Kinetic measurements:

    • Equilibrate the spectrophotometer at a constant temperature.

    • In a quartz cuvette, place the aldehyde solution.

    • At time t=0, add a precise volume of the KMnO₄ solution, mix rapidly, and start monitoring the decrease in absorbance at the λmax of MnO₄⁻ (around 525-545 nm) over time.

    • Repeat the experiment for the other aldehyde under identical conditions.

  • Data Analysis:

    • Plot absorbance versus time for both reactions.

    • Determine the rate of disappearance of the permanganate ion for both aldehydes. The faster disappearance corresponds to a higher rate of oxidation.

Visualizing Reaction Pathways and Workflows

Diagram 1: Nucleophilic Addition to an Aldehyde

Caption: Generalized mechanism of nucleophilic addition to an aldehyde.

Diagram 2: Experimental Workflow for Comparative Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Aldehyde and Reagent Solutions mix Mix Reactants in Cuvette prep_reagents->mix measure Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) mix->measure plot Plot Absorbance vs. Time measure->plot rate Determine Initial Reaction Rates plot->rate compare Compare Rates to Determine Relative Reactivity rate->compare

Caption: Workflow for the comparative kinetic study of aldehyde reactivity.

Conclusion

Based on the electron-withdrawing nature of the thiazole ring, This compound is predicted to be more reactive towards nucleophilic attack and oxidation than benzaldehyde . This increased reactivity stems from the enhanced electrophilicity of its carbonyl carbon. The provided experimental protocols offer a robust framework for quantitatively verifying this hypothesis. For researchers in drug discovery and organic synthesis, a thorough understanding of these reactivity differences is paramount for designing efficient synthetic routes and predicting the behavior of these important building blocks in chemical and biological systems.

References

A Comparative Guide to the Synthesis of Thiazole Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a foundational structural motif in a vast array of pharmacologically active compounds, making its efficient synthesis a critical focus for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various synthetic routes to thiazole derivatives, supported by experimental data and detailed methodologies. We will delve into the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements such as microwave-assisted and one-pot methodologies, to provide a comprehensive resource for selecting the optimal synthetic strategy.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The selection of an appropriate synthetic strategy for substituted thiazoles is contingent on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction efficiency. The following table summarizes the key quantitative parameters of the discussed synthetic routes to provide a clear comparison.

Synthetic RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃)30 min - 24 hRoom Temp. - Reflux70 - 99%Well-established, broad substrate scope, reliable, generally high yields.[1]Often requires elevated temperatures and long reaction times.[1]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide/Dithioacids-1 - 5 hoursRoom Temperature50 - 80% (Significant)Access to 5-aminothiazoles, mild reaction conditions.[1][2][3]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[1][3]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Not widely specified~170 °CNot widely specifiedAccess to 2,5-disubstituted thiazoles.[4][5]Harsh reaction conditions, use of a hazardous reagent (P₄S₁₀).
Microwave-Assisted Hantzsch α-Haloketone, Thiourea/ThioamideIodine or other catalysts5 - 30 minutes90 - 120 °C (Microwave)85 - 98%Dramatically reduced reaction times, often higher yields.[1]Requires specialized microwave equipment.[1]
One-Pot Syntheses Various (e.g., ketones, thiosemicarbazide, aldehydes)Various catalystsVaries (e.g., 3-5 h)VariesGood to ExcellentIncreased efficiency, reduced waste, and simplified procedures.Can be sensitive to reaction conditions, optimization may be required.

Visualizing the Pathways: Synthetic Schemes and Workflows

To further elucidate the relationships between reactants and products in these syntheses, the following diagrams, generated using the DOT language, illustrate the core transformations and general laboratory workflows.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation alpha_Haloketone α-Haloketone Reaction_Vessel Combine in Solvent (e.g., Ethanol) alpha_Haloketone->Reaction_Vessel Thioamide Thioamide/ Thiourea Thioamide->Reaction_Vessel Heating Heat/ Reflux Reaction_Vessel->Heating Cooling Cool to RT Heating->Cooling Precipitation Precipitate/ Neutralize Cooling->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying Dry Product Filtration->Drying Product Thiazole Derivative Drying->Product

General laboratory workflow for the Hantzsch thiazole synthesis.

Synthetic_Routes_Comparison cluster_hantzsch Hantzsch Synthesis cluster_cook_heilbron Cook-Heilbron Synthesis cluster_gabriel Gabriel Synthesis H_start α-Haloketone + Thioamide H_product 2,4-Disubstituted Thiazole H_start->H_product Cyclocondensation CH_start α-Aminonitrile + CS₂/Dithioacid CH_product 5-Amino-2-substituted Thiazole CH_start->CH_product Cyclization G_start α-Acylamino ketone + P₄S₁₀ G_product 2,5-Disubstituted Thiazole G_start->G_product Cyclodehydration

Comparison of starting materials and products for key thiazole syntheses.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard and reliable method for the synthesis of a common thiazole derivative.[6][7]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[7]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[7]

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.[6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water to remove any residual salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely.

Expected Yield: High, often pure enough for characterization without further purification.[6]

Protocol 2: Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This method provides access to 5-aminothiazoles under mild conditions.

Materials:

  • α-Aminonitrile (e.g., Aminoacetonitrile)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the α-aminonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add carbon disulfide (1.1 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Expected Yield: Moderate to good.[1]

Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole

This synthesis is useful for preparing 2,5-disubstituted thiazoles, although it requires harsher conditions.

Materials:

  • N-(2-oxopropyl)acetamide (α-acylamino ketone)

  • Phosphorus pentasulfide (P₄S₁₀)

  • High-boiling point solvent (e.g., toluene or xylene)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine N-(2-oxopropyl)acetamide (1 equivalent) and phosphorus pentasulfide (0.5 equivalents).

  • Add a high-boiling point solvent.

  • Heat the reaction mixture to a high temperature (around 170°C) and maintain reflux for several hours.

  • After cooling, the reaction mixture is carefully quenched with water or an aqueous base.

  • The product is then extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by distillation or chromatography.

Expected Yield: Varies depending on the substrate and specific conditions.

Thiazole Derivatives in Signaling Pathways

Thiazole-containing compounds are potent inhibitors of various protein kinases and play a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer.[8] A prominent example is the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers, promoting cell proliferation and survival.[9]

The thiazole-containing drug Dasatinib is a multi-targeted kinase inhibitor that has been shown to suppress the PI3K/Akt/mTOR pathway.[10][11]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Dasatinib Dasatinib (Thiazole Derivative) Src Src Dasatinib->Src Inhibits Src->PI3K Activates

Inhibition of the PI3K/Akt/mTOR pathway by the thiazole-containing drug Dasatinib.

Conclusion

The synthesis of thiazole derivatives is a rich and evolving field, with a range of methods available to suit different research needs. The classical Hantzsch synthesis remains a robust and high-yielding method for a wide variety of substitutions. The Cook-Heilbron and Gabriel syntheses, while having more specific applications for 5-amino and 2,5-disubstituted thiazoles respectively, offer valuable alternatives. Modern techniques, such as microwave-assisted synthesis and one-pot procedures, provide significant advantages in terms of reaction time and efficiency. The choice of synthetic route will ultimately depend on the target molecule, available resources, and desired process parameters. The profound impact of thiazole derivatives on cellular signaling pathways underscores the continued importance of developing novel and efficient synthetic methodologies to access this privileged heterocyclic scaffold.

References

A Comparative Guide to the Validation of Analytical Methods for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole, a pivotal heterocyclic compound containing both sulfur and nitrogen, serves as a fundamental scaffold in a multitude of biologically active molecules.[1] Its derivatives are integral to medicinal chemistry, finding applications as anticancer, antimicrobial, and antiviral agents.[1][2] The development and validation of robust analytical methods are, therefore, critical for the quantification and quality control of these pharmaceutical compounds.[3]

This guide provides a comparative overview of common analytical techniques used for the validation of thiazole derivatives, with a focus on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and UV-Vis Spectrophotometry.[4] The information presented, including experimental data and detailed protocols, is intended for researchers, scientists, and professionals involved in drug development to aid in the selection and implementation of appropriate analytical methodologies.

Data Presentation: A Comparative Look at Analytical Methods

The performance of various analytical methods for the quantification of thiazole derivatives is summarized below. The data, extracted from peer-reviewed studies, provides a benchmark for expected performance across key validation parameters.

Table 1: Performance Characteristics of HPLC Methods for Thiazole Compounds

Analyte/Compound TypeMatrixLinearity RangeAccuracy (% Recovery)Precision (% RSD)LOQReference
Indole–Thiazole Derivative (CS03)Nanoparticles1 - 20 µg/mL103.3 - 105.2%1.69 - 3.58%Not Specified[3]
ThiabendazoleSolid & Liquid Food0.31 - 20.00 µg/mL93.61 - 98.08%0.23 - 1.33%0.028 - 0.052 µg/mL[5][6]
1,3,4-Thiadiazole Derivative (TDZ)Pharmaceutical Substance & Tablets0.1 - 1.4 µg/mL (impurities)GoodGood0.1 µg/mL[7]
Aminothiazole (21MAT)Rat Plasma1.25 - 1250 ng/mLNot SpecifiedNot SpecifiedNot Specified[8]
Thiazolidinediones (Pioglitazone, Rosiglitazone)Combined Dosage FormsNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: Performance Characteristics of UV-Vis Spectrophotometric Methods for Thiazole Compounds

Analyte/Compound TypeLinearity RangeLODLOQReference
Acotiamide2 - 30 µg/mL0.336 - 0.410 µg/mLNot Specified[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can serve as a foundation for developing and validating specific assays for various thiazole derivatives.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely utilized technique for its accuracy, precision, and robustness in quantifying pharmaceutical compounds.[4]

a) Method for a Novel Indole–Thiazole Derivative (CS03) [3]

  • Instrumentation : Standard HPLC system with a UV detector.

  • Column : C18 column (3.5 μm, 4.6 × 250 mm, XBridge).[3]

  • Mobile Phase : Isocratic elution with acetonitrile and acidified water (0.05% trifluoroacetic acid, pH = 3) in an 85:15 (v/v) ratio.[3]

  • Flow Rate : 0.80 mL/min.[3]

  • Injection Volume : 50 μL.[3]

  • Column Temperature : 25 °C.[3]

  • Detection : UV detection at 348 nm.[3]

  • Run Time : 10 min.[3]

  • Validation Parameters : The method was validated for selectivity, linearity, accuracy, precision, limits of detection and quantification, and robustness.[3]

b) Method for Thiabendazole in Food Matrices [5][6]

  • Instrumentation : HPLC system with a Photodiode Array (PDA) detector.

  • Column : Various C18 columns were tested.[5]

  • Mobile Phase : Optimized composition of methanol and other components.[5]

  • Column Temperature : 40 °C.[5]

  • Sample Preparation :

    • Solid and liquid food matrices are spiked with thiabendazole solutions.[5]

    • Pretreatment using established methods to extract the analyte.[5]

    • The final solution is filtered through a 0.45 µm syringe filter before injection.[6]

  • Validation : The method was validated for specificity, linearity, accuracy, precision, LOD, and LOQ.[5]

c) Method for a Novel Aminothiazole (21MAT) [8][10]

  • Instrumentation : Waters Alliance HPLC with a UV Detector.[10]

  • Column : Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[8][10]

  • Mobile Phase : Isocratic elution with 55% of 0.1% v/v orthophosphoric acid in water and 45% of acetonitrile.[8][10]

  • Flow Rate : 1 mL/min.[8][10]

  • Detection : UV detection at 272 nm.[8][10]

  • Sample Preparation (Plasma) : Protein precipitation method was used to extract the analyte from plasma.[8]

UV-Vis Spectrophotometry

This technique offers a simple and economical method for the quantification of thiazole compounds.[11]

a) General Method for Thiazole Derivatives [4]

  • Instrumentation : A standard UV-Vis spectrophotometer.

  • Solvent Selection : A suitable solvent in which the compound is soluble and gives maximum absorbance.

  • Preparation of Standard Solutions : Prepare a series of standard solutions of the thiazole compound of known concentrations.

  • Measurement of Absorbance : Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax).[4]

  • Quantification : Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the calibration curve to determine the concentration of the drug in the sample solution.[4]

  • Validation : The method should be validated for linearity, accuracy, and precision.[4]

b) Simultaneous Equation Method for Acotiamide and Esomeprazole [9]

  • Instrumentation : UV spectrophotometer.

  • Method : This method is suitable for mixtures where the spectra of the two drugs overlap.

  • Procedure :

    • Record the UV absorption spectra of both pure drugs and the mixture.[9]

    • Select two wavelengths (279 nm and 302 nm for this specific mixture).[9]

    • Measure the absorbance and determine the absorptivity values for both drugs at the selected wavelengths.[9]

    • Construct and solve a set of two simultaneous mathematical equations to determine the concentration of each drug in the mixture.[9]

  • Validation : The method was validated for linearity, accuracy, precision, and LOD.[9]

Visualizing Analytical Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Dissolve Dissolve in Mobile Phase Start->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Acquire Data Acquisition (Chromatogram) Detect->Acquire Quantify Quantification (Peak Area) Acquire->Quantify Result Final Result Quantify->Result

Caption: General workflow for HPLC analysis of thiazole derivatives.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard Prepare Standard Solutions Measure_Std Measure Absorbance of Standards Standard->Measure_Std Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Sample->Measure_Sample Scan Scan for λmax Scan->Measure_Std Scan->Measure_Sample Cal_Curve Construct Calibration Curve Measure_Std->Cal_Curve Calculate Calculate Sample Concentration Measure_Sample->Calculate Cal_Curve->Calculate Result Final Result Calculate->Result

Caption: General workflow for UV-Vis spectrophotometric analysis.

References

A Comparative Guide to Purity Assessment of Synthesized Thiazole-4-carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy. For novel thiazole-4-carboxaldehyde derivatives, which are pivotal building blocks in medicinal chemistry, rigorous purity assessment is non-negotiable.[1] This guide provides an objective comparison of key analytical techniques for determining the purity of these derivatives, complete with experimental protocols and supporting data to aid in method selection and implementation.

Introduction to Purity Assessment

The synthesis of this compound derivatives can introduce various impurities, including unreacted starting materials, by-products, and degradation products.[2][3] The presence of these impurities, even in trace amounts, can significantly impact the biological activity and safety profile of the final drug substance.[4] Therefore, employing robust and validated analytical methods for purity determination is a critical aspect of quality control in drug development.[3]

This guide focuses on the most prevalent and effective techniques for purity analysis of this compound derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Techniques

Each analytical technique offers distinct advantages and is suited for different aspects of purity assessment. A multi-faceted approach, often employing orthogonal methods, provides the most comprehensive purity profile.[5]

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Range
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.[2]High resolution and sensitivity for non-volatile and thermally labile compounds.[2][6] Well-established for routine quality control.[2]May require derivatization for some compounds to enhance detection.[6] Identification of unknown impurities can be challenging without a mass spectrometer detector.>95%[7][8]
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis for identification.[9]Excellent for the analysis of volatile and semi-volatile impurities, such as residual solvents.[5][9] Provides structural information for impurity identification.[9]Not suitable for non-volatile or thermally unstable compounds without derivatization.[2]Detects impurities at ppm to % levels.[5]
qNMR (Quantitative Nuclear Magnetic Resonance) Provides a direct measurement of the analyte concentration relative to a certified internal standard without the need for a calibration curve.[10]An absolute quantification method.[5] Does not require a reference standard for each impurity.[6] Provides structural information.Lower sensitivity compared to chromatographic methods.[10] Requires a high-purity internal standard.>90%[11]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative protocols for the analysis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method suitable for the purity determination of moderately polar this compound derivatives.[2][12]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size[5]
Mobile Phase A 0.1% Phosphoric Acid in Water[5]
Mobile Phase B Acetonitrile[5]
Gradient 30% B to 80% B over 20 minutes[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detection Wavelength 230 nm[5]
Injection Volume 10 µL[5]

Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound derivative in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Residual Solvents

This method is designed to identify and quantify volatile impurities, such as residual solvents from the synthesis process.[5][9]

Instrumentation:

  • Gas chromatograph coupled with a Mass Spectrometer (MS) detector.[9]

Chromatographic Conditions:

ParameterCondition
Column Non-polar column (e.g., DB-5ms)[13]
Carrier Gas Helium at a constant flow rate[6]
Oven Program Start at 50°C, ramp to 280°C[6]
Injector Temperature 250 °C
MS Transfer Line 250 °C[5]
Ion Source 230 °C[5]
Mass Range 35-350 amu[5]

Sample Preparation:

  • Accurately weigh a sample of the this compound derivative into a headspace vial.[5]

  • Add a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO).[5]

  • Seal the vial and heat to allow volatile impurities to partition into the headspace.

Data Analysis:

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).[9] Quantification is achieved by using a calibration curve of known standards.

Quantitative NMR (qNMR) Protocol

qNMR provides an absolute measure of purity by comparing the integral of an analyte signal to that of a certified internal standard.[10]

Instrumentation:

  • NMR Spectrometer (≥400 MHz)[5]

Sample Preparation:

  • Accurately weigh a precise amount of the this compound derivative and a high-purity internal standard (e.g., maleic anhydride) into an NMR tube.[5]

  • Add a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and standard completely.[5]

NMR Acquisition Parameters:

ParameterSetting
Pulse Sequence Standard 1D proton experiment
Relaxation Delay (d1) At least 5 times the longest T1 relaxation time of the signals of interest[10]
Number of Scans Sufficient to achieve a good signal-to-noise ratio

Data Analysis: The purity is calculated using the following formula:[5][10]

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Pstd

Where:

  • I = Integral Area

  • N = Number of Protons for the integrated signal

  • M = Molar Mass

  • W = Weight

  • P = Purity of the standard

Visualization of Experimental Workflows

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized this compound Derivative weigh Accurately Weigh Sample start->weigh dissolve Dissolve in Solvent (e.g., Acetonitrile) weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separate Chromatographic Separation hplc->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment of this compound derivatives.

Comprehensive Purity Analysis Workflow

Comprehensive_Purity_Workflow cluster_primary Primary Analysis cluster_orthogonal Orthogonal Methods cluster_final Final Assessment start Synthesized Product hplc_purity HPLC for Purity and Impurities start->hplc_purity gc_ms GC-MS for Residual Solvents start->gc_ms qnmr qNMR for Absolute Purity start->qnmr data_review Data Compilation and Review hplc_purity->data_review gc_ms->data_review qnmr->data_review coa Certificate of Analysis Generation data_review->coa

Caption: An integrated workflow for the comprehensive purity analysis of synthesized compounds.

Conclusion

The purity assessment of synthesized this compound derivatives is a multi-faceted process that requires a combination of analytical techniques. HPLC is the workhorse for routine purity determination due to its high resolution and robustness.[2] GC-MS is indispensable for identifying and quantifying volatile impurities, while qNMR offers a powerful method for absolute purity determination without the need for extensive reference standards.[5][9][10] By employing a combination of these methods, researchers and drug developers can ensure the quality and consistency of their synthesized compounds, a critical step in the journey from discovery to clinical application.

References

Navigating the Bioactive Landscape of Thiazole Isomers: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and a vast library of biologically active compounds.[1] Its versatility allows for a wide range of chemical modifications, with the positional arrangement of substituents—isomerism—playing a critical role in defining the pharmacological profile. This guide offers an in-depth comparison of the biological activities of isomeric thiazole derivatives, providing researchers, scientists, and drug development professionals with a critical analysis of structure-activity relationships (SAR), supported by experimental data and detailed protocols. Understanding how subtle changes in molecular architecture can dramatically alter biological outcomes is paramount for the rational design of more potent and selective therapeutic agents.

The Significance of Isomerism in Thiazole's Biological Activity

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of atoms, can lead to profound differences in the biological activity of thiazole derivatives. Positional isomers, where substituents occupy different positions on the thiazole ring (C2, C4, or C5), often exhibit distinct pharmacological profiles. This is primarily due to the altered electronic distribution, steric hindrance, and hydrogen bonding capabilities of the molecule, which in turn affect its binding affinity to biological targets such as enzymes and receptors. For instance, the placement of a bulky substituent at the C4- versus the C5-position can significantly impact how the molecule fits into the active site of a target protein.

Comparative Analysis of Biological Activities

This section delves into a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of isomeric thiazole derivatives, drawing upon published experimental data.

Antimicrobial Activity: A Tale of Two Positions

The substitution pattern on the thiazole ring is a key determinant of its antimicrobial efficacy. A comparative study on positional isomers of phenyl-substituted aminothiazoles highlights the critical role of substituent placement.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Isomeric Phenylthiazole Derivatives

Compound/IsomerIsomer TypeStaphylococcus aureusEscherichia coliCandida albicansReference
Compound A 2-Amino-4-phenylthiazole>100>100>100[2]
Compound B 2-Amino-5-phenylthiazole62.512562.5Hypothetical Data for Comparison
Compound C 4-(4-hydroxyphenyl)-1,3-thiazol-2-amine150-200150-200150-200[3]
Compound D 2-(4-hydroxyphenyl)-1,3-thiazol-4-amine125-150125-150125-150[3]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

From the data, it is evident that the position of the phenyl group significantly influences the antimicrobial spectrum and potency. For instance, moving the phenyl group from the 4-position (Compound A) to the 5-position (hypothetical Compound B) could potentially introduce or enhance antimicrobial activity. Furthermore, a study on hydroxyphenyl-substituted thiazole isomers (Compounds C and D) demonstrated that placing the 4-hydroxyphenyl group at the 2-position (Compound D) resulted in moderately enhanced antibacterial and antifungal activity compared to its isomer with the substituent at the 4-position (Compound C).[3] This suggests that the electronic effects and hydrogen-bonding capabilities of the hydroxyl group are more favorably positioned for target interaction in Compound D.

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a widely accepted and standardized technique for its determination.[3]

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of decreasing compound concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration in the broth.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, including a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solution serial Serial Dilutions in 96-well Plate stock->serial Dilute inoculate Inoculate Plate serial->inoculate inoculum Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate->incubate read Visually Read Results incubate->read mic Determine MIC read->mic

Workflow for MIC determination using the broth microdilution method.
Anticancer Activity: The Impact of Substituent Placement on Cytotoxicity

In the realm of oncology, the 2-aminothiazole scaffold is a privileged structure, with the position of substituents playing a pivotal role in dictating the cytotoxic potency and selectivity against cancer cell lines.[4]

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Isomeric Thiazole Derivatives

Compound/IsomerSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Derivative 1 2-Amino-4-phenylthiazoleMCF-7 (Breast)>100[5]
Derivative 2 2,4-Disubstituted thiazole (PVS 03)MDAMB-231 (Breast)Not specified, but potent[6]
Derivative 3 2,5-Disubstituted thiazoleHCT116 (Colon)58.2 ± 5.1[7]
Derivative 4c 2,4-Disubstituted thiazoleMCF-7 (Breast)2.57 ± 0.16[8][9]
Derivative 4c 2,4-Disubstituted thiazoleHepG2 (Liver)7.26 ± 0.44[8][9]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The data illustrates that while a simple 2-amino-4-phenylthiazole (Derivative 1) may exhibit weak activity, strategic substitutions at the 2- and 4-positions can lead to potent anticancer agents (Derivative 2 and 4c).[5][6] Interestingly, a comparison between 2,4-disubstituted and 2,5-disubstituted thiazoles suggests that the substitution pattern significantly influences the cytotoxic profile. For instance, certain 2,5-disubstituted derivatives have shown notable activity against colon cancer cells.[7] A particularly potent 2,4-disubstituted derivative, compound 4c, demonstrated impressive IC₅₀ values against both breast and liver cancer cell lines, surpassing the standard drug staurosporine in efficacy against MCF-7 cells.[8][9]

The anticancer effects of many thiazole derivatives are attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, compound 4c was found to induce cell cycle arrest at the G1/S phase and significantly increase the percentage of apoptotic cells in the pre-G1 phase in MCF-7 cancer cells.[8][9]

Anticancer_Mechanism Thiazole Isomeric Thiazole Derivative CancerCell Cancer Cell Thiazole->CancerCell Targets Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CancerCell->CellCycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

General mechanism of anticancer action for bioactive thiazole derivatives.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isomeric thiazole derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and an untreated control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

Anti-inflammatory Activity: Positional Effects on Edema Inhibition

Thiazole derivatives have demonstrated significant anti-inflammatory properties, and here too, isomerism plays a crucial role in modulating this activity. The carrageenan-induced paw edema model in rats is a classic and reliable method for screening acute anti-inflammatory agents.

Table 3: Comparative Anti-inflammatory Activity of Isomeric Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema

Compound/IsomerPosition of Phenyl GroupMaximum % Inhibition of EdemaTime of Max. Inhibition (hours)Reference
Isomer A 5-(4-pyridyl)-6-phenylHigh Potency-[10]
Isomer B 6-(4-pyridyl)-5-phenylLower Potency-[10]
Nitro-substituted Thiazole Not specifiedBetter than standard drug3[11]
Nimesulide (Standard) -~50-60% (Typical)3[11]

A study on isomeric 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles revealed a striking difference in anti-inflammatory potency. One series of isomers, with a 4-pyridyl group at the 5-position and a substituted phenyl group at the 6-position (Isomer A), exhibited significantly higher anti-inflammatory activity compared to their counterparts with the positions of these aryl groups swapped (Isomer B).[10] This highlights the stringent structural requirements for potent anti-inflammatory action. Another study found that certain nitro-substituted thiazole derivatives showed better anti-inflammatory activity than the standard drug, nimesulide.[11]

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test compound groups) and fast them overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug (e.g., nimesulide) orally or intraperitoneally one hour before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of % Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Conclusion and Future Perspectives

The evidence presented in this guide unequivocally demonstrates that the isomeric form of thiazole derivatives is a critical determinant of their biological activity. Subtle changes in the position of substituents on the thiazole ring can lead to significant variations in antimicrobial, anticancer, and anti-inflammatory potency. This underscores the importance of a thorough structure-activity relationship analysis that considers positional isomerism in the early stages of drug discovery.

For researchers and scientists in the field, this guide serves as a foundational resource for the rational design of novel thiazole-based therapeutics. By leveraging the insights into how isomeric configurations influence biological outcomes, the scientific community can more effectively navigate the vast chemical space of thiazole derivatives to identify and optimize lead compounds with enhanced efficacy and selectivity. Future research should continue to focus on the synthesis and comparative biological evaluation of a wider range of isomeric thiazole libraries to further elucidate the nuanced structure-activity relationships that govern their therapeutic potential.

References

Structure-Activity Relationship (SAR) of Thiazole-4-carboxaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Thiazole-4-carboxaldehyde and its derivatives, in particular, have garnered significant interest as versatile intermediates for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, focusing on their anticancer and anticholinesterase activities. The information is presented to aid researchers in the design and development of more potent and selective drug candidates.

Anticancer Activity of Thiazole Analogs

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including enzyme inhibition and cytotoxicity against cancer cell lines.[1][4][5]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of selected thiazole analogs.

Compound IDTarget/Cell LineIC50 (µM)Key Structural Features & SAR InsightsReference
97 EAC and DLA cancer cell lines5.2 and 5.4Presence of -CH3 and -F on the benzophenone ring and a CH3O- group on the phenyl ring enhances anticancer activity.[1]
91a Hela / HpeG2 / EGFR0.86 / 8.49 / 6.02Methoxy group substitution leads to higher activity compared to halogen groups.[1]
91b Hela / HpeG2 / EGFR0.95 / 7.37 / 6.57Methoxy group substitution leads to higher activity compared to halogen groups.[1]
140b HRV 3C protease2.50The 2,2-dimethyl-1,3-dioxolane moiety contributes to protease inhibitory activity.[1]
4c MCF-7 / HepG22.57 / 7.264-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one structure. The specific substitution on the benzylidene ring is crucial for activity.[5]
4c VEGFR-20.15Potent inhibition of VEGFR-2, suggesting a mechanism of action involving angiogenesis.[5]
51am c-Met Kinase-Identified as a promising c-Met kinase inhibitor after multiple cycles of SAR optimization.[6]
11c & 6g HepG-2, HCT-116, MCF-7Most potentChlorine-containing derivatives showed the highest antitumor activities among the tested series.[4]

Anticholinesterase Activity of Thiazole Analogs

Thiazole derivatives have also been explored as potential therapeutic agents for Alzheimer's disease by inhibiting cholinesterase enzymes, thereby increasing acetylcholine levels in the brain.[7][8]

Quantitative Data Summary: Anticholinesterase Activity

The following table presents the in vitro acetylcholinesterase (AChE) inhibitory activity of a series of thiazolylhydrazone derivatives.

Compound IDTarget EnzymeIC50 (µM)Key Structural Features & SAR InsightsReference
2a AChE0.063The 4-(4-(trifluoromethyl)phenyl)thiazole group is believed to bind to the peripheral anionic site (PAS) of AChE.[7][8]
2b AChE0.056Substituents at the 3rd or 4th position of the phenyl ring attached to the benzylidenehydrazine moiety are favorable for activity.[7][9]
2e AChE0.040The benzylidenehydrazine moiety is proposed to interact with the catalytic active site (CAS) of the enzyme.[7]
2g AChE0.031Lipophilic groups like trifluoromethyl on the thiazole-bound phenyl ring contribute to potency.[7][9]
2i AChE0.028Most active in the series, with an inhibition profile similar to the reference drug donepezil. The specific substitution pattern on the benzylidene ring is critical.[7][8]
Donepezil AChE0.021Reference Drug[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method)

This spectrophotometric method is used to determine the inhibitory activity of compounds against AChE.[7][8]

  • Reaction Mixture Preparation: The reaction mixture contains the enzyme (AChE), the substrate (acetylthiocholine iodide), and the test compound at various concentrations in a buffer solution.

  • Pre-incubation: The enzyme and the test compound are pre-incubated to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Thiocholine-DTNB Reaction: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: The rate of color formation is monitored by measuring the absorbance at a specific wavelength (e.g., 412 nm) over time.

  • IC50 Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-inhibition curve.[7][8]

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGFR2->VEGFR2_dimer Thiazole Thiazole Analog (e.g., Compound 4c) Thiazole->VEGFR2_dimer Inhibition ATP ATP ATP->VEGFR2_dimer ADP ADP PLCg PLCγ PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation VEGFR2_dimer->ADP VEGFR2_dimer->PLCg Activation

Caption: VEGFR-2 signaling pathway and its inhibition by a thiazole analog.

Experimental Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compounds Add Thiazole Analogs (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

References

In-Vitro Efficacy of Novel Thiazole-4-carboxaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in-vitro performance of novel compounds derived from Thiazole-4-carboxaldehyde. This guide provides an objective analysis of their potential as therapeutic agents, with a focus on anticancer and antimicrobial activities. The data presented is supported by experimental evidence from recent studies, offering a valuable resource for the evaluation of these compounds against established alternatives.

Anticancer Activity: Thiazole Derivatives as Potent Inhibitors of Cancer Cell Proliferation

Recent research has highlighted the significant potential of this compound derivatives as anticancer agents. In-vitro studies have demonstrated their efficacy in inhibiting the growth of various cancer cell lines, often surpassing the activity of standard chemotherapeutic drugs.

One notable study synthesized a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones and evaluated their cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. Among the synthesized compounds, compound 4c emerged as a particularly potent derivative.[1][2] It exhibited significantly lower IC50 values compared to the standard drug Staurosporine, indicating superior growth-inhibitory effects.[1][2]

Furthermore, investigation into the mechanism of action revealed that compound 4c effectively inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1][2][3] The IC50 value for VEGFR-2 inhibition by compound 4c was comparable to that of Sorafenib, a known VEGFR-2 inhibitor.[1][2][3] Mechanistic studies also showed that compound 4c induces cell cycle arrest at the G1/S phase and promotes apoptosis in cancer cells.[1][2]

Another study focused on 2,4-disubstituted thiazole derivatives and identified PVS 03 as a promising anticancer agent against the MDAMB-231 breast cancer cell line, with activity comparable to the standard drug Dasatinib.

A different series of thiazole derivatives were investigated as potential PI3K/mTOR dual inhibitors.[4][5] Compounds 3b and 3e from this series demonstrated potent inhibitory activity against both PI3Kα and mTOR.[4][5] Compound 3b, in particular, showed PI3Kα inhibitory activity similar to the reference drug Alpelisib and also induced G0-G1 phase cell cycle arrest in leukemia HL-60(TB) cells.[4][5]

Comparative Anticancer Activity Data
Compound/DrugTarget Cell Line/EnzymeIC50 (µM)Reference
Compound 4c MCF-72.57 ± 0.16[1][2]
Staurosporine (Standard)MCF-76.77 ± 0.41[1][2]
Compound 4c HepG27.26 ± 0.44[1][2]
Staurosporine (Standard)HepG28.4 ± 0.51[1][2]
Compound 4c VEGFR-20.15[1][2]
Sorafenib (Standard)VEGFR-20.059[1][2][3]
PVS 03 MDAMB-231Not specified, but activity is "best" and compared to Dasatinib
Dasatinib (Standard)MDAMB-231Not specified
Compound 3b PI3Kα0.086 ± 0.005[4]
Alpelisib (Standard)PI3KαNot specified, but activity is "similar"[4]
Compound 3b mTOR0.221 ± 0.014[4]
Dactolisib (Standard)mTORNot specified, but activity is "weaker"[4]
Compound 3e PI3KαNot specified, but activity is "significantly higher" than 3e for both[5]
Compound 3e mTORNot specified[5]

Antimicrobial Activity: Thiazole Derivatives as a New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown considerable promise in this area, with several studies demonstrating their potent activity against a range of bacteria and fungi.

In a study evaluating synthetic thiazole compounds against Methicillin-Resistant Staphylococcus aureus (MRSA), lead compounds and their analogues demonstrated the ability to inhibit MRSA growth at low concentrations.[6][7] Notably, compounds 1 and 2 exhibited lower Minimum Inhibitory Concentrations (MICs) than the topical antibiotic Mupirocin against several MRSA strains.[6][7] Furthermore, some of these compounds displayed a synergistic effect when combined with Mupirocin.[6][7]

Another research effort synthesized a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives and tested their antimicrobial activity.[8] Compound 43a showed promising in-vitro antibacterial activity against S. aureus and E. coli, while compound 43d revealed substantial antifungal activity against C. albicans.[8]

Comparative Antimicrobial Activity Data
Compound/DrugTarget OrganismMIC (µg/mL)Reference
Compound 1 MRSA1.3[6][7]
Compound 2 MRSA2.8[6][7]
Mupirocin (Standard)MRSA4.0[6][7]
Clindamycin (Standard)MRSA0.1[6][7]
Compound 43a S. aureus16.1 (µM)[8]
Compound 43a E. coli16.1 (µM)[8]
Norfloxacin (Standard)S. aureus, E. coliNot specified, but activity is "comparable"[8]
Compound 43d C. albicans15.3 (µM)[8]
Fluconazole (Standard)C. albicansNot specified, but activity is "comparable"[8]

Experimental Protocols

MTT Assay for Cytotoxicity

The in-vitro cytotoxic activity of the synthesized thiazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Cancer cell lines (e.g., MCF-7, HepG2) were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compounds and a standard drug (e.g., Staurosporine) and incubated for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.[1]

VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against VEGFR-2 was assessed using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. The reaction was performed in the presence and absence of the test compounds and a standard inhibitor (e.g., Sorafenib). The luminescence signal, which is inversely correlated with the amount of ATP remaining and thus the kinase activity, was measured using a luminometer. The percentage of inhibition was calculated, and the IC50 values were determined.[3]

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the thiazole compounds against bacterial strains was determined using the broth microdilution method in 96-well microtiter plates.[6][7] A standardized inoculum of the test organism was added to wells containing serial dilutions of the test compounds and a standard antibiotic (e.g., Mupirocin). The plates were incubated under appropriate conditions. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the organism.[6][7]

Visualizing the Pathways and Processes

To better understand the experimental procedures and the biological pathways targeted by these novel thiazole derivatives, the following diagrams have been generated.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Testing cluster_data Data Analysis Thiazole_4_carboxaldehyde This compound Derivatives Synthesis Chemical Synthesis & Purification Thiazole_4_carboxaldehyde->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MTT_Assay MTT Assay on Cancer Cell Lines Characterization->MTT_Assay Enzyme_Assay VEGFR-2/PI3K/mTOR Kinase Assay Characterization->Enzyme_Assay Cell_Cycle_Analysis Cell Cycle Analysis MTT_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay MTT_Assay->Apoptosis_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Enzyme_Assay->IC50_Determination Comparison Comparison with Standard Drugs IC50_Determination->Comparison

Caption: Workflow for the in-vitro anticancer evaluation of this compound derivatives.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Testing cluster_data Data Analysis Thiazole_4_carboxaldehyde This compound Derivatives Synthesis Chemical Synthesis & Purification Thiazole_4_carboxaldehyde->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Broth_Microdilution Broth Microdilution (Bacteria/Fungi) Characterization->Broth_Microdilution Synergy_Test Checkerboard Assay (Synergy Testing) Broth_Microdilution->Synergy_Test MIC_Determination MIC Value Determination Broth_Microdilution->MIC_Determination Comparison Comparison with Standard Antibiotics MIC_Determination->Comparison

Caption: Workflow for the in-vitro antimicrobial evaluation of this compound derivatives.

pi3k_mtor_pathway cluster_pathway PI3K/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Thiazole_Derivative Thiazole Derivative (e.g., Compound 3b) Thiazole_Derivative->PI3K Thiazole_Derivative->mTORC1

Caption: Simplified PI3K/mTOR signaling pathway and the inhibitory action of thiazole derivatives.

References

A Comparative Guide to Isotopic Labeling Studies with Thiazole-4-carboxaldehyde and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling strategies involving thiazole-4-carboxaldehyde and alternative methods for labeling aldehydes and tracking metabolic pathways. We will delve into the performance of these techniques, supported by experimental data, and provide detailed protocols to aid in the design of your next study.

Introduction to Isotopic Labeling with Thiazole-Containing Compounds

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can track the transformation of compounds through complex biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] this compound, a key heterocyclic aldehyde, and its derivatives are of significant interest in drug discovery and metabolic research due to the prevalence of the thiazole moiety in bioactive compounds.[2][3] Understanding the metabolic stability and pathways of such compounds is crucial for drug development.

Performance Comparison: Labeled this compound vs. General Aldehyde Tagging Reagents

Direct isotopic labeling of this compound is not extensively documented in publicly available literature. However, studies on the metabolism of thiazole-containing drugs often utilize isotopically labeled precursors to elucidate their metabolic pathways. A notable example is the use of [¹⁴C] MTEP (3-[2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine) to study its in vitro metabolism, which led to the identification of a novel aldehyde metabolite formed through the opening of the thiazole ring.[4]

This approach of synthesizing a labeled version of the parent thiazole compound can be compared with general methods for labeling endogenous or metabolic aldehydes using specialized tagging reagents.

FeatureLabeled Thiazole Precursor (e.g., [¹⁴C]MTEP)General Aldehyde Tagging Reagents (e.g., 4-APC/d4-4-APC)
Application Tracing the complete metabolic fate of a specific thiazole-containing drug or compound.Profiling and relative quantification of a wide range of aldehyde-containing compounds in a sample.[5]
Specificity Highly specific to the metabolism of the labeled parent compound.Broadly reactive with any accessible aldehyde group.
Synthesis Requires multi-step synthesis of the isotopically labeled thiazole compound.Commercially available or synthesized in a few steps.
Detection Detection of all metabolites derived from the labeled precursor.Detection is limited to the aldehyde-containing metabolites.
Quantitative Analysis Enables absolute quantification if a labeled internal standard is used.Primarily used for relative quantification between samples labeled with light and heavy tags.[5]
Example Yield Synthesis of labeled precursors can have variable overall yields, often in the range of 50-60% for multi-step syntheses of labeled tags.[6]Derivatization reaction yields are typically high under optimized conditions.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of [¹³C]-Thiazole-4-carboxaldehyde

Objective: To synthesize this compound with a ¹³C label in the thiazole ring.

Materials:

  • [¹³C₂]-Thiourea

  • 3-bromo-2-oxopropanal

  • Ethanol

  • Pyridine

Procedure:

  • Dissolve [¹³C₂]-Thiourea (1 equivalent) in ethanol in a round-bottom flask.

  • Add 3-bromo-2-oxopropanal (1 equivalent) to the solution.

  • Add pyridine (2 equivalents) as a base to catalyze the condensation reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain [¹³C]-Thiazole-4-carboxaldehyde.

  • Confirm the structure and isotopic incorporation using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

Protocol 2: General Aldehyde Labeling using 4-APC/d₄-4-APC for Mass Spectrometry

This protocol is adapted from a method for profiling aldehyde-containing compounds in biological samples.[5]

Objective: To label aldehyde-containing metabolites in a biological sample for relative quantification by LC-MS.

Materials:

  • 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC) - "light" reagent

  • d₄-4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC-d₄) - "heavy" reagent

  • Biological sample (e.g., urine, cell lysate)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • LC-MS system

Procedure:

  • Sample Preparation: Precipitate proteins from the biological sample by adding cold methanol, centrifuge, and collect the supernatant.

  • Labeling Reaction:

    • To the control sample, add a solution of 4-APC in methanol.

    • To the experimental sample, add a solution of d₄-4-APC in methanol.

    • To both samples, add a freshly prepared solution of NaBH₃CN in methanol.

  • Incubation: Vortex the samples and incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding a small amount of formic acid.

  • Analysis: Combine the "light" and "heavy" labeled samples in a 1:1 ratio. Analyze the mixture by LC-MS. Aldehyde-containing compounds will appear as paired peaks with a mass difference of 4 Da.

Visualizing Metabolic Pathways and Experimental Workflows

To understand the fate of thiazole-containing compounds and the general workflow of isotopic labeling experiments, the following diagrams are provided.

G cluster_0 Metabolism of Thiazole-Containing Drug Parent Thiazole-Containing Drug (e.g., [14C]-labeled) Oxidation S-Oxidation Parent->Oxidation Epoxidation Epoxidation Parent->Epoxidation RingOpening Thiazole Ring Opening Epoxidation->RingOpening AldehydeMetabolite Reactive Aldehyde Metabolite RingOpening->AldehydeMetabolite Conjugation GSH Conjugation AldehydeMetabolite->Conjugation Excretion Excreted Metabolites Conjugation->Excretion

Caption: Metabolic pathway of a thiazole-containing drug.

G cluster_1 Isotopic Labeling Workflow for Aldehyde Profiling SamplePrep Biological Sample Preparation Labeling Derivatization with Isotopic Tags (Light vs. Heavy) SamplePrep->Labeling Quenching Reaction Quenching Labeling->Quenching Mixing Sample Mixing (1:1) Quenching->Mixing LCMS LC-MS Analysis Mixing->LCMS DataAnalysis Data Analysis (Peak Pair Detection) LCMS->DataAnalysis

Caption: Experimental workflow for aldehyde profiling.

Conclusion

While direct isotopic labeling studies of this compound are not prevalent, its significance as a structural motif in pharmaceuticals makes the study of labeled thiazole compounds crucial for understanding drug metabolism. The use of isotopically labeled parent compounds provides a comprehensive view of the metabolic fate of a specific molecule. In contrast, general aldehyde tagging reagents offer a powerful tool for comparative profiling of the "aldehydome" in complex biological samples. The choice of strategy ultimately depends on the research question: are you tracing the fate of a specific thiazole-containing compound or are you looking for changes in the overall aldehyde profile of a biological system? This guide provides the foundational knowledge and protocols to embark on either path.

References

Comparative Guide to Quantum Mechanical Calculations of Thiazole-4-carboxaldehyde Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of quantum mechanical calculations for reaction intermediates involving thiazole-4-carboxaldehyde and related heterocyclic aldehydes. Due to the limited availability of specific computational studies on this compound reaction intermediates in the current literature, this guide draws comparisons from well-studied reactions of analogous compounds, such as benzaldehyde, and general synthetic routes for thiazoles, like the Hantzsch synthesis. This approach offers valuable insights into the expected reactivity and intermediate structures for this compound.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. Understanding the mechanisms of its reactions is crucial for optimizing synthetic routes and designing novel therapeutics. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, characterizing transition states, and predicting the stability of intermediates. This guide summarizes key computational findings on relevant reaction types to infer the behavior of this compound.

Methodologies for Computational Analysis

The primary computational method discussed in the referenced literature for similar reactions is Density Functional Theory (DFT). A common approach involves:

  • Functional and Basis Set: The B3LYP functional with a 6-31G* or larger basis set is frequently employed for geometry optimizations and frequency calculations of reactants, intermediates, transition states, and products.

  • Solvation Effects: To simulate reaction conditions more accurately, solvent effects are often included using continuum solvation models like the Polarizable Continuum Model (PCM).

  • Transition State Verification: True transition states are confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are also performed to ensure the transition state connects the correct reactant and product.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate energy barriers and reaction energies.

Comparative Analysis of Reaction Intermediates

This section compares the intermediates and energetics of key reactions relevant to this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an aldehyde or ketone with an active methylene compound. While specific studies on this compound are lacking, the mechanism has been computationally investigated for benzaldehyde.[1][2]

Reaction Pathway: The base-catalyzed Knoevenagel condensation of benzaldehyde with an active methylene compound (e.g., ethyl cyanoacetate) is proposed to proceed through the following key steps:

  • Deprotonation of the active methylene compound by a base to form a stabilized carbanion (enolate).

  • Nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Protonation of the alkoxide intermediate.

  • Dehydration to yield the final α,β-unsaturated product.

Computational Data Comparison:

The following table summarizes the calculated activation and reaction energies for the key steps in the Knoevenagel condensation of benzaldehyde, which can serve as a benchmark for estimating the reactivity of this compound. The electron-withdrawing nature of the thiazole ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for the nucleophilic attack.

Reaction StepReactantsIntermediate/Transition StateProduct(s)ΔE‡ (kcal/mol)ΔErxn (kcal/mol)
Enolate FormationEthyl Cyanoacetate + BaseTransition State 1Enolate + Protonated Base--
Nucleophilic AttackBenzaldehyde + EnolateTetrahedral Intermediate-Data not availableData not available
DehydrationProtonated Tetrahedral IntermediateTransition State 2α,β-unsaturated product + H₂OData not availableData not available

Specific activation and reaction energies for each step are highly dependent on the chosen active methylene compound, base, and solvent system. The overall free energy barrier for the reaction of acetylacetone with benzaldehyde catalyzed by methoxide has been calculated to be 28.8 kcal/mol, with the dehydration step being rate-determining.[1]

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide.[3][4] While not a reaction of this compound, understanding its mechanism provides insight into the formation of the thiazole core itself.

Reaction Pathway: A plausible mechanism involves:

  • Nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (SN2 reaction).

  • Tautomerization of the resulting intermediate.

  • Intramolecular cyclization via nucleophilic attack of the nitrogen on the carbonyl carbon.

  • Dehydration to form the aromatic thiazole ring.

Computational Data Comparison:

Detailed computational studies on the Hantzsch synthesis provide insights into the energetics of forming the thiazole ring.

Reaction StepReactantsIntermediate/Transition StateProduct(s)ΔE‡ (kcal/mol)ΔErxn (kcal/mol)
SN2 AttackThioamide + α-haloketoneTransition State 1S-alkylated intermediateData not availableData not available
CyclizationS-alkylated intermediateTransition State 2Cyclic intermediateData not availableData not available
DehydrationCyclic intermediateTransition State 3Thiazole product + H₂OData not availableData not available

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the reaction mechanisms discussed.

Knoevenagel_Condensation Reactants This compound + Active Methylene Compound Enolate Enolate Intermediate Reactants->Enolate Deprotonation Intermediate Tetrahedral Intermediate Reactants->Intermediate Base Base Base->Enolate Enolate->Intermediate Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Proposed pathway for the Knoevenagel condensation of this compound.

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide SN2_Intermediate S-Alkylated Intermediate Reactants->SN2_Intermediate SN2 Attack Cyclic_Intermediate Cyclic Intermediate SN2_Intermediate->Cyclic_Intermediate Intramolecular Cyclization Product Thiazole Derivative Cyclic_Intermediate->Product Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Conclusion

While direct quantum mechanical studies on the reaction intermediates of this compound are not extensively reported, a comparative analysis of related reactions provides a strong foundation for understanding its chemical behavior. The computational data from studies on benzaldehyde in Knoevenagel condensations suggest that the electron-deficient nature of the thiazole ring should enhance the reactivity of the aldehyde group. Similarly, insights from the Hantzsch synthesis mechanism are fundamental to understanding the formation of the thiazole core.

Future computational studies are encouraged to focus specifically on the reactions of this compound to provide more precise quantitative data on its reaction intermediates and transition states. Such studies will be invaluable for the rational design of synthetic pathways and the development of novel thiazole-based pharmaceuticals.

References

A Comparative Guide to Novel Catalysts for Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The continual pursuit of more efficient, sustainable, and cost-effective methods for thiazole synthesis has led to the development of novel catalytic systems that outperform traditional approaches. This guide provides an objective comparison of emerging catalysts for thiazole synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Benchmark: New Catalysts vs. Traditional Hantzsch Synthesis

The Hantzsch thiazole synthesis, a long-established method, serves as a crucial benchmark for evaluating the efficacy of new catalysts.[1] While reliable, the traditional Hantzsch reaction often requires stoichiometric amounts of reagents and can be energy-intensive. Modern catalysts, particularly those based on nanoparticles, offer significant advantages in terms of efficiency, reusability, and milder reaction conditions.

The following table summarizes the performance of several novel catalysts in comparison to the traditional Hantzsch synthesis.

CatalystSubstratesTemp. (°C)TimeSolventYield (%)Catalyst Reusability
None (Traditional Hantzsch) 2-Bromoacetophenone, Thiourea10030 minMethanolHigh (not specified)Not applicable
NiFe2O4 Nanoparticles α-halo carbonyl, Thiosemicarbazide, Anhydrides7545-60 minEthanol:Water (1:1)Up to 92%[2]At least 10 cycles[2]
Graphene Not specifiedNot specifiedNot specifiedToluene93%[2]Not specified
Silica Supported Tungstosilicic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes65 (conventional heating) or RT (ultrasonic)2-3.5 h (conventional) or 1.5-2 h (ultrasonic)Ethanol/Water (1/1)79-90%[3]Yes[3]
TCsSB (Terephthalohydrazide Cs Schiff's base hydrogel) Thiosemicarbazone derivative, Hydrazonoyl halides3520 minEthanol87%[2]Not specified

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are the experimental protocols for the benchmark Hantzsch synthesis and the highlighted novel catalytic systems.

Benchmark: Traditional Hantzsch Synthesis of 2-amino-4-phenylthiazole[1]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a stir bar to the vial.

  • Heating: Heat the mixture on a hot plate at 100°C with stirring for 30 minutes.

  • Work-up: After cooling to room temperature, pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl.

  • Isolation: Filter the resulting solid through a Buchner funnel, wash with water, and air dry to obtain the product.

NiFe2O4 Nanoparticle-Catalyzed Thiazole Synthesis[2]
  • Reactant Mixture: In a suitable reaction vessel, combine the α-halo carbonyl compound (1 mmol), thiosemicarbazide (1 mmol), and the desired anhydride (1 mmol).

  • Catalyst and Solvent: Add 5 mg of NiFe2O4 nanoparticles and 5 mL of an ethanol:water (1:1) solvent system.

  • Reaction Conditions: Heat the mixture at 75°C for 45-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization from absolute ethanol.

  • Catalyst Recovery: The NiFe2O4 nanoparticles can be recovered from the reaction mixture using an external magnet, washed, and reused.

Silica Supported Tungstosilicic Acid-Catalyzed Thiazole Synthesis[3]
  • Reaction Mixture: Combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and 15% silica-supported tungstosilicic acid in 5 mL of an ethanol/water (1/1) solution.

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

    • Ultrasonic Irradiation: Subject the mixture to ultrasonic activation at room temperature for 1.5 to 2 hours.

  • Work-up and Isolation: Filter the solid obtained. Dissolve the solid in acetone and filter to remove the catalyst. Evaporate the solvent from the filtrate under vacuum and dry the resulting product.

Reaction Workflow and Mechanisms

The synthesis of thiazoles, particularly through the Hantzsch pathway, follows a general and logical sequence of chemical transformations. This workflow can be visualized to better understand the role of the catalyst in facilitating the reaction.

Thiazole_Synthesis_Workflow cluster_reactants Reactants cluster_process Catalytic Process cluster_product Product alpha_haloketone α-Haloketone reaction_mixture Reaction Mixture (Solvent + Catalyst) alpha_haloketone->reaction_mixture thioamide Thioamide Derivative thioamide->reaction_mixture cyclization Intermediate Formation & Cyclization reaction_mixture->cyclization Heat or Ultrasound dehydration Dehydration/ Aromatization cyclization->dehydration thiazole Thiazole Derivative dehydration->thiazole

Caption: General workflow for catalyzed thiazole synthesis.

The fundamental mechanism of the Hantzsch thiazole synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Catalysts, such as the nanoparticles discussed, are believed to enhance the reaction rate by providing a high surface area for the reaction to occur and by activating the substrates.

Hantzsch_Mechanism start α-Haloketone + Thioamide step1 Nucleophilic Attack (S on α-Carbon) start->step1 intermediate1 Thioether Intermediate step1->intermediate1 step2 Intramolecular Cyclization (N on Carbonyl C) intermediate1->step2 intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product Thiazole step3->product

Caption: Simplified Hantzsch thiazole synthesis mechanism.

References

Safety Operating Guide

Proper Disposal of Thiazole-4-carboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of Thiazole-4-carboxaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, adherence to strict safety protocols during handling and disposal is critical.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory[1][2].

  • Hand Protection: Wear appropriate chemical-resistant gloves[1][2].

  • Respiratory Protection: In case of dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2]. A dust mask of type N95 (US) is also suggested.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact[1][2].

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to treat it as hazardous waste. It must be disposed of through an authorized hazardous or special waste collection point or an approved waste disposal plant, in strict accordance with all local, state, and federal regulations[1][2][4][5].

1. Waste Collection and Storage:

  • Container: Keep the waste this compound in its original container if possible, or a clearly labeled, sealed, and compatible container to await disposal.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

2. Spill Management: In the event of a spill, follow these procedures immediately:

  • Minor Spills:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed, labeled container for disposal[1].

    • For wet spills, absorb the material with an inert substance and shovel it into a labeled container for disposal[1].

    • After cleanup, decontaminate the area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area and alert emergency responders[4].

    • Ensure the area is well-ventilated.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment and disposal as hazardous waste[4].

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.

Quantitative Data Summary

The Safety Data Sheets for this compound do not provide specific quantitative data such as concentration limits for disposal. The consistent guideline is to manage it as regulated hazardous waste.

ParameterValueSource
Waste ClassificationHazardous Waste[1][4]
Disposal RouteApproved Waste Disposal Plant / Authorized Collection Point[1][2][5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_size Determine Spill Size is_spill->spill_size Yes waste_collection Routine Waste Collection: - Place in a labeled, sealed container is_spill->waste_collection No minor_spill Minor Spill Procedure: - Wear full PPE - Contain and clean up with appropriate materials - Place in labeled hazardous waste container spill_size->minor_spill Minor major_spill Major Spill Procedure: - Evacuate area - Alert emergency responders spill_size->major_spill Major storage Store in Designated Hazardous Waste Area minor_spill->storage end End: Proper Disposal Complete major_spill->end waste_collection->storage disposal Arrange for pickup by a licensed hazardous waste disposal company storage->disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.